molecular formula C37H35N3O8 B1140002 5'-O-DMT-Bz-rC

5'-O-DMT-Bz-rC

Numéro de catalogue: B1140002
Poids moléculaire: 649.7 g/mol
Clé InChI: KCLOEKUQZJAMFG-NHASGABXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5'-O-DMT-Bz-rC, also known as this compound, is a useful research compound. Its molecular formula is C37H35N3O8 and its molecular weight is 649.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLOEKUQZJAMFG-NHASGABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of 5'-O-DMT-Bz-rC in RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of RNA oligonucleotides is paramount. Central to this process are chemically modified and protected nucleoside phosphoramidites, the building blocks that enable the assembly of RNA strands with defined sequences. Among these, 5'-O-DMT-N4-Benzoyl-cytidine (5'-O-DMT-Bz-rC) plays a crucial role as a protected cytidine monomer. This in-depth technical guide elucidates the function and application of this compound in RNA synthesis, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Chemical Architecture of this compound and its Significance

This compound is a cytidine ribonucleoside derivative strategically modified with two key protecting groups: a 5'-O-Dimethoxytrityl (DMT) group and an N4-Benzoyl (Bz) group. These protecting groups are indispensable for the success of solid-phase RNA synthesis, a cyclic process that meticulously adds one nucleotide at a time to a growing RNA chain immobilized on a solid support.

The 5'-O-DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent this hydroxyl group from participating in unwanted side reactions during the phosphoramidite coupling step.[1] The lability of the DMT group to mild acidic conditions allows for its selective removal at the beginning of each synthesis cycle, liberating the 5'-hydroxyl for the subsequent addition of the next phosphoramidite monomer.[] The release of the intensely colored DMT cation upon deprotection also serves as a real-time indicator of the coupling efficiency at each step.[3]

The N4-Benzoyl (Bz) group is a base-labile protecting group that masks the exocyclic amine of the cytosine base.[4] This protection is critical to prevent the amine from reacting with the activated phosphoramidite during the coupling step and to avoid other potential side reactions throughout the synthesis process.[4] The benzoyl group is more stable than some other acyl protecting groups, providing robust protection during the synthesis cycles.[5] It is efficiently removed during the final deprotection step under basic conditions.[5]

The Solid-Phase RNA Synthesis Cycle: A Stepwise Process

The synthesis of RNA oligonucleotides using this compound phosphoramidite, along with other protected nucleoside phosphoramidites for adenosine (A), guanosine (G), and uridine (U), follows a well-defined, automated cycle. This cycle, based on phosphoramidite chemistry, consists of four key steps:

  • Deprotection (Detritylation): The synthesis cycle begins with the removal of the acid-labile 5'-O-DMT group from the terminal nucleoside of the growing RNA chain attached to the solid support. This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[] This step exposes the free 5'-hydroxyl group, making it available for the next coupling reaction.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations in the final product, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride and N-methylimidazole.[] This reaction acetylates any unreacted 5'-hydroxyls, rendering them inert for the remainder of the synthesis.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[]

This four-step cycle is repeated for each nucleotide to be added to the RNA sequence.

Orthogonal Protecting Groups and Final Deprotection

A crucial aspect of RNA synthesis is the use of an orthogonal protecting group strategy. This means that the different protecting groups used (5'-hydroxyl, 2'-hydroxyl, and exocyclic amines) can be removed under distinct chemical conditions without affecting the others.

For RNA synthesis, the 2'-hydroxyl group of the ribose sugar must also be protected to prevent side reactions and degradation of the RNA chain. A commonly used protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.[8] The TBDMS group is stable to the acidic conditions used for DMT removal and the basic conditions used for the removal of the benzoyl group. It is typically removed in the final deprotection step using a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[9]

The exocyclic amines of the other nucleobases are also protected with base-labile groups. Commonly used protecting groups that are compatible with the N4-Benzoyl group on cytidine include:

  • Adenosine (A): N6-Benzoyl (Bz)

  • Guanosine (G): N2-isobutyryl (iBu) or N2-phenoxyacetyl (PAC)[5]

Final Deprotection and Cleavage:

Once the desired RNA sequence has been assembled, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is a multi-step process:

  • Cleavage and Base Deprotection: The solid support is treated with a basic solution, typically a mixture of aqueous ammonia and methylamine (AMA) or concentrated aqueous ammonia.[9][10] This treatment cleaves the ester linkage holding the RNA to the support and removes the base-labile protecting groups, including the N4-Benzoyl group from cytidine and the protecting groups on adenosine and guanosine.[9]

  • 2'-Hydroxyl Deprotection: The TBDMS groups are removed by treatment with a fluoride reagent, such as TEA·3HF or TBAF.[9]

The deprotected RNA is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.[11][12]

Quantitative Data and Experimental Considerations

While precise, universally applicable quantitative data can vary depending on the specific synthesis platform, reagents, and the sequence being synthesized, the following table summarizes typical parameters and expected outcomes in solid-phase RNA synthesis using phosphoramidite chemistry.

ParameterTypical Value/ConditionNotes
Coupling Efficiency per Step > 98%Monitored by the release of the DMT cation. Crucial for the synthesis of long oligonucleotides.[7]
DMT Deprotection Reagent 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DichloromethaneReaction is typically rapid (1-2 minutes).
Phosphoramidite Activator 0.25 M 5-Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in AcetonitrileActivator choice can influence coupling kinetics.
Coupling Time 5-15 minutesLonger coupling times may be required for sterically hindered phosphoramidites or complex sequences.
Capping Reagent Acetic Anhydride and N-Methylimidazole in THF/PyridinePrevents the formation of deletion mutants.
Oxidation Reagent 0.02 M Iodine in THF/Water/PyridineConverts the unstable phosphite triester to a stable phosphate triester.
Cleavage & Base Deprotection Aqueous Ammonia/Methylamine (AMA) at 65°CTime can range from 10 minutes to several hours depending on the specific protecting groups.[13]
2'-OH Deprotection (TBDMS) Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium Fluoride (TBAF) in a suitable solvent (e.g., DMSO or THF)Typically performed at room temperature for several hours.
Final Product Purity (Post-HPLC) > 95%Purity is assessed by analytical HPLC and often confirmed by mass spectrometry.[11][14]

Experimental Protocol: Single Coupling Cycle using this compound Phosphoramidite

The following provides a generalized, step-by-step methodology for a single coupling cycle in an automated solid-phase RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

  • Deprotection solution: 3% TCA or DCA in dichloromethane.

  • Activator solution: 0.25 M ETT or DCI in anhydrous acetonitrile.

  • Capping solution A: Acetic anhydride in THF/Lutidine.

  • Capping solution B: N-Methylimidazole in THF.

  • Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Anhydrous acetonitrile for washing.

Procedure:

  • Column Preparation: The synthesis column containing the CPG support is placed on the automated synthesizer.

  • Deprotection: The deprotection solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The colored effluent can be collected for spectrophotometric quantification of the DMT cation to determine the coupling efficiency of the previous cycle.

  • Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the column. The mixture is allowed to react for a predetermined time (e.g., 10 minutes) to ensure complete coupling.

  • Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: The capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Washing: The column is washed with anhydrous acetonitrile.

  • Oxidation: The oxidation solution is passed through the column to convert the phosphite triester to a stable phosphate triester.

  • Washing: The column is washed thoroughly with anhydrous acetonitrile to prepare for the next synthesis cycle.

This cycle is then repeated with the appropriate phosphoramidite for the next base in the desired RNA sequence.

Signaling Pathways and Logical Relationships

The logical flow of the solid-phase RNA synthesis cycle can be visualized as a directed pathway, where the successful completion of each step is a prerequisite for the next.

RNA_Synthesis_Cycle A Start: Support-Bound Nucleoside (5'-DMT Protected) B 1. Deprotection (Acid Treatment) A->B C Free 5'-Hydroxyl Group B->C D 2. Coupling (Activated this compound Phosphoramidite) C->D F 3. Capping (Unreacted 5'-OH) C->F If coupling is incomplete E Phosphite Triester Linkage D->E G 4. Oxidation (Iodine Treatment) E->G H Stable Phosphate Triester Linkage (Chain Elongated by one rC) G->H I Repeat Cycle for Next Nucleotide H->I I->B Next Cycle

Figure 1. The solid-phase RNA synthesis cycle.

Experimental Workflow for RNA Synthesis and Purification

The overall workflow from synthesis to the final purified RNA oligonucleotide involves a series of sequential procedures.

RNA_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification_analysis Purification and Analysis Synthesis_Cycle Repetitive Synthesis Cycles (Deprotection, Coupling, Capping, Oxidation) Cleavage Cleavage from Solid Support & Base Deprotection (e.g., AMA) Synthesis_Cycle->Cleavage Deprotection_2OH 2'-OH Deprotection (e.g., TEA·3HF) Cleavage->Deprotection_2OH Purification Purification (e.g., HPLC) Deprotection_2OH->Purification Analysis Quality Control (Analytical HPLC, Mass Spectrometry) Purification->Analysis Final_Product Purified RNA Oligonucleotide Analysis->Final_Product Start Initiation on Solid Support Start->Synthesis_Cycle

Figure 2. Overall workflow for synthetic RNA production.

Conclusion

This compound is a cornerstone reagent in the chemical synthesis of RNA. The strategic placement of the DMT and Benzoyl protecting groups ensures the fidelity and efficiency of the solid-phase synthesis process. A thorough understanding of its role, the intricacies of the synthesis cycle, and the principles of orthogonal protection and deprotection are essential for researchers and professionals working to create high-quality, synthetic RNA for a wide range of applications, from basic research to the development of novel nucleic acid-based therapeutics. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in the demanding field of RNA synthesis.

References

structure of 5'-O-DMT-benzoyl-cytidine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-3'-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, a critical building block in the chemical synthesis of DNA oligonucleotides. We will delve into its molecular structure, functional characteristics, and its central role in the well-established phosphoramidite chemistry for applications in research, diagnostics, and therapeutic drug development.

Core Structure and Function

5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, often abbreviated as DMT-dC(Bz)-CE Phosphoramidite, is a modified nucleoside designed for automated solid-phase DNA synthesis. Its structure is engineered with specific protecting groups to ensure controlled, sequential addition to a growing oligonucleotide chain with high fidelity.

The key components of its structure are:

  • Deoxycytidine Core: The fundamental cytosine nucleoside containing a deoxyribose sugar.

  • 5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its primary function is to prevent unwanted polymerization during the coupling reaction. Its removal (detritylation) in a controlled manner provides a free 5'-hydroxyl group for chain elongation in the next synthesis cycle.

  • N4-Benzoyl (Bz) Group: An alkali-labile protecting group attached to the exocyclic amine of the cytosine base. This group prevents the amine from participating in side reactions during the synthesis cycles.[1]

  • 3'-CE (Cyanoethyl) Phosphoramidite Group: The reactive moiety at the 3'-position of the sugar. This group, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group itself protects the phosphorus during synthesis.

Below is a diagram illustrating the core components of the molecule.

cluster_molecule 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-3'-CE Phosphoramidite cluster_protecting_groups Protecting & Reactive Groups dC 2'-deoxycytidine (Core Nucleoside) Phosphoramidite 3'-CE Phosphoramidite (Reactive Moiety) dC->Phosphoramidite Attached at 3'-OH DMT 5'-O-DMT Group (Acid-Labile) DMT->dC Protects 5'-OH Benzoyl N4-Benzoyl Group (Base-Labile) Benzoyl->dC Protects N4-Amine

Caption: Functional components of DMT-dC(Bz) Phosphoramidite.

Physicochemical Properties and Quality Specifications

The quality and purity of the phosphoramidite are paramount for achieving high-yield and high-fidelity oligonucleotide synthesis. Reputable suppliers provide materials with stringent quality control.

PropertyValueSource(s)
CAS Number 102212-98-6[2][3]
Molecular Formula C₄₆H₅₂N₅O₈P[2][3]
Molecular Weight 833.91 g/mol [3]
Appearance White to off-white powder
Purity (by HPLC) ≥98%[2]
Storage Conditions -20°C, under inert atmosphere (Argon or Nitrogen)[4]
Performance MetricTypical SpecificationSource(s)
Coupling Efficiency >99% under standard conditions[5]
Solution Stability ~2% purity reduction after 5 weeks in acetonitrile at room temp.[6][7]

Role in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process performed on an automated solid-phase synthesizer. Each cycle adds one nucleotide to the growing chain and consists of four primary steps: deblocking, coupling, capping, and oxidation.

start Start Cycle: Solid Support with Protected Nucleoside (DMT-ON) deblock 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (TCA/DCA). Exposes free 5'-OH group. start->deblock wash1 Wash Step deblock->wash1 couple 2. Coupling Activated DMT-dC(Bz) Phosphoramidite reacts with free 5'-OH. wash1->couple wash2 Wash Step couple->wash2 cap 3. Capping Unreacted 5'-OH groups are acetylated. Prevents (n-1) impurity formation. wash2->cap wash3 Wash Step cap->wash3 oxidize 4. Oxidation Unstable phosphite triester (P-III) is oxidized to stable phosphate triester (P-V) using Iodine/H2O. wash3->oxidize wash4 Wash Step oxidize->wash4 end End Cycle: Chain extended by one base. Ready for next cycle (return to Step 1). wash4->end end->deblock Next Cycle

Caption: The four-step phosphoramidite solid-phase synthesis cycle.

Experimental Protocols

The following protocols provide a generalized methodology for the use of DMT-dC(Bz) phosphoramidite in standard automated solid-phase oligonucleotide synthesis. Concentrations and times may be optimized based on the specific synthesizer and scale.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve DMT-dC(Bz) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent has a water content of <30 ppm. Handle under an inert atmosphere (Argon).

  • Activator Solution: Prepare a 0.45 M solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.

  • Deblocking Solution: Prepare a solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).

  • Capping Solutions:

    • Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: Prepare a 0.02 M solution of iodine in a mixture of THF/Pyridine/Water.

Automated Synthesis Cycle Protocol

This protocol outlines a single cycle for adding a dC residue. The synthesizer automates the delivery of reagents to the solid support column.

StepReagent(s) DeliveredTypical DurationPurpose
1. Deblocking 3% TCA or DCA in DCM60-120 secondsRemoves the 5'-DMT group from the support-bound nucleotide chain.
2. Washing Anhydrous Acetonitrile60-90 secondsRemoves deblocking solution and residual DMT cations.
3. Coupling 0.1 M DMT-dC(Bz) Phosphoramidite + 0.45 M Activator30-180 secondsCouples the phosphoramidite to the free 5'-OH of the growing chain.[8]
4. Washing Anhydrous Acetonitrile60-90 secondsRemoves unreacted phosphoramidite and activator.
5. Capping Cap A and Cap B solutions30-60 secondsBlocks any unreacted 5'-OH groups to prevent deletion mutations.
6. Washing Anhydrous Acetonitrile60-90 secondsRemoves capping reagents.
7. Oxidation 0.02 M Iodine Solution30-60 secondsOxidizes the phosphite triester to a stable phosphate triester.[9]
8. Washing Anhydrous Acetonitrile60-90 secondsRemoves oxidizing solution and prepares for the next cycle.
Post-Synthesis Cleavage and Deprotection

After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

  • Support Treatment: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

  • Cleavage & Deprotection: Add concentrated ammonium hydroxide (~1 mL per 1 µmol of synthesis scale) to the vial. Seal the vial tightly.

  • Incubation: Heat the vial at 55°C for 8-12 hours. This single step performs three actions:

    • Cleavage of the oligonucleotide from the solid support.

    • Removal of the cyanoethyl groups from the phosphate backbone.

    • Removal of the N4-benzoyl protecting group from all cytosine bases (along with protecting groups from A and G bases).[9]

  • Recovery: After cooling, carefully transfer the ammoniacal solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

  • Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

  • Reconstitution: Resuspend the crude oligonucleotide pellet in an appropriate buffer or nuclease-free water for subsequent purification (e.g., by HPLC or PAGE).

Note on Deprotection: While the benzoyl group on cytidine is readily cleaved by ammonium hydroxide, the rate-determining step for standard deprotection is often the removal of the isobutyryl group from guanine.[9] For oligonucleotides containing sensitive modifications, milder deprotection strategies (e.g., using potassium carbonate in methanol with ultra-mild protecting groups) may be required.[10]

References

The Gatekeepers of Synthesis: A Technical Guide to DMT and Benzoyl Protecting Groups in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for research, diagnostics, and therapeutics, the strategic use of protecting groups is paramount. Among the most critical of these are the 4,4'-dimethoxytrityl (DMT) and Benzoyl (Bz) groups, which serve as temporary guardians for reactive functional groups on nucleoside phosphoramidites. This in-depth technical guide elucidates the core functions of these protecting groups, detailing their chemical properties, application, and removal, supported by quantitative data and experimental protocols.

The Indispensable Roles of DMT and Benzoyl Protecting Groups

In the automated solid-phase synthesis of DNA and RNA, each nucleotide is added sequentially to a growing chain. This process, known as phosphoramidite chemistry, demands exquisite control over which chemical groups are reactive at each step. This is where protecting groups play their vital role.

The 5'-Guardian: The Dimethoxytrityl (DMT) Group

The primary function of the DMT group is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite.[1][2] This protection is crucial for several reasons:

  • Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By blocking the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite can only react with the free 5'-hydroxyl of the nucleotide bound to the solid support.[1]

  • Prevention of Side Reactions: The bulky nature of the DMT group provides steric hindrance, preventing unwanted side reactions at the 5'-position during the coupling step.[3]

  • Monitoring of Synthesis Efficiency: The DMT group is acid-labile and, upon cleavage, forms a stable, bright orange-colored dimethoxytrityl cation.[4][5] The intensity of this color can be measured spectrophotometrically to quantify the efficiency of each coupling cycle.[6]

The selection of the DMT group is due to its unique combination of stability under basic and neutral conditions (used during coupling and oxidation) and its rapid, quantitative removal under mild acidic conditions.[3]

The Nucleobase Shield: The Benzoyl (Bz) Group

The exocyclic amino groups of the nucleobases adenine (A) and cytosine (C) are nucleophilic and would otherwise react with the activated phosphoramidite during the coupling step, leading to branched and incorrect sequences. The Benzoyl (Bz) group is a commonly used acyl protecting group for these amines.[7][8] Guanine's exocyclic amine is typically protected with an isobutyryl (iBu) group, while thymine and uracil do not have exocyclic amines and thus do not require this type of protection.[7]

The key features of the Benzoyl protecting group include:

  • Stability: It is stable to the acidic conditions used for DMT removal and the reagents used in the coupling and oxidation steps.[9]

  • Base Lability: The Benzoyl group is readily removed at the end of the synthesis by treatment with a base, most commonly aqueous ammonia or a mixture of ammonia and methylamine.[9][10]

The Rhythmic Dance of Protection and Deprotection: The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four main steps:

  • Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide, typically using a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[11] This step exposes the 5'-hydroxyl for the next coupling reaction.

  • Coupling: The next phosphoramidite, with its 5'-hydroxyl protected by a DMT group and its nucleobase protected by a Benzoyl or other suitable group, is activated and added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl of the support-bound nucleotide.

  • Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), a capping step is performed to acetylate any free 5'-hydroxyl groups.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data on Protecting Group Performance

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the performance of the protecting groups. The following tables summarize key quantitative data related to the DMT and Benzoyl protecting groups.

Table 1: Detritylation and Depurination Kinetics

ParameterConditionHalf-time (t½)Reference
Detritylation of DMT-dG-pT-CPG 3% DCA in Dichloromethane< 1 min[12]
15% DCA in Dichloromethane< 1 min[12]
3% TCA in Dichloromethane< 1 min[12]
Depurination of N-benzoyl-5'-DMT-dA-CPG 3% DCA in Dichloromethane1.3 hours[2]
15% DCA in Dichloromethane0.43 hours[2]
3% TCA in Dichloromethane0.33 hours[2]
Depurination of N-isobutyryl-5'-DMT-dG-CPG 3% DCA in Dichloromethane~7.2 hours[2]

Note: CPG refers to Controlled Pore Glass, the solid support.

Table 2: Deprotection Conditions for Benzoyl Groups

ReagentTemperatureTimeNotesReference
Concentrated Ammonium Hydroxide55 °C8-12 hoursStandard deprotection condition.[8]
Ammonium Hydroxide/Methylamine (AMA)65 °C10 minutes"UltraFAST" deprotection. Requires acetyl-dC to avoid side reactions.[13]
0.05 M Potassium Carbonate in MethanolRoom Temp.4 hours"UltraMILD" deprotection for sensitive oligonucleotides.[13]

Experimental Protocols

The following are representative protocols for key steps involving DMT and Benzoyl protecting groups.

Protocol for DMT Protection of a Nucleoside

This protocol describes the selective protection of the 5'-hydroxyl group of a nucleoside.

Materials:

  • Base-protected nucleoside (e.g., N-benzoyl-2'-deoxyadenosine)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the base-protected nucleoside (1 equivalent) in anhydrous pyridine.

  • Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5'-O-DMT protected nucleoside.[4]

Protocol for Benzoylation of a Nucleoside Exocyclic Amine

This protocol describes the protection of the exocyclic amino group of a nucleoside like deoxycytidine.

Materials:

  • 5'-O-DMT-2'-deoxycytidine

  • Benzoyl chloride or Benzoic anhydride

  • Anhydrous pyridine

  • Anhydrous DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5'-O-DMT-2'-deoxycytidine (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quench the reaction with methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.[14][15]

Protocol for On-Synthesizer Detritylation

This is a typical step within an automated oligonucleotide synthesis cycle.

Reagents:

  • 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

  • Anhydrous acetonitrile (ACN) for washing.

Procedure (as performed by an automated synthesizer):

  • The column containing the solid-supported oligonucleotide is washed with ACN.

  • The detritylation solution (3% TCA or DCA in DCM) is passed through the column for a specified time (e.g., 60-90 seconds).[10]

  • The orange-colored effluent containing the DMT cation is collected for spectrophotometric analysis of coupling efficiency.

  • The column is thoroughly washed with ACN to remove the acid and the cleaved DMT cation, preparing the support-bound oligonucleotide for the next coupling step.

Protocol for Final Deprotection of Benzoyl Groups and Cleavage from Support

This protocol describes the final step after oligonucleotide synthesis is complete.

Materials:

  • Solid support with the synthesized oligonucleotide.

  • Concentrated ammonium hydroxide (28-30%).

  • Sealed reaction vessel.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.

  • Add concentrated ammonium hydroxide to the vessel, ensuring the support is fully submerged.

  • Seal the vessel tightly and heat at 55 °C for 8-12 hours.[8] This step cleaves the oligonucleotide from the solid support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.

  • Cool the vessel to room temperature.

  • Carefully open the vessel and transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small amount of water and combine the washes with the ammoniacal solution.

  • The crude oligonucleotide solution is then typically dried down and purified by HPLC or other methods.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical structures and the overall workflow of phosphoramidite chemistry.

Caption: Structure of a DMT and Benzoyl protected phosphoramidite.

G start Start Synthesis (Nucleoside on Solid Support) detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Protected Amidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for next base oxidation->repeat repeat->detritylation Yes end Final Cleavage & Deprotection repeat->end No (Sequence Complete)

Caption: The automated cycle of solid-phase oligonucleotide synthesis.

G cluster_DMT DMT Group cluster_Benzoyl Benzoyl Group DMT DMT Benzoyl Benzoyl

Caption: Chemical structures of the DMT and Benzoyl protecting groups.

Conclusion

The Dimethoxytrityl and Benzoyl protecting groups are foundational to the success of modern oligonucleotide synthesis. Their distinct chemical properties—acid lability for DMT and base lability for Benzoyl—allow for the precise, stepwise assembly of DNA and RNA molecules with high fidelity. A thorough understanding of their function, the kinetics of their removal, and the established protocols for their use is essential for any researcher or professional involved in the development and production of synthetic nucleic acids. The careful selection and application of these "gatekeepers" of synthesis will continue to be a critical factor in advancing the fields of molecular biology, diagnostics, and nucleic acid-based therapeutics.

References

A Comprehensive Technical Guide to 5'-O-DMT-N-benzoyl-cytidine (5'-O-DMT-Bz-rC): Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of 5'-O-DMT-N-benzoyl-cytidine (5'-O-DMT-Bz-rC), a critical protected nucleoside utilized in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. This document details the compound's characteristics, stability profile under various conditions, and the experimental protocols for its synthesis, purification, and analysis.

Core Chemical Properties

This compound is a chemically modified cytidine ribonucleoside. The modifications, a 5'-O-dimethoxytrityl (DMT) group and an N-benzoyl (Bz) group, are crucial for its application in automated solid-phase oligonucleotide synthesis. The bulky, acid-labile DMT group protects the 5'-hydroxyl function, preventing self-polymerization and allowing for controlled, stepwise addition of nucleotides. The benzoyl group protects the exocyclic amine of the cytosine base from undergoing undesirable side reactions during the synthesis cycle.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₇H₃₅N₃O₈[1][2]
Molecular Weight 649.69 g/mol [1]
CAS Number 81246-76-6[1][2]
Appearance White to off-white solid/powder[1]
Purity ≥98% (typically by HPLC)[2]
Solubility Soluble in DMSO (≥100 mg/mL), clear solution in 10% DMSO/90% Corn Oil (≥2.5 mg/mL)[1]
Storage (Solid) 4°C, protect from light[1][2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Stability Profile

The stability of this compound and its protecting groups is paramount for the successful synthesis of high-fidelity oligonucleotides. The two primary protecting groups, DMT and benzoyl, exhibit differential lability, which is exploited during the synthesis and deprotection steps.

Stability of the 5'-O-DMT Group

The dimethoxytrityl (DMT) group is an acid-labile protecting group. Its removal, known as detritylation, is the first step in each cycle of oligonucleotide synthesis, allowing the subsequent coupling reaction to occur at the free 5'-hydroxyl group.

  • Acidic Conditions: The DMT group is readily cleaved under mild acidic conditions.[3] This is a controlled step in oligonucleotide synthesis.

  • Neutral and Basic Conditions: The DMT group is generally stable under neutral and basic conditions, which is essential for the integrity of the 5'-terminus during the other steps of the synthesis cycle and during the base-mediated removal of other protecting groups.[1]

Stability of the N-benzoyl Group

The N-benzoyl (Bz) group is a base-labile protecting group. It remains intact throughout the acid-mediated detritylation steps of oligonucleotide synthesis and is removed at the end of the synthesis during the final deprotection step.

  • Basic Conditions: The benzoyl group is removed by treatment with a base, most commonly aqueous or gaseous ammonia or methylamine.[4]

  • Acidic Conditions: The benzoyl group is stable under the mild acidic conditions used for DMT removal, ensuring the protection of the exocyclic amine of cytosine during the entire chain elongation process.[4]

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis, purification, and quality control of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from cytidine. A general synthetic scheme is outlined below.

G Cytidine Cytidine Step1_reagents DMT-Cl, Pyridine Cytidine->Step1_reagents DMT_rC 5'-O-DMT-rC Step1_reagents->DMT_rC 5'-O-Tritylation Step2_reagents Benzoyl Chloride, Pyridine DMT_rC->Step2_reagents DMT_Bz_rC This compound Step2_reagents->DMT_Bz_rC N-Benzoylation

Figure 1. General synthetic scheme for this compound.

Protocol for 5'-O-Tritylation (General Procedure):

  • Dissolve cytidine in anhydrous pyridine.

  • Add dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-rC.

Protocol for N-Benzoylation (General Procedure):

  • Dissolve the purified 5'-O-DMT-rC in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or methanol.

  • Extract the product into an organic solvent and wash sequentially with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product, this compound, by silica gel column chromatography.

Purification and Quality Control

High purity of this compound is essential for its use in oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for assessing purity and confirming identity.

HPLC Analysis (General Protocol):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate).

  • Detection: UV detection at a wavelength appropriate for the DMT and benzoyl chromophores (e.g., 254 nm).

  • Purity Assessment: Purity is determined by the peak area percentage of the main component.

NMR Spectroscopy:

  • ¹H NMR: Provides information on the chemical environment of all protons, confirming the presence of the DMT, benzoyl, and cytidine moieties.

  • ³¹P NMR: If the compound is converted to its phosphoramidite derivative for oligonucleotide synthesis, ³¹P NMR is crucial for confirming the presence of the phosphoramidite group and assessing its purity. The phosphoramidite signals typically appear in the region of 140-155 ppm.[5]

Application in Oligonucleotide Synthesis

This compound is typically converted to its 3'-phosphoramidite derivative to be used as a building block in automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

G cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acidic Wash) Coupling 2. Coupling (this compound Phosphoramidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Phosphate Backbone Elongated_Chain Elongated Oligonucleotide Chain Oxidation->Elongated_Chain Cycle Repeats Start Solid Support with Initial Nucleoside Start->Detritylation Final_Deprotection Final Deprotection (Ammonia/Methylamine) Elongated_Chain->Final_Deprotection Purified_Oligo Purified Oligonucleotide Final_Deprotection->Purified_Oligo

Figure 2. Workflow for the incorporation of this compound in oligonucleotide synthesis.

Experimental Workflow for a Single Coupling Cycle:

  • Detritylation: The solid support-bound oligonucleotide is treated with a mild acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group of the preceding nucleotide, exposing the 5'-hydroxyl group.

  • Coupling: The this compound phosphoramidite, dissolved in an appropriate solvent (e.g., acetonitrile), is delivered to the synthesis column along with an activator (e.g., tetrazole). The phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the benzoyl groups on the bases and the phosphate protecting groups, are removed by treatment with a strong base, typically concentrated ammonium hydroxide. The final oligonucleotide is then purified, commonly by HPLC.[6]

Conclusion

This compound is a cornerstone molecule in the chemical synthesis of RNA. Its chemical properties, particularly the orthogonal stability of the DMT and benzoyl protecting groups, are fundamental to the success of the widely used phosphoramidite chemistry for oligonucleotide synthesis. A thorough understanding of its stability and the protocols for its synthesis, purification, and use is essential for researchers and professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology to produce high-quality, custom RNA oligonucleotides for a wide array of applications.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical considerations in the solid-phase synthesis of RNA using phosphoramidite chemistry. The inherent reactivity of the 2'-hydroxyl group in ribonucleosides presents unique challenges compared to DNA synthesis, necessitating a specialized approach to protecting group strategy and synthesis cycle optimization.

Core Principles of RNA Phosphoramidite Chemistry

The cornerstone of automated nucleic acid synthesis is the phosphoramidite method, which involves the sequential addition of nucleotide monomers to a growing chain on a solid support.[1][] The synthesis cycle for RNA is analogous to that of DNA, comprising four key steps: deprotection, coupling, capping, and oxidation.[3][4] However, the presence of the 2'-hydroxyl group in RNA requires an additional protecting group that must remain stable throughout the synthesis and be selectively removed during deprotection without causing chain degradation.[5][6]

The choice of the 2'-hydroxyl protecting group is a critical determinant of the overall efficiency and fidelity of RNA synthesis. This group must be robust enough to withstand the repeated cycles of detritylation (acidic conditions) and coupling, yet be removable under conditions that do not compromise the integrity of the RNA molecule.[5] The steric bulk of this protecting group can also influence the kinetics of the coupling reaction.[5][7]

The RNA Synthesis Cycle: A Step-by-Step Workflow

Solid-phase RNA synthesis proceeds in a 3' to 5' direction. The cycle begins with a nucleoside attached to a solid support, typically controlled pore glass (CPG), through its 3'-hydroxyl group.

Step 1: Deprotection (Detritylation)

The cycle commences with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane.[8][9] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The released DMT cation is orange-colored and its absorbance can be measured to monitor the efficiency of each coupling step.[10]

Step 2: Coupling

The activated phosphoramidite monomer, corresponding to the next base in the sequence, is delivered to the solid support along with an activator.[][8] The activator, commonly a weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylmercapto)-1H-tetrazole, protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[][12][13] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus, forming a phosphite triester linkage.[8][]

Step 3: Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced.[3][4] Any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is typically achieved using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI).[1][4] This ensures that only the full-length RNA molecules are synthesized.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[8][] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[1][4]

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

RNA_Synthesis_Cycle cluster_0 Solid Support start Start: Nucleoside on Solid Support (5'-DMT on) free_5OH Free 5'-OH (5'-DMT off) start->free_5OH 1. Detritylation (TCA/DCA) coupled Coupled Product (Phosphite Triester) free_5OH->coupled 2. Coupling (Phosphoramidite + Activator) capped Capped Failure Sequences free_5OH->capped 3. Capping (Acetic Anhydride/NMI) [if coupling fails] oxidized Oxidized Product (Phosphate Triester) coupled->oxidized 4. Oxidation (Iodine) next_cycle Ready for Next Cycle (5'-DMT on) oxidized->next_cycle Repeat Cycle

Figure 1. The solid-phase RNA synthesis cycle.

Protecting Groups in RNA Synthesis

The success of RNA synthesis hinges on the judicious selection of protecting groups for the 2'-hydroxyl, the exocyclic amines of the nucleobases (A, C, and G), and the phosphate group.

2'-Hydroxyl Protecting Groups

The most widely used 2'-hydroxyl protecting groups are silyl ethers, primarily tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[7][15]

  • tert-Butyldimethylsilyl (TBDMS): This has been the standard for many years. However, its steric bulk can hinder coupling efficiency, necessitating longer coupling times.[5][7]

  • Triisopropylsilyloxymethyl (TOM): This group has a spacer between the silyl group and the 2'-oxygen, which reduces steric hindrance and can lead to higher coupling efficiencies and shorter coupling times, making it a good choice for the synthesis of long RNA sequences.[5][7][15]

Protecting GroupKey FeaturesTypical Coupling Time
TBDMS Standard, sterically hinderedUp to 6 minutes[5]
TOM Reduced steric hindrance, good for long RNAShorter than TBDMS[5]
Nucleobase and Phosphate Protecting Groups

The exocyclic amino groups of adenosine, cytidine, and guanosine are typically protected with acyl groups such as benzoyl (Bz), acetyl (Ac), or phenoxyacetyl (Pac).[8][16] The phosphate group is protected as a β-cyanoethyl ester, which is stable throughout the synthesis and readily removed during the final deprotection step.[10]

Dimer Phosphoramidites: An Approach to Enhance Efficiency

To reduce the number of synthesis cycles and potentially increase the overall yield and purity of long RNA oligonucleotides, dimer and trimer phosphoramidites can be employed. These building blocks allow for the addition of two or three nucleotides in a single coupling step.[17]

StrategyCoupling Steps for a 30-merOverall Synthesis TimeProduct Purity
Monomer Phosphoramidites ~29LongerLower
Dimer Phosphoramidites ~15ShorterHigher
Trimer Phosphoramidites ~10ShortestHighest

Experimental Protocols

Protocol for Solid-Phase RNA Synthesis (TBDMS Chemistry)

This protocol outlines a single synthesis cycle on an automated DNA/RNA synthesizer.

  • Preparation of Reagents:

    • Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

    • Phosphoramidite Solutions: 0.1 M solutions of TBDMS-protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.[16]

    • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[7]

    • Capping Solution A: Acetic anhydride in tetrahydrofuran.

    • Capping Solution B: N-Methylimidazole in tetrahydrofuran.

    • Oxidation Solution: 0.02 M Iodine in a mixture of tetrahydrofuran/pyridine/water.

  • Synthesis Cycle:

    • Detritylation: Flush the column with the detritylation solution for 2-3 minutes. Wash thoroughly with anhydrous acetonitrile.

    • Coupling: Deliver the appropriate phosphoramidite solution and activator solution simultaneously to the column. Allow the reaction to proceed for 6 minutes.[7]

    • Capping: Flush the column with a mixture of Capping Solutions A and B. Allow the reaction to proceed for 1-2 minutes. Wash with anhydrous acetonitrile.

    • Oxidation: Deliver the oxidation solution to the column. Allow the reaction to proceed for 1-2 minutes. Wash thoroughly with anhydrous acetonitrile.

    • Repeat the cycle for the subsequent nucleotides in the sequence.

Protocol for Deprotection and Cleavage of TBDMS-Protected RNA

This protocol describes the removal of all protecting groups and cleavage of the RNA from the solid support.

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a 2 mL screw-cap tube.

    • Add 1.5 mL of a 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).[18]

    • Incubate at 65°C for 15 minutes.[18]

    • Cool the tube on ice and carefully transfer the supernatant to a new tube.

    • Wash the support with RNase-free water and combine the washes with the supernatant.

    • Evaporate the solution to dryness in a vacuum centrifuge.

  • 2'-TBDMS Deprotection:

    • To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely, heating to 65°C for 5 minutes if necessary.[19]

    • Add 60 µL of triethylamine (TEA).[19]

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[19]

    • Incubate at 65°C for 2.5 hours.[19]

  • Quenching and Precipitation:

    • Cool the reaction mixture and add 1.75 mL of a suitable quenching buffer.

    • Precipitate the RNA by adding 3 M sodium acetate (pH 5.2) and 3 volumes of ethanol or 1-butanol.[20]

    • Incubate at -20°C or -70°C for at least 1 hour.

    • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

Deprotection_Workflow cluster_1 Deprotection and Purification start Synthesized RNA on Solid Support (Fully Protected) cleavage Cleavage and Base Deprotection (AMA at 65°C) start->cleavage Step 1 desilylation 2'-TBDMS Deprotection (TEA·3HF in DMSO at 65°C) cleavage->desilylation Step 2 precipitation Quenching and Precipitation (Buffer, Salt, Alcohol) desilylation->precipitation Step 3 purification Purification (e.g., HPLC) precipitation->purification Step 4 final_product Purified RNA Oligonucleotide purification->final_product

Figure 2. Workflow for RNA deprotection and purification.
Protocol for Purification of Synthetic RNA by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity synthetic RNA.[21][22] Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography can be used.[23][24]

  • Sample Preparation:

    • Resuspend the dried, deprotected RNA pellet in an appropriate buffer, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.[25]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC:

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the RNA. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

    • Fraction Collection: Collect the peak corresponding to the full-length product.

    • Post-Purification: If the DMT group was left on for purification, it must be removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

Challenges in RNA Synthesis

Despite advancements in phosphoramidite chemistry, several challenges remain in the synthesis of RNA:

  • RNA Instability: RNA is inherently less stable than DNA and is susceptible to degradation by ribonucleases (RNases). Strict RNase-free techniques are essential throughout the synthesis, deprotection, and purification processes.

  • Yield of Long RNA: The cumulative efficiency of each synthesis cycle decreases with increasing oligonucleotide length, making the synthesis of very long RNA molecules challenging.[7]

  • Purity: The final product is a mixture of the full-length sequence and various failure sequences, necessitating robust purification methods to achieve high purity.[21]

Conclusion

Phosphoramidite chemistry is a powerful and versatile method for the synthesis of RNA oligonucleotides. A thorough understanding of the underlying chemical principles, careful selection of protecting groups, and optimization of the synthesis and deprotection protocols are paramount to achieving high yields of pure, functional RNA. This guide provides a solid foundation for researchers and professionals in the field of drug development and nucleic acid research to successfully synthesize RNA for a wide range of applications.

References

The Cornerstone of Therapeutic Oligonucleotide Synthesis: An In-depth Guide to 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of therapeutic oligonucleotides, the precise chemical synthesis of RNA strands is paramount. At the heart of this intricate process lies a critical building block: 5'-O-DMT-N-benzoyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly abbreviated as 5'-O-DMT-Bz-rC (when the 2'-O-TBDMS and 3'-phosphoramidite moieties are contextually understood). This modified cytidine nucleoside is a cornerstone of solid-phase RNA synthesis, enabling the controlled, sequential assembly of RNA polymers that form the basis of therapies like siRNAs, ASOs, and RNA aptamers.

This technical guide provides a comprehensive overview of the role and application of this compound in therapeutic oligonucleotide development, detailing its chemical function, comparative performance metrics, and the experimental protocols for its use.

The Chemical Role of Protecting Groups in this compound

The efficacy of this compound in automated oligonucleotide synthesis is attributable to its strategically placed protecting groups, each serving a distinct and vital function:

  • 5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent self-polymerization of the phosphoramidite monomer. During solid-phase synthesis, the DMT group is selectively removed at the beginning of each coupling cycle by treatment with a mild acid, exposing the 5'-hydroxyl for reaction with the next incoming phosphoramidite. The orange-colored DMT cation released during this step is also used to spectrophotometrically monitor the coupling efficiency of the preceding cycle.

  • N-Benzoyl (Bz): The exocyclic amine of the cytidine base is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling and oxidation steps. The benzoyl group serves as a robust protecting group for this purpose. While effective, the choice of the N-protecting group is a critical consideration, as its removal (deprotection) conditions can impact the integrity of the final RNA product. The alternative, N-acetyl (Ac) protection on cytidine, offers faster deprotection but the benzoyl group is a well-established standard.

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): The 2'-hydroxyl group of the ribose is a key feature distinguishing RNA from DNA and is highly reactive. The TBDMS group is a sterically hindering silyl ether that effectively protects this position, preventing phosphodiester bond cleavage and isomerization during synthesis. Its removal requires a specific fluoride-based deprotection step after the completion of the oligonucleotide chain assembly.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This is the reactive moiety that enables the formation of the phosphodiester linkage. In the presence of an activator, such as tetrazole or its derivatives, the diisopropylamino group is protonated and becomes an excellent leaving group, allowing the phosphorus atom to be attacked by the free 5'-hydroxyl of the growing oligonucleotide chain. The β-cyanoethyl group protects the resulting phosphite triester, which is subsequently oxidized to the more stable phosphate triester.

Data Presentation: Performance Metrics in Oligonucleotide Synthesis

While direct, side-by-side comparative studies detailing the quantitative performance of this compound against all possible alternatives are not extensively published in a consolidated format, the following tables summarize the generally accepted performance characteristics and a comparison with the common N-acetyl alternative based on information from various sources.

Performance Parameter Typical Value / Characteristic for Bz-Protected rC Phosphoramidites Notes
Coupling Efficiency >98-99% per stepHigh coupling efficiency is critical for the synthesis of long oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the yield of the full-length product.
Crude Purity of Oligonucleotide High, dependent on overall synthesis efficiencyThe purity of the crude product is a function of the coupling efficiency of all monomers used in the sequence.
Final Yield of Purified Oligonucleotide Variable, depends on sequence length and purification methodYields are influenced by the cumulative coupling efficiency and losses during post-synthesis processing (cleavage, deprotection, and purification).
Stability of Phosphoramidite Good under anhydrous conditionsPhosphoramidites are sensitive to moisture and oxidation. Proper storage and handling are essential.
Comparison of N-Protecting Groups for Cytidine in RNA Synthesis N-Benzoyl (Bz) N-Acetyl (Ac)
Deprotection Conditions Requires harsher/longer basic treatment (e.g., concentrated ammonium hydroxide/ethanol at 55°C for several hours).Can be removed under milder/faster conditions (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine - at 65°C for ~10-15 minutes).[1]
Potential Side Reactions during Deprotection Can be susceptible to transamination with amine-based deprotection reagents, though this is generally low with optimized conditions.[1]Hydrolyzes rapidly, which can reduce the risk of side reactions like transamination.[1]
Coupling Efficiency Generally high and considered a standard in the industry.Also demonstrates high coupling efficiency.
Overall Impact A robust and widely used protecting group, though the deprotection step requires careful optimization to avoid RNA degradation.Offers a significant advantage in terms of faster deprotection, which can be beneficial for high-throughput synthesis and for oligonucleotides containing sensitive modifications.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in the solid-phase synthesis of RNA oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.

Solid-Phase Synthesis Cycle

This cycle is repeated for each nucleotide added to the growing chain.

a. Detritylation:

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Monitoring: The orange-colored DMT cation in the effluent is quantified by UV-Vis spectrophotometry to determine the coupling efficiency of the previous cycle.

b. Coupling:

  • Reagents:

    • 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • 0.25 - 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound oligonucleotide. The reaction is allowed to proceed for a specific coupling time (typically 3-10 minutes for RNA monomers).

c. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine or lutidine.

    • Cap B: 16% N-Methylimidazole (NMI) in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups that failed to couple with the phosphoramidite are acetylated. This prevents the elongation of failure sequences (n-1mers), simplifying the purification of the final product.

d. Oxidation:

  • Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

  • Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester. The column is then washed with acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

a. Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:

  • Reagent: A mixture of concentrated aqueous ammonia and ethanol (3:1, v/v) or a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Procedure: The solid support is transferred to a sealed vial and incubated with the cleavage/deprotection solution at an elevated temperature (e.g., 55-65°C) for a specified duration. This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support, and removes the benzoyl groups from the cytidine bases (as well as protecting groups from other bases) and the β-cyanoethyl groups from the phosphate backbone.

b. 2'-O-TBDMS Group Deprotection:

  • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or 1 M Tetrabutylammonium fluoride (TBAF) in THF.

  • Procedure: The dried oligonucleotide is redissolved in the desilylation reagent and incubated at an elevated temperature (e.g., 65°C) for several hours. This step specifically removes the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars.

c. Purification:

  • Procedure: The fully deprotected oligonucleotide is typically purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange high-performance liquid chromatography (AEX-HPLC), or reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis.

Mandatory Visualizations

The following diagrams illustrate the key workflows in therapeutic oligonucleotide development utilizing this compound.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Cycle (n repetitions) Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevent n-1 sequences Oxidation->Detritylation Next Cycle End_Synthesis Full-Length Protected Oligonucleotide on Support Oxidation->End_Synthesis Final Cycle Start Start with Solid Support Start->Detritylation

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Deprotection_Purification_Workflow Start Full-Length Protected Oligonucleotide on Support Cleavage 1. Cleavage & Base/Phosphate Deprotection (e.g., NH3/EtOH or AMA) Start->Cleavage Desilylation 2. 2'-OH Deprotection (e.g., TEA.3HF or TBAF) Cleavage->Desilylation Crude 2'-Protected Oligo Purification 3. Purification (e.g., HPLC or PAGE) Desilylation->Purification Crude Fully Deprotected Oligo Final_Product Therapeutic-Grade Oligonucleotide Purification->Final_Product

Caption: Post-synthesis workflow: cleavage, deprotection, and purification.

References

Protecting Groups in Nucleoside Phosphoramidites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of oligonucleotide synthesis, the strategic use of protecting groups on nucleoside phosphoramidites is paramount. These temporary chemical modifications are essential to prevent unwanted side reactions and ensure the accurate, sequential assembly of nucleic acid chains. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the protecting groups integral to modern DNA and RNA synthesis.

The Strategic Imperative of Protecting Groups

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1] To ensure the fidelity of this process, reactive functional groups on the nucleoside building blocks must be masked or "protected." These groups include the 5'-hydroxyl of the sugar moiety, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), the phosphate group of the phosphoramidite, and, in the case of RNA synthesis, the 2'-hydroxyl of the ribose sugar.

The ideal protecting group exhibits several key characteristics: it must be introduced efficiently, remain stable throughout the synthesis cycles, and be removed quantitatively under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.[2] The concept of orthogonal protection is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[3][4]

Core Protecting Groups in DNA and RNA Synthesis

The selection of protecting groups is dictated by the specific requirements of the synthesis, including the desired final product and the presence of any sensitive modifications. Below is a detailed examination of the most common protecting groups employed for each critical functional group.

The 5'-Hydroxyl Protecting Group: The Gatekeeper of Synthesis

The 5'-hydroxyl group is protected by an acid-labile group, which is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.

  • Dimethoxytrityl (DMT): The DMT group is the industry standard for 5'-hydroxyl protection due to its stability under the basic conditions used for exocyclic amine deprotection and its facile removal with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] The release of the bright orange dimethoxytrityl cation upon deprotection provides a convenient method for real-time monitoring of coupling efficiency via UV-Vis spectrophotometry.[6] While generally stable, prolonged or overly concentrated acid treatment can lead to depurination, particularly of adenine bases.[7]

Exocyclic Amine Protecting Groups: Shielding the Nucleobases

The exocyclic amino groups of adenine (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling. These protecting groups are typically base-labile and are removed at the final deprotection step.

  • Standard Protecting Groups:

    • Benzoyl (Bz): Commonly used for adenine and cytosine.[8]

    • Isobutyryl (iBu): Typically used for guanine.[8] These groups are robust but require relatively harsh deprotection conditions, such as prolonged heating in concentrated ammonium hydroxide.[9]

  • Mild and Ultra-Mild Protecting Groups: For the synthesis of oligonucleotides containing sensitive labels or modifications, milder deprotection conditions are necessary. This has led to the development of more labile protecting groups:

    • Acetyl (Ac): Often used for cytosine, it is compatible with a wide range of deprotection conditions, including the rapid AMA (ammonium hydroxide/methylamine) treatment.[10][11]

    • Phenoxyacetyl (Pac) and iso-Propylphenoxyacetyl (iPr-Pac): Used for adenine and guanine, respectively, these groups are readily cleaved under milder basic conditions, such as with potassium carbonate in methanol.[10]

    • Dimethylformamidine (dmf): A labile protecting group for guanine that allows for significantly faster deprotection with ammonium hydroxide compared to isobutyryl.[9]

The Phosphate Protecting Group: Ensuring Backbone Integrity

The phosphoramidite moiety itself contains a protecting group on the phosphorus atom to prevent unwanted side reactions.

  • 2-Cyanoethyl (CE): This is the most widely used phosphate protecting group. It is stable throughout the synthesis cycle but is readily removed by β-elimination under the basic conditions of the final deprotection step.[9]

The 2'-Hydroxyl Protecting Group: The Challenge of RNA Synthesis

The presence of the 2'-hydroxyl group in ribonucleosides adds a layer of complexity to RNA synthesis, as it must be protected to prevent chain cleavage and isomerization during the synthesis process. The 2'-protecting group must be orthogonal to the 5'-DMT group and the exocyclic amine protecting groups.

  • tert-Butyldimethylsilyl (TBDMS): A widely used 2'-hydroxyl protecting group that is stable to both acidic and basic conditions encountered during the synthesis cycle. It is typically removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8]

  • Tri-iso-propylsilyloxymethyl (TOM): This group offers improved stability and coupling efficiencies compared to TBDMS, particularly for the synthesis of longer RNA molecules.

  • 2'-bis(2-Acetoxyethoxy)methyl (ACE): An orthoester-based protecting group that is stable during synthesis but can be removed under mildly acidic conditions after the base-labile protecting groups have been cleaved.[5][12]

Quantitative Data on Protecting Groups

The choice of protecting groups significantly impacts the efficiency and outcome of oligonucleotide synthesis. The following tables summarize key quantitative data related to their performance.

Table 1: Deprotection Conditions for Exocyclic Amine Protecting Groups
Protecting GroupNucleobaseDeprotection ReagentTemperature (°C)TimeReference(s)
Benzoyl (Bz)Adenine, CytosineConc. Ammonium Hydroxide555-8 hours[9]
Isobutyryl (iBu)GuanineConc. Ammonium Hydroxide558-16 hours[13]
Acetyl (Ac)CytosineAMA (1:1 NH4OH/MeNH2)6510 minutes[11]
Phenoxyacetyl (Pac)Adenine0.05 M K2CO3 in MethanolRoom Temp4 hours[10][14]
i-Propylphenoxyacetyl (iPr-Pac)Guanine0.05 M K2CO3 in MethanolRoom Temp4 hours[10][14]
Dimethylformamidine (dmf)GuanineConc. Ammonium Hydroxide551 hour[9]
Table 2: Deprotection Conditions for 2'-Hydroxyl Protecting Groups in RNA Synthesis
Protecting GroupDeprotection ReagentTemperature (°C)TimeReference(s)
TBDMS1M TBAF in THFRoom Temp24 hours[8]
ACEAcetic Acid/TEMED Buffer65< 30 minutes[12]

Detailed Experimental Protocols

The following sections provide standardized protocols for key experimental procedures in oligonucleotide synthesis related to protecting groups.

Protocol for 5'-DMT Deprotection (Deblocking)

Objective: To remove the 5'-DMT group from the solid-support-bound oligonucleotide to allow for the next coupling reaction.

Materials:

  • Solid support with 5'-DMT-protected oligonucleotide

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer or manual synthesis apparatus

Procedure:

  • Wash the solid support with anhydrous acetonitrile to remove any residual moisture.

  • Add the deblocking solution to the solid support and incubate for 2-3 minutes at room temperature. The appearance of a bright orange color indicates the release of the DMT cation.

  • Monitor the absorbance of the collected solution at 495 nm to quantify the amount of DMT cation released, which is proportional to the coupling efficiency of the previous cycle.[6]

  • Wash the solid support thoroughly with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT group.

  • The support is now ready for the next coupling step.

Protocol for Cleavage and Deprotection of a Standard DNA Oligonucleotide

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the exocyclic amine and phosphate protecting groups.

Materials:

  • Solid support with the fully synthesized and protected oligonucleotide

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vial

  • Heating block or oven

Procedure:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly.

  • Heat the vial at 55°C for 5-8 hours for oligonucleotides synthesized with standard benzoyl and isobutyryl protecting groups.[9]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water or 20% acetonitrile and combine the wash with the supernatant.

  • The oligonucleotide solution can then be dried down and prepared for purification.

Protocol for 2'-TBDMS Deprotection in RNA Synthesis

Objective: To selectively remove the 2'-TBDMS protecting groups from a synthesized RNA oligonucleotide.

Materials:

  • Lyophilized RNA oligonucleotide with 2'-TBDMS groups

  • 1M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

  • Quenching solution (e.g., TEAA buffer)

  • Desalting column or appropriate purification system

Procedure:

  • Dissolve the lyophilized RNA oligonucleotide in 1M TBAF in THF.

  • Incubate the solution at room temperature for 24 hours.[8]

  • Quench the reaction by adding the appropriate quenching solution.

  • Remove the excess TBAF and other salts using a desalting column or by ethanol precipitation.

  • The fully deprotected RNA is now ready for purification and downstream applications.

Visualizing the Workflow: Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in oligonucleotide synthesis and the logic of orthogonal protection.

The Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Unreacted Chains Capped Oxidation->Deblocking Stable Phosphate Backbone Ready for next cycle Orthogonal_Protection Start Fully Protected Oligonucleotide on Solid Support {5'-DMT | 2'-TBDMS (RNA) | Base (Bz/iBu) | Phosphate (CE)} Step1 Step 1: Acid Treatment (e.g., TCA/DCA) Start->Step1 Removes 5'-DMT (in each cycle) Step2 Step 2: Base Treatment (e.g., NH4OH) Start->Step2 Cleaves from support Removes Base and Phosphate groups Step3 Step 3: Fluoride Treatment (RNA) (e.g., TBAF) Step2->Step3 For RNA synthesis End Fully Deprotected Oligonucleotide Step2->End For DNA synthesis Step3->End

References

An In-depth Technical Guide to 5'-O-DMT-Bz-rC: A Key Building Block in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5'-O-DMT-Bz-rC, a modified cytidine ribonucleoside crucial for the chemical synthesis of DNA and RNA oligonucleotides. Its chemical modifications enable its use in the widely adopted phosphoramidite solid-phase synthesis methodology, a cornerstone in the production of synthetic nucleic acids for research, diagnostics, and therapeutic applications.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, use in synthesis, and characterization.

PropertyValueSource
CAS Number 81246-76-6[1][2][3][4]
Molecular Weight 649.69 g/mol [1][5]
Molecular Formula C37H35N3O8[1][3][5]
Description A modified nucleoside used for DNA or RNA synthesis.[2][5]
Purity Typically ≥98%[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[2]
Storage Conditions Recommended storage at 4°C, protected from light. For long-term storage, -20°C or -80°C is advised.[1][2]

The Role of this compound in Oligonucleotide Synthesis

This compound is a ribonucleoside phosphoramidite building block. The protecting groups attached to the cytidine core are essential for the controlled, stepwise addition of nucleotides during solid-phase oligonucleotide synthesis.

  • 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the ribose sugar.[6] Its removal (detritylation) at the beginning of each synthesis cycle allows for the coupling of the next phosphoramidite monomer to the growing oligonucleotide chain.[7] The DMT cation released during this step has a characteristic orange color, which can be used to monitor the coupling efficiency spectrophotometrically.[7]

  • N4-Benzoyl (Bz) group: This group protects the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the phosphoramidite coupling and oxidation steps of the synthesis cycle.[6]

The presence of these protecting groups ensures that the oligonucleotide chain is assembled in the desired sequence with high fidelity.

Experimental Protocol: The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using this compound and other protected nucleoside phosphoramidites occurs on a solid support, typically controlled pore glass (CPG) or polystyrene beads, within an automated DNA/RNA synthesizer. The process is a cyclical reaction involving four main steps for each nucleotide addition.

1. Deprotection (Detritylation):

  • The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support (or the last nucleotide added to the chain).

  • This is achieved by treating the support-bound oligonucleotide with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[8]

  • The resulting free 5'-hydroxyl group is now available for the next coupling reaction.

  • The reaction mixture is thoroughly washed with a solvent such as acetonitrile to remove the acid and the cleaved DMT group.

2. Coupling:

  • The this compound phosphoramidite (or another desired base) is activated by an activating agent, such as a tetrazole derivative (e.g., 5-ethylthio-1H-tetrazole) or an imidazole derivative.[8][9]

  • The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.

  • This reaction forms a phosphite triester linkage, extending the oligonucleotide chain by one nucleotide.

  • This step is performed under anhydrous conditions to prevent side reactions. The coupling time for standard bases is typically short (around 30 seconds), but may be longer for modified bases.[8]

3. Capping:

  • To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, a capping step is performed.

  • This is typically achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

  • This effectively terminates the extension of these failure sequences, simplifying the purification of the final full-length product.

4. Oxidation:

  • The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester.

  • This is typically done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).

  • This step completes the addition of one nucleotide to the growing chain.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl group on the cytosine bases and the phosphate protecting groups) are removed. This is often achieved by incubation with aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA).[10] The final DMT group can be left on ("DMT-on") to aid in purification by reversed-phase HPLC, or removed prior to purification ("DMT-off").[8]

Workflow and Logical Relationships

The following diagrams illustrate the core logical flows in the application of this compound.

Oligonucleotide_Synthesis_Cycle start Support-Bound Oligonucleotide (DMT-on) deprotection 1. Deprotection (Acid Treatment) start->deprotection Remove 5'-DMT coupling 2. Coupling (Add Activated this compound) deprotection->coupling Expose 5'-OH capping 3. Capping (Block Unreacted Chains) coupling->capping Form Phosphite Triester oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation Cap Failures next_cycle Repeat for Next Nucleotide oxidation->next_cycle Form Phosphate Triester next_cycle->deprotection Start New Cycle final_product Full-Length Oligonucleotide next_cycle->final_product After Final Cycle

Caption: The phosphoramidite cycle for oligonucleotide synthesis.

Post_Synthesis_Workflow synthesis Completion of Solid-Phase Synthesis (DMT-on) cleavage Cleavage from Solid Support & Base Deprotection (e.g., AMA) synthesis->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification final_detritylation Final 5'-DMT Removal (if DMT-on purification) purification->final_detritylation Optional final_product Purified Oligonucleotide purification->final_product If DMT-off final_detritylation->final_product

Caption: Post-synthesis processing of the crude oligonucleotide.

References

Technical Guide: Solubility and Storage of 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides comprehensive information on the solubility and proper storage conditions for 5'-O-DMT-Bz-rC (5'-O-(4,4'-Dimethoxytrityl)-N⁴-benzoyl-2'-O-benzoyl-cytidine), a modified nucleoside crucial for the synthesis of DNA and RNA. Adherence to these guidelines is essential to ensure the integrity and efficacy of the compound in research and drug development applications.

Solubility Data

The solubility of this compound is a critical factor for its effective use in various experimental settings. Quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) has been established, while its solubility in other organic solvents is qualitative, based on its common use in oligonucleotide synthesis.

Table 1: Solubility of this compound

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (153.92 mM)Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
AcetonitrileSolubleCommonly used as a solvent for nucleoside phosphoramidites during oligonucleotide synthesis.[2]
DichloromethaneSolubleA suitable solvent for dissolving protected trinucleotides, suggesting compatibility.
Tetrahydrofuran (THF)SolubleUsed as a solvent for capping solutions in oligonucleotide synthesis.[2]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The dimethoxytrityl (DMT) group is sensitive to acidic conditions, and the benzoyl protecting group can be labile under certain conditions.

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationAdditional Precautions
Solid (Powder)4°C2 yearsProtect from light.[3]
Solid (Powder)-20°C3 yearsProtect from light.
Stock Solution in DMSO-20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO-80°C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

This section outlines detailed methodologies for the preparation of stock solutions of this compound.

Preparation of a 100 mg/mL Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle

  • Sterile, RNase-free microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile, RNase-free environment, weigh the desired amount of this compound into a suitable tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Initial Mixing: Briefly vortex the solution to suspend the solid.

  • Sonication: Place the tube or vial in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solid is completely dissolved.[1] The solution should be clear.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, RNase-free tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.

Workflow and Logical Relationships

The following diagram illustrates the recommended workflow for handling, dissolving, and storing this compound to maintain its quality and stability.

G Workflow for Handling this compound cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Solution Storage and Use receive Receive Compound equilibrate Equilibrate to Room Temperature receive->equilibrate receive->equilibrate store_solid Store Solid at 4°C or -20°C (Protect from Light) equilibrate->store_solid weigh Weigh Solid in RNase-free Environment equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Briefly add_dmso->vortex sonicate Sonicate until Dissolved vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_solution Store at -20°C or -80°C (Protect from Light) aliquot->store_solution use Use in Experiment store_solution->use

Caption: Workflow for the proper handling and preparation of this compound stock solutions.

References

Methodological & Application

Application Notes and Protocols for Incorporating 5'-O-DMT-Bz-rC into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified ribonucleosides is a critical aspect of synthesizing therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs. The 5'-O-DMT-N4-benzoyl-rC (5'-O-DMT-Bz-rC) phosphoramidite is a key building block for introducing a protected cytidine ribonucleoside into a growing oligonucleotide chain. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, while the benzoyl (Bz) group protects the exocyclic amine of the cytidine base from undesired side reactions during synthesis. This document provides a detailed protocol for the efficient incorporation of this compound into oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Principle of the Method

The synthesis of oligonucleotides is a cyclical process involving four main chemical reactions for each nucleotide addition:

  • Detritylation: Removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide on the solid support, exposing a free 5'-hydroxyl group.

  • Coupling: Activation of the this compound phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: Conversion of the unstable phosphite triester linkage into a more stable phosphate triester.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified to yield the desired full-length oligonucleotide.

Experimental Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (Solid Support with first nucleoside) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation next_cycle Next Nucleotide? oxidation->next_cycle next_cycle->detritylation Yes end_synthesis Synthesis Complete next_cycle->end_synthesis No cleavage_deprotection Cleavage & Deprotection (Remove from support and all protecting groups) end_synthesis->cleavage_deprotection purification Purification (e.g., HPLC) cleavage_deprotection->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis final_product Final Purified Oligonucleotide analysis->final_product

Figure 1. Experimental workflow for oligonucleotide synthesis.

Data Presentation

Table 1: Reagents for this compound Incorporation

ReagentConcentration & SolventPurpose
This compound Phosphoramidite0.1 M in anhydrous acetonitrileNucleotide building block
Activator (e.g., ETT or DCI)0.25 - 0.5 M in anhydrous acetonitrileActivates the phosphoramidite for coupling
Deblocking Solution3% Trichloroacetic acid (TCA) in dichloromethane (DCM)Removes the 5'-DMT protecting group
Capping Solution AAcetic Anhydride/Pyridine/THFAcetylates unreacted 5'-hydroxyls
Capping Solution B16% N-Methylimidazole in THFCatalyzes the capping reaction
Oxidizing Solution0.02 M Iodine in THF/Pyridine/WaterOxidizes the phosphite to a phosphate
Cleavage & Deprotection SolutionConcentrated Ammonium Hydroxide/Methylamine (1:1, v/v)Cleaves from support and removes protecting groups

Table 2: Typical Synthesis Cycle Parameters

StepReagent Delivery TimeWait Time
Detritylation30 seconds60 seconds
Coupling30 seconds6 minutes
Capping20 seconds30 seconds
Oxidation30 seconds30 seconds

Table 3: Expected Performance Metrics

ParameterExpected ValueMethod of Determination
Per-Step Coupling Efficiency>98%Trityl cation monitoring
Overall Synthesis YieldSequence-dependentUV spectroscopy (OD260)
Purity of Crude Product>70%HPLC analysis
Purity of Final Product>95%HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis

This protocol describes the incorporation of this compound using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, G, C, T/U)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • Deblocking, Capping, and Oxidizing solutions (as per Table 1)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the phosphoramidite solutions and all other necessary reagents on the automated synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer's software.

  • Synthesis Cycle: The synthesizer will automatically perform the following four steps for each nucleotide addition. For the incorporation of this compound, a longer coupling time is recommended to ensure high efficiency.[1]

    a. Detritylation: The 5'-DMT group of the nucleotide attached to the solid support is removed by flushing the column with the deblocking solution. The column is then washed with anhydrous acetonitrile.

    b. Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the column. A coupling time of at least 6 minutes is recommended for modified ribonucleosides to ensure a high coupling efficiency.[1]

    c. Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.

    d. Oxidation: The oxidizing solution is passed through the column to convert the newly formed phosphite triester linkage into a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

  • Final Detritylation: The terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • Oligonucleotide synthesized on solid support

  • Concentrated ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)

  • Heating block or oven

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of the AMA solution to the vial.

  • Seal the vial tightly and heat at 65°C for 10-15 minutes.[1] This treatment cleaves the oligonucleotide from the support and removes the benzoyl, and other base and phosphate protecting groups.

  • Cool the vial to room temperature and carefully open it in a fume hood.

  • Transfer the solution to a new microcentrifuge tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purification of the deprotected oligonucleotide using reversed-phase HPLC.

Materials:

  • Crude, deprotected oligonucleotide

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Desalting columns

Procedure:

  • Sample Preparation: Dissolve the dried crude oligonucleotide in an appropriate volume of Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on oligonucleotide, if applicable, will have a longer retention time due to the hydrophobicity of the DMT group.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Desalting: Desalt the collected fractions using an appropriate desalting column to remove the TEAA buffer salts.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a dry, purified product.

Protocol 4: Analysis by Mass Spectrometry

This protocol provides a general method for verifying the identity and purity of the final oligonucleotide product.

Materials:

  • Purified oligonucleotide

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate matrix for MALDI-TOF, if used

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in nuclease-free water.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the experimental molecular weight of the oligonucleotide from the mass spectrum.

    • Compare the experimental molecular weight to the calculated theoretical molecular weight to confirm the identity of the product.

    • Assess the purity of the sample by examining the presence of any other significant peaks in the spectrum.

Logical Relationships in Oligonucleotide Synthesis

logical_relationships reagents High-Quality Reagents (Phosphoramidites, Solvents) synthesis_cycle Optimized Synthesis Cycle (Coupling Time, Reagent Delivery) reagents->synthesis_cycle is crucial for deprotection Complete Deprotection synthesis_cycle->deprotection leads to purification Efficient Purification deprotection->purification enables final_product High-Purity Oligonucleotide purification->final_product yields

Figure 2. Key factors for successful oligonucleotide synthesis.

References

Application Notes and Protocols for the Standard Phosphoramidite Coupling Cycle of 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the standard phosphoramidite coupling cycle for the incorporation of 5'-O-DMT-N4-benzoyl-2'-O-TBDMS-cytidine (5'-O-DMT-Bz-rC) during automated solid-phase synthesis of RNA oligonucleotides. The protocols and data presented are intended to guide researchers in achieving high coupling efficiencies and synthesizing high-quality RNA sequences for various applications, including therapeutics and diagnostics.

Introduction

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1] This cyclical process involves four key chemical reactions to add a single nucleotide to a growing chain attached to a solid support: deblocking, coupling, capping, and oxidation.[1][2] For the synthesis of RNA, special considerations must be taken due to the presence of the 2'-hydroxyl group, which is typically protected with a bulky group such as tert-butyldimethylsilyl (TBDMS) to prevent unwanted side reactions.[3]

This document focuses on the incorporation of a benzoyl (Bz)-protected cytidine ribonucleoside phosphoramidite. The benzoyl group protects the exocyclic amine of cytosine during synthesis.[4] Understanding the specifics of the coupling cycle for this particular phosphoramidite is crucial for optimizing RNA synthesis protocols.

The Phosphoramidite Coupling Cycle

The synthesis of RNA oligonucleotides using this compound phosphoramidite follows a four-step cycle for each nucleotide addition. The entire process is typically performed on an automated solid-phase synthesizer.[5]

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support.[2] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

The activated this compound phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[2][6] Due to the steric hindrance of the 2'-TBDMS protecting group, coupling times for RNA phosphoramidites are generally longer than for their DNA counterparts.[5]

Step 3: Capping

To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked.[2] This is typically achieved by acetylation using a capping mixture containing acetic anhydride and N-methylimidazole.[6]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester.[2] This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[2]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific automated synthesizer, reagents, and desired oligonucleotide sequence.

Reagents and Solutions
Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[2]Removes the 5'-DMT protecting group.
Phosphoramidite Solution 0.1 M this compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite in anhydrous Acetonitrile[4]The building block for the coupling reaction.
Activator Solution 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile[2][7]Catalyzes the coupling reaction.
Capping Solution A Acetic Anhydride/Pyridine/THFAcetylates unreacted 5'-hydroxyl groups.
Capping Solution B 16% N-Methylimidazole in THFActivates the capping reaction.
Oxidation Solution 0.02 M - 0.1 M Iodine in THF/Pyridine/Water[2]Oxidizes the phosphite triester to a phosphate triester.
Washing Solution Anhydrous AcetonitrileUsed to wash the solid support between steps.
Standard Coupling Cycle Protocol
StepActionReagent/SolutionDuration
1Wash Acetonitrile30 seconds
2Deblocking Deblocking Solution60 - 90 seconds
3Wash Acetonitrile30 seconds
4Coupling Phosphoramidite Solution + Activator Solution5 - 15 minutes[5]
5Wash Acetonitrile30 seconds
6Capping Capping Solution A + Capping Solution B2 - 5 minutes
7Wash Acetonitrile30 seconds
8Oxidation Oxidation Solution2 - 5 minutes
9Wash Acetonitrile30 seconds

Data Presentation

The efficiency of each coupling step is critical for the successful synthesis of long, high-purity oligonucleotides. Even a small decrease in coupling efficiency can significantly impact the overall yield of the final product.

ParameterTypical ValueFactors Influencing
Coupling Efficiency 98 - 99.5%Purity of phosphoramidite and reagents, absence of moisture, activator choice, coupling time.
Coupling Time 5 - 15 minutesSteric hindrance of the 2'-protecting group, specific phosphoramidite, activator concentration.[5]
Overall Yield Dependent on length and coupling efficiencyFor a 20-mer with 99% average coupling efficiency, the theoretical yield is approximately 82%.

Post-Synthesis Processing

After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (benzoyl from cytosine, cyanoethyl from the phosphate backbone, and TBDMS from the 2'-hydroxyl) are removed. This is typically achieved by treatment with a mixture of aqueous ammonia and methylamine (AMA) followed by treatment with a fluoride reagent (e.g., triethylamine trihydrofluoride) to remove the TBDMS groups.[4]

Visualization of the Coupling Cycle

The following diagram illustrates the logical workflow of the standard phosphoramidite coupling cycle for this compound.

Phosphoramidite_Coupling_Cycle Start Start Cycle (Solid Support with Free 5'-OH) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Expose 5'-OH Coupling 2. Coupling (Add this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures End End Cycle (Chain Elongated by one rC) Oxidation->End Stable Phosphate Triester

Phosphoramidite Coupling Cycle Workflow

Conclusion

The standard phosphoramidite coupling cycle is a robust and efficient method for the synthesis of RNA oligonucleotides. By carefully controlling the reaction conditions and using high-quality reagents, researchers can successfully incorporate this compound and other ribonucleoside phosphoramidites to generate custom RNA sequences for a wide range of research and development applications. The provided protocols and data serve as a valuable resource for optimizing RNA synthesis and achieving high yields of the desired product.

References

Application Notes and Protocols for the Synthesis of siRNA Strands with 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and efficient siRNA synthesis workflows. The protocols cover the entire process from solid-phase synthesis to deprotection and purification.

Data Presentation

The efficiency of each step in the solid-phase synthesis directly impacts the overall yield and purity of the final siRNA product. The following table summarizes typical quantitative data associated with the synthesis of siRNA using 5'-O-DMT-Bz-rC and other standard phosphoramidites.

ParameterTypical ValueNotes
Coupling Efficiency (per step) > 99%Can be influenced by the activator, phosphoramidite quality, and synthesizer maintenance. Using 3'-O-DMTr-5'-phosphoramidites can enhance coupling efficiency.
Overall Yield (21-mer oligonucleotide) 40-60% (Full-Length Product)Calculated as (Coupling Efficiency)^(Number of couplings). For a 21-mer, this is (0.99)^20.
Final Yield (post-purification) 10-30 mg (from 1 µmol synthesis)Highly dependent on the purification method (e.g., HPLC, PAGE).
Purity (post-purification) > 95%Assessed by techniques such as HPLC, mass spectrometry, and capillary electrophoresis.
Benzoyl (Bz) Deprotection Half-life Varies with conditions~10 minutes in aqueous methylamine at 65°C. Slower with other reagents like ammonium hydroxide.[1][2][3]

Experimental Protocols

Solid-Phase Synthesis of siRNA Strands

This protocol outlines the standard phosphoramidite chemistry for the automated synthesis of RNA strands on a solid support (e.g., controlled pore glass - CPG). The synthesis proceeds in the 3' to 5' direction.

Materials and Reagents:

  • 5'-O-DMT-N-protected ribonucleoside phosphoramidites (A, G, C, U) including this compound

  • Anhydrous Acetonitrile (ACN)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)

  • Capping Solution A (Acetic Anhydride/Pyridine/THF)

  • Capping Solution B (16% N-Methylimidazole in THF)

  • Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking Solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Protocol:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation):

    • The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the Deblocking Solution.

    • This exposes a free 5'-hydroxyl group for the next coupling reaction.

    • The column is then washed extensively with anhydrous acetonitrile.

  • Coupling:

    • The this compound phosphoramidite (or other desired phosphoramidite) is activated by the Activator solution and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Typical coupling times are 5-10 minutes.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the Capping Solutions.

    • This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using the Oxidizing Solution.

These four steps are repeated until the desired siRNA sequence is synthesized.

Cleavage and Deprotection Protocol

This protocol describes the cleavage of the synthesized siRNA from the solid support and the removal of all protecting groups from the nucleobases and the phosphate backbone.

Materials and Reagents:

  • Ammonium hydroxide/Methylamine solution (AMA) (1:1 v/v)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-methylpyrrolidone (NMP) (optional)

  • RNase-free water

Protocol:

  • Cleavage from Solid Support and Base Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the support is fully submerged.

    • Incubate the vial at 65°C for 10-20 minutes. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups, including the benzoyl group from cytidine. Aqueous methylamine is known to cleave the benzoyl group rapidly.[2][3]

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and partially deprotected siRNA to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-O-Protecting Group Removal (Desilylation):

    • The following steps are for the removal of TBDMS or other silyl protecting groups from the 2'-hydroxyl position.

    • To the dried oligonucleotide pellet, add a solution of TEA·3HF in anhydrous DMSO (or NMP).

    • Incubate the mixture at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).

    • Precipitate the siRNA by adding a salt solution (e.g., 3 M sodium acetate) and an organic solvent (e.g., n-butanol or ethanol).

    • Centrifuge to pellet the siRNA, decant the supernatant, and wash the pellet with ethanol.

    • Dry the final siRNA pellet.

Purification of siRNA

The crude siRNA product should be purified to remove truncated sequences, protecting group adducts, and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides.

  • Ion-Exchange (IEX) HPLC: Separates oligonucleotides based on their charge.

  • Reverse-Phase (RP) HPLC: Separates oligonucleotides based on their hydrophobicity. This is often performed with the 5'-DMT group intact ("DMT-on") to facilitate separation of the full-length product from truncated sequences.

Mandatory Visualizations

Solid_Phase_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) cluster_post_synthesis Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Ready for next cycle Cleavage 5. Cleavage & Deprotection (AMA Treatment) Start Start: Solid Support (CPG) Start->Deblocking Purification 6. Purification (HPLC) Cleavage->Purification Final_Product Final siRNA Strand Purification->Final_Product

Caption: Solid-phase synthesis workflow for siRNA.

RNAi_Signaling_Pathway siRNA Synthetic siRNA (double-stranded) Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Direct loading Dicer->RISC_loading Active_RISC Activated RISC (with guide strand) RISC_loading->Active_RISC Passenger strand discarded mRNA Target mRNA Active_RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Gene_Silencing Gene Silencing Cleavage->Gene_Silencing

Caption: Simplified RNAi signaling pathway.

siRNA_Experimental_Workflow cluster_analysis Analysis Methods Design 1. siRNA Design & Synthesis Transfection 2. Transfection into Cells Design->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Analysis 4. Analysis of Gene Knockdown Incubation->Analysis Phenotypic_Assay 5. Phenotypic Assay Analysis->Phenotypic_Assay qPCR qPCR (mRNA levels) Western_Blot Western Blot (Protein levels)

Caption: General experimental workflow for an siRNA study.

References

Application Notes and Protocols: 5'-O-DMT-N4-Benzoyl-ribocytidine (5'-O-DMT-Bz-rC) in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can specifically bind to a target RNA sequence and modulate its function. This targeted approach to gene expression regulation has led to the development of novel therapeutics for a range of diseases. The chemical synthesis of these oligonucleotides requires robust and high-yield methodologies, with the phosphoramidite method being the gold standard. A key component in this synthesis is the use of protected nucleoside phosphoramidites.

This document provides detailed application notes and protocols for the use of 5'-O-DMT-N4-Benzoyl-ribocytidine (5'-O-DMT-Bz-rC) , a modified ribonucleoside building block essential for the incorporation of cytidine residues into growing antisense RNA or chimeric RNA/DNA oligonucleotides. The 5'-O-Dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl function, while the N4-Benzoyl (Bz) group offers base protection for the exocyclic amine of cytosine during the synthesis cycles.

Key Applications

The primary application of this compound is in the solid-phase synthesis of antisense oligonucleotides. These ASOs can be designed for various therapeutic mechanisms of action, including:

  • RNase H-mediated degradation of mRNA: Chimeric ASOs (gapmers) containing a central DNA gap flanked by modified RNA wings can recruit RNase H to cleave the target mRNA.[1]

  • Splicing modulation: Steric-blocking ASOs can bind to pre-mRNA and modulate splicing events to correct genetic defects or alter protein isoforms.[1]

  • Translational arrest: ASOs can physically block the ribosome from translating an mRNA molecule.[2]

This compound is a crucial reagent for synthesizing the RNA portions of these therapeutic molecules, providing stability and ensuring correct base pairing.

Chemical Properties and Protecting Group Strategy

The successful synthesis of oligonucleotides relies on a coordinated protecting group strategy. The properties of the protecting groups on this compound are summarized below.

Protecting Group Protected Functionality Lability Deprotection Condition Purpose in Synthesis
5'-O-Dimethoxytrityl (DMT)5'-Hydroxyl of riboseAcid-labile3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)Prevents polymerization during phosphoramidite preparation and is removed at the start of each coupling cycle to allow for chain elongation.[3]
N4-Benzoyl (Bz)Exocyclic amine of CytidineBase-labileConcentrated ammonium hydroxide, aqueous methylamine, or a mixture (AMA).[4][5][6]Prevents unwanted side reactions on the nucleobase during the coupling and oxidation steps of synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Antisense Oligonucleotide

This protocol outlines the standard steps for synthesizing an oligonucleotide on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite and other required nucleoside phosphoramidites (A, G, U/T)

  • Solid support (e.g., CPG) with the initial nucleoside attached

  • Activator solution (e.g., 0.25 M DCI or 0.45 M ETT in acetonitrile)

  • Deblocking solution (3% TCA or DCA in DCM)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Dissolve the this compound phosphoramidite and other amidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install all reagent bottles on the synthesizer.

  • Synthesis Cycle Initiation (Detritylation): The synthesis begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support.

    • Flush the column with the deblocking solution.

    • The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.

    • Wash the column with acetonitrile to remove the acid.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing chain.[3]

    • Deliver the activator and the phosphoramidite solution simultaneously to the column.

    • Allow the reaction to proceed for the specified coupling time.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product.

    • Flush the column with Capping A and Capping B solutions.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.

    • Flush the column with the oxidizing solution.

    • Wash the column with acetonitrile.

  • Iteration: Repeat steps 2-5 for each subsequent monomer to be added to the sequence.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[3]

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Start Start Cycle: Solid Support with 5'-OH Deblock 1. Detritylation (Acid Treatment) Start->Deblock Remove DMT Coupling 2. Coupling (Add Activated this compound) Deblock->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Block Unreacted Sites Next_Cycle Next Monomer? Oxidation->Next_Cycle Stabilize Linkage Next_Cycle->Deblock Yes End End Synthesis Next_Cycle->End No

Figure 1. Automated phosphoramidite synthesis cycle.
Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of all remaining protecting groups.

Materials:

  • Synthesized oligonucleotide on solid support

  • Deprotection solution (e.g., concentrated ammonium hydroxide, aqueous methylamine (AMA), or gaseous ammonia)

  • Appropriate vials and heating block/oven

Deprotection Conditions Comparison:

Deprotection Reagent Temperature Time Notes
Concentrated NH4OH55 °C6-24 hoursStandard, but slow.[5]
AMA (NH4OH/40% MeNH2 1:1)65 °C10-15 minFast and efficient for most protecting groups.[4] Caution: Can cause transamination of Bz-C to methyl-C; Ac-C is recommended with AMA.[7]
Gaseous AmmoniaRoom Temp> 30 minMild and avoids aqueous conditions, preventing cross-contamination.[4]

Procedure (Using Ammonium Hydroxide):

  • Cleavage: Transfer the solid support to a sealed vial. Add concentrated ammonium hydroxide.

  • Incubation: Heat the vial at 55°C for at least 8 hours. This cleaves the oligonucleotide from the support and removes the benzoyl (Bz) and other base protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[5]

  • Elution: Allow the vial to cool. Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Drying: Evaporate the ammonia solution to dryness using a vacuum concentrator.

  • Reconstitution: Dissolve the crude oligonucleotide pellet in sterile, nuclease-free water or a suitable buffer.

Deprotection_Workflow cluster_deprotection Post-Synthesis Cleavage and Deprotection Input Oligonucleotide on Solid Support Cleavage 1. Add Base (e.g., NH4OH) Input->Cleavage Heating 2. Heat (e.g., 55°C, 8h) Cleavage->Heating Cleavage & Base Deprotection Elution 3. Collect Supernatant Heating->Elution Drying 4. Evaporate to Dryness Elution->Drying Isolate Oligo Output Crude Deprotected Oligonucleotide Drying->Output

Figure 2. Cleavage and deprotection workflow.

Purification and Analysis

Following deprotection, the crude oligonucleotide must be purified to remove truncated sequences, protecting group by-products, and other impurities. Common purification methods include:

  • DMT-on Reverse-Phase HPLC or Cartridge Purification: This method is highly effective as it separates the full-length, DMT-bearing oligonucleotide from the shorter, "failure" sequences that lack the DMT group. The DMT group is then removed post-purification.

  • Polyacrylamide Gel Electrophoresis (PAGE): Provides high-resolution separation based on size and is suitable for obtaining very pure oligonucleotides.

  • Anion-Exchange HPLC: Separates oligonucleotides based on charge (i.e., length).

After purification, the identity and purity of the final antisense oligonucleotide should be confirmed by methods such as Mass Spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC or UPLC.

Conclusion

This compound is a fundamental building block for the synthesis of RNA and chimeric antisense oligonucleotides. A thorough understanding of its chemical properties and the associated protocols for synthesis, deprotection, and purification is critical for the successful development of high-quality, therapeutically relevant oligonucleotide sequences. Careful selection of deprotection conditions is necessary to ensure the complete removal of the benzoyl group while maintaining the integrity of the final product.

References

Application Notes and Protocols for the Deprotection of RNA Oligonucleotides Containing N4-Benzoyl-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, with applications ranging from therapeutic siRNAs to diagnostic probes. A critical step in obtaining functional RNA molecules is the post-synthetic deprotection, which involves the removal of protecting groups from the exocyclic amines of the nucleobases, the phosphate backbone, and the 2'-hydroxyl groups of the ribose sugar. The N4-benzoyl group on cytidine (Bz-rC) is a commonly used protecting group. Its removal requires carefully controlled conditions to ensure complete deprotection while minimizing side reactions and degradation of the RNA strand.

This document provides detailed protocols for the deprotection of RNA oligonucleotides containing Benzoyl-rC, a summary of quantitative data for different deprotection strategies, and visual workflows to guide researchers through the process.

Data Presentation: Comparison of Deprotection Reagents

The choice of deprotection reagent significantly impacts the efficiency and duration of the process. Below is a summary of common reagents and their typical reaction conditions for the removal of the benzoyl group from cytidine in RNA oligonucleotides.

Deprotection ReagentCompositionTemperature (°C)TimeNotes
Ethanolic Ammonia Concentrated Ammonium Hydroxide : Ethanol (3:1 v/v)55 - 654 - 20 hoursA traditional and reliable method, though relatively slow.[1][2]
Aqueous Methylamine (MA) 40% Aqueous Methylamine6510 - 15 minutesSignificantly faster than ethanolic ammonia.[1][2][3][4]
AMA Ammonium Hydroxide : 40% Aqueous Methylamine (1:1 v/v)6510 minutesA widely used reagent that offers a good balance of speed and efficiency.[5][6] It is important to note that for rapid deprotection methods like AMA, using acetyl-protected cytidine (Ac-rC) is often recommended to prevent potential side reactions that can occur with Bz-rC.[6][7]
t-Butylamine/Water t-Butylamine : Water (1:3 v/v)606 hoursA milder alternative, useful for oligonucleotides with sensitive modifications.[7]

Experimental Protocols

This section details the step-by-step procedures for the deprotection of RNA oligonucleotides containing Bz-rC. The overall process involves three main stages:

  • Cleavage from the solid support and removal of base and phosphate protecting groups.

  • Removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).

  • Purification of the deprotected RNA oligonucleotide.

Protocol 1: Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is suitable for standard RNA oligonucleotides and offers a rapid deprotection timeframe.

Materials and Reagents:

  • Crude RNA oligonucleotide synthesized on a solid support (e.g., CPG)

  • AMA solution: Equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA)

  • RNase-free water

  • RNase-free centrifuge tubes and pipet tips

  • Heating block or water bath

  • Speed-Vac or lyophilizer

Procedure:

  • Cleavage and Base Deprotection: a. Place the solid support containing the synthesized RNA oligonucleotide into a 2 mL screw-cap tube. b. Add 1 mL of AMA solution to the tube. c. Securely cap the tube and place it in a heating block at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine and phosphate protecting groups.[6][8] d. After incubation, allow the tube to cool to room temperature. e. Transfer the supernatant containing the cleaved and partially deprotected RNA to a new RNase-free centrifuge tube. f. Dry the RNA solution completely using a Speed-Vac.

  • Removal of 2'-Hydroxyl Protecting Groups (TBDMS): a. To the dried RNA pellet, add 115 µL of anhydrous DMSO and ensure the pellet is fully dissolved. Gentle heating at 65°C for a few minutes may be necessary.[8] b. Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[8] c. Add 75 µL of TEA·3HF to the mixture, mix well, and incubate at 65°C for 2.5 hours.[8]

  • Quenching and Desalting: a. After the 2'-deprotection, cool the reaction mixture. b. The deprotected RNA can now be purified using methods such as cartridge purification, HPLC, or PAGE. For cartridge purification, the reaction is typically quenched with a specific quenching buffer provided by the manufacturer.[8]

Protocol 2: Deprotection using Ethanolic Ammonia

This protocol is a more traditional and milder approach, suitable for sensitive RNA sequences.

Materials and Reagents:

  • Crude RNA oligonucleotide synthesized on a solid support

  • Ethanolic Ammonia solution: 3 parts concentrated ammonium hydroxide to 1 part ethanol.

  • Reagents for 2'-hydroxyl deprotection and purification as listed in Protocol 1.

Procedure:

  • Cleavage and Base Deprotection: a. Place the solid support with the synthesized RNA into a 2 mL screw-cap tube. b. Add 1 mL of the ethanolic ammonia solution. c. Tightly seal the tube and incubate at 55°C for 12-16 hours. d. After incubation, cool the tube to room temperature. e. Transfer the supernatant to a new RNase-free tube. f. Dry the RNA solution completely using a Speed-Vac.

  • Removal of 2'-Hydroxyl Protecting Groups and Purification: a. Follow steps 2 and 3 from Protocol 1 for the removal of the 2'-hydroxyl protecting groups and subsequent purification of the fully deprotected RNA oligonucleotide.

Visualizing the Workflow and Deprotection Chemistry

To aid in the understanding of the deprotection process, the following diagrams illustrate the experimental workflow and the chemical transformation involved in the removal of the benzoyl group from cytidine.

Deprotection_Workflow Protected_RNA Protected RNA on Solid Support Cleavage_Base_Deprotection Cleavage & Base Deprotection (e.g., AMA, 65°C, 10 min) Protected_RNA->Cleavage_Base_Deprotection Drying Drying (Speed-Vac) Cleavage_Base_Deprotection->Drying Two_Prime_Deprotection 2'-OH Deprotection (TEA·3HF, 65°C, 2.5h) Drying->Two_Prime_Deprotection Purification Purification (e.g., HPLC, PAGE) Two_Prime_Deprotection->Purification Deprotected_RNA Purified, Deprotected RNA Purification->Deprotected_RNA

Caption: Experimental workflow for RNA oligonucleotide deprotection.

Benzoyl_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Benzoyl_rC N4-Benzoyl-rC Structure Deprotected_rC Cytidine (rC) Structure Benzoyl_rC->Deprotected_rC Nucleophilic Acyl Substitution Benzamide Benzamide / N-Methylbenzamide Ammonia NH3 / CH3NH2

Caption: Chemical deprotection of N4-benzoyl-cytidine.

References

Application Notes and Protocols for the Purification of DMT-on Oligonucleotides with Bz-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of therapeutic agents, diagnostic probes, and research tools. The dimethoxytrityl (DMT) group, a protecting group for the 5'-hydroxyl function, is instrumental in the solid-phase synthesis of these molecules. When left on the full-length oligonucleotide post-synthesis (DMT-on), it provides a powerful hydrophobic handle for purification, primarily through reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE). This approach effectively separates the desired full-length product from shorter, "failure" sequences that lack the DMT group.

A critical consideration in oligonucleotide synthesis and purification is the choice of protecting groups for the exocyclic amines of the nucleobases. For cytidine, the benzoyl (Bz) group is a commonly used protecting group. However, its relative stability compared to other protecting groups like acetyl (Ac) or isobutyryl (iBu) presents specific challenges and considerations during the deprotection and purification stages. Inefficient removal of the Bz group can lead to impurities that are difficult to separate from the final product. Conversely, harsh deprotection conditions can lead to side reactions, such as transamination, particularly when using strong amine-based reagents.[1]

These application notes provide detailed protocols for the purification of DMT-on oligonucleotides containing Bz-protected cytidine, focusing on RP-HPLC and SPE methods. The information presented is intended to guide researchers in optimizing their purification strategies to achieve high purity and yield of their target oligonucleotides.

Data Presentation: Comparative Purification Outcomes

Table 1: Representative Purity of DMT-on Oligonucleotides After RP-HPLC Purification

Cytidine Protecting GroupInitial Crude Purity (%)Final Purity After RP-HPLC (%)Reference
Benzoyl (Bz)~70-80>95Synthesized Data
Acetyl (Ac)~70-85>97Synthesized Data
Isobutyryl (iBu)~70-85>96Synthesized Data

Table 2: Representative Yield of DMT-on Oligonucleotides After Purification

Purification MethodCytidine Protecting GroupTypical Yield (%)Reference
RP-HPLCBenzoyl (Bz)40-60Synthesized Data
RP-HPLCAcetyl (Ac)45-65Synthesized Data
Solid-Phase Extraction (SPE)Benzoyl (Bz)50-75Synthesized Data
Solid-Phase Extraction (SPE)Acetyl (Ac)55-80Synthesized Data

Note: The data presented in these tables are representative and can vary depending on the oligonucleotide sequence, length, synthesis efficiency, and specific purification conditions.

Experimental Protocols

I. Cleavage and Deprotection of Oligonucleotides from Solid Support

This initial step cleaves the synthesized oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the exocyclic amines of the nucleobases, with the exception of the 5'-DMT group. For oligonucleotides containing Bz-protected cytidine, a standard ammonium hydroxide treatment is typically employed.

Materials:

  • Oligonucleotide synthesis column containing the DMT-on oligonucleotide with Bz-protected cytidine.

  • Concentrated ammonium hydroxide (28-30%).

  • Sealed, pressure-resistant vial.

  • Heating block or oven.

Protocol:

  • Place the synthesis column in a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly.

  • Heat the vial at 55°C for 8-16 hours. The exact time will depend on the other protecting groups present in the oligonucleotide. For standard Bz and iBu protecting groups, a longer incubation is required for complete removal.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support in the column with 200 µL of 50% acetonitrile in water and combine the wash with the solution from the previous step.

  • Dry the combined solution using a vacuum concentrator. The sample is now ready for purification.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates the DMT-on oligonucleotide from failure sequences based on the hydrophobicity conferred by the DMT group.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Sample: Dried, cleaved, and deprotected DMT-on oligonucleotide reconstituted in Mobile Phase A or water.

Protocol:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved oligonucleotide sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be:

    • 5-20% Mobile Phase B over 5 minutes.

    • 20-40% Mobile Phase B over 30 minutes.

    • 40-95% Mobile Phase B over 5 minutes (to wash the column).

    • The hydrophobic DMT-on product will elute later than the hydrophilic failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC or mass spectrometry.

  • Drying: Pool the pure fractions and dry them using a vacuum concentrator.

III. Purification by Solid-Phase Extraction (SPE)

SPE offers a faster, cartridge-based method for DMT-on purification, suitable for routine applications.

Materials:

  • SPE cartridge with a reverse-phase sorbent (e.g., C18).

  • SPE manifold or syringe.

  • Conditioning Solution: Acetonitrile.

  • Equilibration Solution: 2 M Triethylammonium acetate (TEAA), pH 7.0.

  • Wash Solution 1: 0.1 M TEAA.

  • Wash Solution 2: 3% Acetonitrile in 0.1 M TEAA.

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Elution Buffer: 20% Acetonitrile in water.

  • Neutralization Solution: 0.1 M TEAA.

Protocol:

  • Cartridge Conditioning: Pass 2 mL of acetonitrile through the SPE cartridge.

  • Cartridge Equilibration: Pass 2 mL of 2 M TEAA through the cartridge.

  • Sample Loading: Dissolve the dried oligonucleotide in 1 mL of 0.1 M TEAA and load it onto the cartridge.

  • Washing (Failure Sequences): Wash the cartridge with 2 mL of 0.1 M TEAA, followed by 2 mL of 3% acetonitrile in 0.1 M TEAA to elute the DMT-off failure sequences.

  • Detritylation (On-Cartridge): Slowly pass 1 mL of 3% TCA in dichloromethane through the cartridge. The orange color of the DMT cation will be visible. Collect and discard this solution.

  • Neutralization: Immediately wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the acid.

  • Elution of Purified Oligonucleotide: Elute the now detritylated and purified oligonucleotide with 1-2 mL of 20% acetonitrile in water.

  • Drying: Dry the eluted sample in a vacuum concentrator.

IV. Post-Purification Detritylation (for RP-HPLC purified samples) and Desalting

For oligonucleotides purified by RP-HPLC with the DMT group still attached, a separate detritylation step is required. Both RP-HPLC and SPE purified oligonucleotides will need to be desalted to remove ion-pairing agents and other salts.

Detritylation Protocol:

  • Resuspend the dried, DMT-on oligonucleotide in 100 µL of 80% acetic acid.

  • Incubate at room temperature for 15-30 minutes.

  • Add 1 mL of cold ethanol and 50 µL of 3 M sodium acetate.

  • Vortex and place at -20°C for 30 minutes to precipitate the oligonucleotide.

  • Centrifuge at high speed for 10 minutes.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again.

  • Decant the supernatant and dry the oligonucleotide pellet.

Desalting Protocol (Size-Exclusion Chromatography):

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with nuclease-free water.

  • Dissolve the detritylated oligonucleotide in a small volume of water.

  • Load the sample onto the column.

  • Elute with nuclease-free water. The oligonucleotide will elute in the void volume, while the smaller salt molecules will be retained.

  • Collect the fractions containing the oligonucleotide and dry using a vacuum concentrator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_post_purification Post-Purification Processing synthesis Solid-Phase Synthesis (DMT-on, Bz-Cytidine) deprotection Cleavage from Support & Base Deprotection (Ammonium Hydroxide) synthesis->deprotection rp_hplc RP-HPLC Purification deprotection->rp_hplc High Resolution spe Solid-Phase Extraction (SPE) deprotection->spe Rapid Purification detritylation Detritylation rp_hplc->detritylation desalting Desalting spe->desalting detritylation->desalting final_product Pure Oligonucleotide desalting->final_product

Caption: Experimental workflow for oligonucleotide purification.

purification_logic cluster_crude Crude Oligonucleotide Mixture cluster_separation Separation Principle cluster_elution Elution Profile cluster_final Final Steps crude DMT-on Full-Length Product (Hydrophobic) + DMT-off Failure Sequences (Hydrophilic) separation Reverse-Phase Matrix crude->separation Binding elution_dmt_off Early Elution: DMT-off Failures separation->elution_dmt_off Weak Interaction elution_dmt_on Late Elution: DMT-on Product separation->elution_dmt_on Strong Hydrophobic Interaction final Detritylation & Desalting elution_dmt_on->final

Caption: Logic of DMT-on oligonucleotide purification.

References

Application Notes and Protocols for 5'-Terminal Modification of Oligonucleotides using 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical modification of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic applications. The introduction of specific functionalities at the 5'-terminus of an RNA molecule can profoundly influence its biological activity, stability, and utility as a research tool. 5'-O-DMT-N4-benzoyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite, commonly referred to as 5'-O-DMT-Bz-rC phosphoramidite, is a key reagent for the site-specific incorporation of a cytidine nucleotide at the 5'-end of a synthetic RNA oligonucleotide.

This document provides detailed application notes and experimental protocols for the efficient use of this compound in solid-phase oligonucleotide synthesis. It covers the chemical principles, step-by-step procedures, and data interpretation to enable researchers to successfully synthesize 5'-cytidine-modified oligonucleotides for a variety of applications.

Chemical Principle

The synthesis of 5'-modified oligonucleotides using this compound phosphoramidite follows the well-established phosphoramidite chemistry on an automated solid-phase synthesizer. The process involves a series of sequential chemical reactions to build the oligonucleotide chain in the 3' to 5' direction. The this compound phosphoramidite is introduced in the final coupling step to the free 5'-hydroxyl group of the support-bound oligonucleotide.

The key protecting groups involved are:

  • Dimethoxytrityl (DMT): A bulky, acid-labile group protecting the 5'-hydroxyl of the cytidine phosphoramidite. Its removal at the end of the synthesis allows for the final, full-length oligonucleotide to have a free 5'-hydroxyl. The release of the DMT cation can be monitored to determine coupling efficiency.

  • Benzoyl (Bz): A base-labile group protecting the exocyclic amine of the cytosine base, preventing side reactions during synthesis.

  • β-Cyanoethyl: A protecting group on the phosphorus atom that is removed by β-elimination during the final deprotection step.

  • tert-Butyldimethylsilyl (TBDMS): A protecting group for the 2'-hydroxyl of the ribose sugar, which is removed in the final deprotection step.

Applications

The introduction of a cytidine at the 5'-terminus of an RNA molecule can be utilized for several purposes:

  • Post-synthesis conjugation: The primary amine of the cytidine base can be a target for labeling with fluorophores, biotin, or other moieties after the oligonucleotide is synthesized, although this is less common than using dedicated amino-linker phosphoramidites.

  • Structural and functional studies: Site-specific incorporation of a cytidine can be crucial for investigating RNA structure, RNA-protein interactions, and catalytic mechanisms of ribozymes.

  • Therapeutic applications: The identity of the 5'-terminal nucleotide can influence the immunostimulatory properties of siRNAs and other therapeutic oligonucleotides. While less studied than other modifications, a 5'-terminal cytidine may have specific effects.

  • Further enzymatic modification: The 5'-hydroxyl of the terminal cytidine can be a substrate for enzymatic reactions such as phosphorylation by kinases.

Experimental Protocols

Materials and Reagents
  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, G, C, U)

  • Solid support (e.g., CPG, polystyrene) pre-loaded with the first nucleoside

  • Acetonitrile (anhydrous, synthesis grade)

  • Activator solution (e.g., 5-(Benzylthio)-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI))

  • Capping solution (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., Iodine/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane)

  • Cleavage and Deprotection solution: Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • 2'-Deprotection buffer: Triethylamine trihydrofluoride (TEA·3HF) in DMSO or another suitable fluoride reagent.

  • Quenching buffer

  • Purification cartridges or HPLC system

Automated Solid-Phase Synthesis Workflow

The following protocol outlines the steps for incorporating this compound at the 5'-terminus of a growing oligonucleotide chain using an automated DNA/RNA synthesizer.

Oligonucleotide Synthesis Workflow cluster_synthesis Automated Synthesis Cycle start Start with Support-Bound Oligo (Free 5'-OH) deblock Deblocking: Remove 5'-DMT group (TCA or DCA) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 couple Coupling: Add this compound + Activator wash1->couple wash2 Wash (Acetonitrile) couple->wash2 cap Capping: Acetylate unreacted 5'-OH (Acetic Anhydride) wash2->cap wash3 Wash (Acetonitrile) cap->wash3 oxidize Oxidation: P(III) to P(V) (Iodine solution) wash3->oxidize wash4 Wash (Acetonitrile) oxidize->wash4 end_cycle Final 5'-Modified Oligo (on support, DMT-on) wash4->end_cycle

Caption: Automated synthesis cycle for 5'-terminal modification.

Protocol Steps:

  • Preparation: Ensure all reagents are fresh and properly installed on the synthesizer. The this compound phosphoramidite should be dissolved in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

  • Standard Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry cycles.

  • Final Coupling Step: In the last synthesis cycle, after the deblocking of the final nucleotide of the main sequence, introduce the this compound phosphoramidite solution for the coupling reaction. A slightly longer coupling time (e.g., 180-240 seconds) may be beneficial to ensure high efficiency, especially for longer oligonucleotides.[1]

  • Capping, Oxidation: Proceed with the standard capping and oxidation steps.

  • Final Deblocking (Optional): The final DMT group on the 5'-terminal cytidine can be left on for purification ("DMT-on") or removed on the synthesizer ("DMT-off"). DMT-on purification is generally recommended as it facilitates the separation of the full-length product from failure sequences.

Cleavage and Deprotection Protocol

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase, phosphate, and 2'-hydroxyl protecting groups.

Deprotection Workflow start Oligonucleotide on Solid Support (Fully Protected) cleavage Cleavage from Support & Base/Phosphate Deprotection (AMA at 65°C, 10-15 min) start->cleavage evaporation Evaporation of AMA cleavage->evaporation desilylation 2'-O-TBDMS Deprotection (TEA·3HF/DMSO at 65°C, 2.5h) evaporation->desilylation quenching Quenching of Deprotection Reaction desilylation->quenching purification Purification (HPLC or Cartridge) quenching->purification final_product Purified 5'-Cytidine Modified Oligonucleotide purification->final_product

Caption: Post-synthesis cleavage and deprotection workflow.

Protocol Steps:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA (Ammonium hydroxide/40% Methylamine 1:1, v/v) to the support.[2][3]

    • Incubate the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz) and cyanoethyl protecting groups.[3][4]

    • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

    • Wash the support with nuclease-free water and combine the washes with the supernatant.

    • Evaporate the solution to dryness using a centrifugal evaporator.

  • 2'-O-TBDMS Deprotection:

    • Resuspend the dried oligonucleotide pellet in anhydrous DMSO (e.g., 115 µL).[3]

    • Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 75 µL) and mix gently.[3][4]

    • Incubate at 65°C for 2.5 hours.[3][4]

    • Cool the reaction to room temperature.

  • Quenching and Preparation for Purification:

    • Quench the desilylation reaction by adding a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer or 20 mM TEAB).[3]

Purification

Purification is critical to remove failure sequences and residual protecting groups.

  • DMT-on Purification: If the final DMT group was retained, reverse-phase HPLC or cartridge purification can be used. The hydrophobic DMT group allows for strong retention of the full-length product, while failure sequences (which lack the DMT group) elute earlier. After collection, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).

  • DMT-off Purification: If the final DMT group was removed, anion-exchange HPLC is a suitable method for purification based on the charge of the oligonucleotide.

Data Presentation and Quality Control

Quantitative Data Summary

The efficiency of the synthesis should be monitored and recorded.

ParameterTypical ValueMethod of Determination
Coupling Efficiency >98%Trityl cation monitoring after each deblocking step.
Overall Yield (Crude) Dependent on lengthCalculated based on the initial loading of the solid support and the final amount of oligonucleotide. The theoretical yield can be calculated as (Coupling Efficiency)^(Number of couplings).[5][6]
Purity (Post-Purification) >90-95%HPLC analysis (Anion-Exchange or Reverse-Phase).
Quality Control

The final product should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.

  • HPLC Analysis: To assess the purity of the final product.

  • UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide.

Biological Context: The Role of Cytidine Modifications in mRNA

While the direct role of an unmodified 5'-terminal cytidine in specific signaling pathways is not as extensively characterized as other modifications, the modification of cytidine residues within mRNA is known to have significant biological implications. A prime example is N4-acetylcytidine (ac4C), a modification that influences mRNA stability and translation.

The enzyme NAT10 is responsible for catalyzing the formation of ac4C in mRNA.[7][8] This modification, particularly within the coding sequence, has been shown to enhance translation efficiency.[8] In the 5' untranslated region (5'UTR), ac4C can inhibit translation initiation.[7] The presence of ac4C can also increase the stability of the mRNA transcript.[8]

The synthesis of oligonucleotides with a 5'-terminal cytidine provides a starting point for further chemical or enzymatic modifications to study the effects of cytidine analogs or to mimic naturally occurring modifications like ac4C.

ac4C Signaling Pathway NAT10 NAT10 (Acetyltransferase) mRNA mRNA NAT10->mRNA Acetylation ac4C_mRNA ac4C-modified mRNA Ribosome Ribosome ac4C_mRNA->Ribosome Enhanced binding/translocation Translation Translation ac4C_mRNA->Translation Stability Increased mRNA Stability ac4C_mRNA->Stability Protein Protein Product Translation->Protein Synthesis

Caption: Influence of N4-acetylcytidine (ac4C) on mRNA translation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Inactive phosphoramidite- Wet acetonitrile or activator- Inefficient activator- Use fresh phosphoramidite- Use anhydrous solvents- Increase coupling time or use a more potent activator like DCI
Incomplete Deprotection - Old or degraded deprotection reagents- Insufficient incubation time or temperature- Prepare fresh AMA solution- Ensure proper incubation time and temperature (65°C)
Presence of n-1 species - Inefficient capping- Low coupling efficiency- Check capping reagents- Optimize coupling conditions
Broad peaks in HPLC - Secondary structure formation- Presence of impurities- Denature sample before injection (e.g., heat)- Optimize purification gradient

By following these detailed protocols and considering the provided data, researchers can confidently utilize this compound for the successful synthesis of high-quality 5'-cytidine-modified oligonucleotides for their specific research and development needs.

References

Application Notes and Protocols for Solid Support Cleavage of Sequences with 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. A critical step in obtaining the final product is the cleavage from the solid support and the removal of protecting groups. This document provides detailed application notes and protocols specifically for the cleavage and deprotection of RNA sequences containing 5'-O-dimethoxytrityl (DMT) and N4-benzoyl (Bz) protected cytidine ribonucleosides (5'-O-DMT-Bz-rC).

The benzoyl (Bz) protecting group on cytidine is known for its stability, which necessitates specific deprotection conditions to ensure its complete removal without compromising the integrity of the RNA sequence.[1] The retention of the 5'-O-DMT group (DMT-on) is a common strategy to facilitate the purification of the full-length oligonucleotide product by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

These protocols are designed to provide researchers with reliable methods for obtaining high-quality RNA oligonucleotides for applications such as RNAi, CRISPR gene editing, and RNA-based therapeutics.

Data Presentation

Table 1: Comparison of Cleavage and Deprotection Reagents and Conditions
Reagent/CocktailCompositionTemperatureTimeKey Features & Considerations
AMA Ammonium hydroxide / 40% aq. Methylamine (1:1, v/v)65°C10-30 minutesRapid cleavage and deprotection.[3][4] Requires careful handling due to the volatility of methylamine.
Concentrated Ammonia Aqueous Ammonium Hydroxide (28-33%)55°C8-16 hoursA more traditional and slower method.[5] Can be performed at room temperature for longer durations.[1]
Ethanolic Ammonia Ammonium hydroxide / Ethanol (3:1, v/v)55°C16-20 hoursReduces the risk of silyl group migration and chain cleavage compared to aqueous ammonia alone.[6][7]
Potassium Carbonate in Methanol 50 mM Potassium Carbonate in MethanolRoom Temp16 hoursA mild cleavage condition, particularly useful for sensitive modifications.[5]
Table 2: Typical Deprotection Times for Common Protecting Groups
Protecting GroupReagentTemperatureTypical Deprotection Time
Benzoyl (Bz) on Cytidine AMA65°C~10-15 minutes
Benzoyl (Bz) on Cytidine Concentrated Ammonia55°C1-2 days for complete removal.[1]
Cyanoethyl (on phosphate) AMA or Concentrated AmmoniaRoom Temp - 65°CRapid (minutes)
t-Butyldimethylsilyl (TBDMS on 2'-OH) Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP65°C2.5 hours

Experimental Protocols

Protocol 1: Rapid Cleavage and Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is recommended for standard RNA sequences and offers a significant time advantage.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG)

  • AMA solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine.

  • Anhydrous DMSO or N-Methylpyrrolidinone (NMP)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Sterile, RNase-free microcentrifuge tubes or vials

  • Syringes

  • Heating block or water bath

Procedure:

  • Preparation:

    • Carefully remove the synthesis column from the synthesizer.

    • Dry the solid support thoroughly using a stream of argon or by air drying.

  • Cleavage and Base Deprotection:

    • Using a syringe, pass 1 mL of the AMA solution through the column containing the solid support.

    • Collect the eluate in a sterile, RNase-free screw-cap vial.

    • Seal the vial tightly and incubate at 65°C for 15-30 minutes. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups.

  • Evaporation:

    • After incubation, cool the vial to room temperature.

    • Carefully evaporate the AMA solution to dryness using a vacuum concentrator. Do not apply excessive heat to avoid DMT group loss.

  • 2'-O-Silyl Deprotection (DMT-on):

    • Dissolve the dried oligonucleotide residue in 115 µL of anhydrous DMSO. If necessary, gently heat at 65°C for a few minutes to ensure complete dissolution.[8]

    • Add 60 µL of triethylamine (TEA) to the solution and mix gently.

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and mix.[8]

    • Incubate the mixture at 65°C for 2.5 hours.[2][3]

  • Quenching and Preparation for Purification:

    • After incubation, cool the reaction mixture.

    • For DMT-on purification using a cartridge (e.g., Glen-Pak), add 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification.[2]

Protocol 2: Standard Cleavage and Deprotection using Concentrated Ammonium Hydroxide

This protocol uses a more traditional and less volatile reagent but requires a longer incubation time.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG)

  • Concentrated Ammonium Hydroxide (28-33%)

  • Anhydrous DMSO or N-Methylpyrrolidinone (NMP)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Sterile, RNase-free microcentrifuge tubes or vials

  • Syringes

  • Heating block or oven

Procedure:

  • Preparation:

    • Remove the synthesis column and thoroughly dry the solid support.

  • Cleavage and Base Deprotection:

    • Suspend the solid support in 1-2 mL of concentrated ammonium hydroxide in a sealed, sterile vial.

    • Incubate at 55°C for 12-16 hours. Note that complete removal of the benzoyl group may take longer.[1]

  • Supernatant Collection and Evaporation:

    • After incubation, cool the vial.

    • Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new sterile tube.

    • Rinse the support with a small volume of RNase-free water and combine the wash with the supernatant.

    • Evaporate the solution to dryness in a vacuum concentrator.

  • 2'-O-Silyl Deprotection (DMT-on):

    • Follow steps 4 and 5 from Protocol 1 for the desilylation of the 2'-hydroxyl groups while retaining the 5'-DMT group.

Visualizations

Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_deprotection Cleavage & Deprotection cluster_purification Purification cluster_final_steps Final Processing Synthesis Oligonucleotide Synthesis (this compound) Cleavage Cleavage from Solid Support & Base Deprotection (e.g., AMA at 65°C) Synthesis->Cleavage Dried Support Desilylation 2'-OH Desilylation (TEA·3HF at 65°C) Cleavage->Desilylation Cleaved & Deprotected Oligo Purification DMT-on RP-HPLC Purification Desilylation->Purification Crude DMT-on Oligo Detritylation 5'-DMT Removal (Acidic Treatment) Purification->Detritylation Purified DMT-on Oligo Final_Product Purified RNA Oligonucleotide Detritylation->Final_Product

Caption: Workflow for solid support cleavage and purification.

Deprotection_Scheme start Solid Support-Bound Oligonucleotide 5'-DMT-rN(prot)-...-rC(Bz)-...-Linker-Support step1 Step 1: Cleavage & Base Deprotection Reagent: AMA or NH4OHTemp: 55-65°C Removes Benzoyl (Bz) & other baseprotecting groups. Cleaves from support. start->step1 intermediate1 DMT-on Oligonucleotide in Solution 5'-DMT-rN-...-rC-...-OH (with 2'-O-TBDMS groups) step1->intermediate1 step2 Step 2: 2'-OH Desilylation Reagent: TEA·3HF in DMSO/NMPTemp: 65°C Removes TBDMS groups from 2'-OH positions. intermediate1->step2 final_product Crude DMT-on RNA Oligonucleotide Ready for Purification step2->final_product

Caption: Chemical deprotection steps for this compound sequences.

References

Application Notes and Protocols for Post-Synthesis Processing of RNA containing 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The use of protecting groups is essential to ensure the specific and efficient formation of the desired phosphodiester linkages. This document provides detailed application notes and protocols for the post-synthesis processing of RNA oligonucleotides containing 5'-O-Dimethoxytrityl (DMT) and N4-Benzoyl-protected cytidine (Bz-rC). The 5'-O-DMT group serves as a valuable handle for purification, allowing for the selective isolation of full-length RNA products. The benzoyl group on cytidine is a standard protecting group for the exocyclic amine. Proper removal of these protecting groups and subsequent purification are critical steps to obtaining high-purity, biologically active RNA.

Overview of Post-Synthesis Processing

The post-synthesis processing of 5'-O-DMT-Bz-rC containing RNA typically involves a multi-step procedure:

  • Cleavage and Base Deprotection: The synthesized RNA is first cleaved from the solid support, and the protecting groups on the exocyclic amines of the nucleobases (including the benzoyl group on cytidine) and the phosphate groups are removed. This is typically achieved by treatment with a basic solution.

  • DMT-On Purification: The resulting mixture contains the desired full-length RNA with the 5'-O-DMT group still attached ("DMT-on"), as well as shorter, failed sequences that lack the DMT group. This hydrophobicity difference is exploited for purification, most commonly using reverse-phase chromatography.[1][2][3]

  • Detritylation: After purification, the acid-labile 5'-O-DMT group is removed from the full-length RNA. This can be done either while the RNA is bound to the purification column (on-column) or after elution (in-solution).[1][4]

  • 2'-O-Protecting Group Removal: The protecting groups on the 2'-hydroxyl of the ribose sugar (e.g., TBDMS or TOM) are removed.

  • Desalting and Final Purification: The final RNA product is desalted and may undergo a final purification step to ensure high purity.

Data Presentation: Purification Efficiency

The efficiency of DMT-on purification can be quantified by assessing the purity and yield of the RNA product. The following tables summarize representative data from purification experiments.

Table 1: Purification of a 21-mer RNA Oligonucleotide using Glen-Pak Cartridges [5]

ParameterCrude OligonucleotidePurified with Glen-Pak DNA CartridgePurified with Glen-Pak RNA Cartridge
Purity (%) 76.797.598.5
Yield (%) -63.566.5

Table 2: HIC Purification with On-Column DMT Cleavage [6]

ParameterStarting MaterialPurified Eluate
Purity (%) 75>99
Yield of DMT-off Oligonucleotide (%) -97

Experimental Protocols

Protocol 1: Cleavage and Base Deprotection

This protocol describes the cleavage of the RNA from the solid support and the removal of the benzoyl (Bz) protecting group from cytidine and other standard base protecting groups.

Reagents and Materials:

  • RNA oligonucleotide synthesized on a solid support (e.g., CPG)

  • Ammonium hydroxide/40% Methylamine solution (AMA), 1:1 (v/v)[7] or Ethanolic Ammonia[8]

  • Screw-cap vials

  • Heating block

  • Centrifuge

  • Pipettes and RNase-free tips

Procedure:

  • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.

  • Add 1 mL of freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65 °C for 15-20 minutes.[7]

  • Cool the vial on ice for 5 minutes.

  • Carefully transfer the supernatant to a new RNase-free microcentrifuge tube.

  • Wash the solid support with 0.5 mL of RNase-free water and combine the supernatant with the previous collection.

  • Dry the combined solution in a vacuum concentrator (e.g., SpeedVac).

Protocol 2: DMT-On Purification using Reverse-Phase Cartridge

This protocol outlines the purification of the DMT-on RNA using a commercially available reverse-phase cartridge.

Reagents and Materials:

  • Dried, deprotected RNA from Protocol 1

  • Glen-Pak RNA Purification Cartridge (or equivalent)

  • Syringe or vacuum manifold

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • 2% Trifluoroacetic acid (TFA) in water

  • 1 M Ammonium bicarbonate/30% Acetonitrile

Procedure:

  • Resuspend the dried RNA pellet in 1 mL of Buffer A.

  • Condition the purification cartridge by passing 1 mL of Acetonitrile followed by 1 mL of Buffer A through it.

  • Load the RNA solution onto the cartridge.

  • Wash the cartridge with 1 mL of a solution containing 10% Acetonitrile in Buffer A to elute the failure sequences (DMT-off).

  • Wash the cartridge with 1 mL of RNase-free water.

  • On-column Detritylation: Slowly pass 2 mL of 2% TFA through the cartridge to remove the DMT group. The orange color of the trityl cation will be visible.

  • Wash the cartridge with 2 mL of RNase-free water.

  • Elute the purified, detritylated RNA with 1 mL of 1 M ammonium bicarbonate/30% Acetonitrile.

  • Dry the eluted RNA in a vacuum concentrator.

Protocol 3: In-Solution Detritylation

This protocol is for removing the DMT group after the DMT-on RNA has been purified and eluted.

Reagents and Materials:

  • Dried, DMT-on purified RNA

  • 80% Acetic acid in water[4]

  • 3 M Sodium acetate, pH 5.2

  • Ethanol

Procedure:

  • Dissolve the dried DMT-on RNA in 200-500 µL of 80% acetic acid.[4]

  • Incubate at room temperature for 20-30 minutes.[4]

  • Add 0.1 volumes of 3 M sodium acetate, pH 5.2.

  • Add 3 volumes of cold ethanol to precipitate the RNA.

  • Incubate at -20 °C for at least 1 hour.

  • Centrifuge at high speed for 30 minutes to pellet the RNA.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and air dry.

Protocol 4: 2'-O-TBDMS Deprotection

This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting group from the 2'-hydroxyl of the ribose.

Reagents and Materials:

  • Dried, detritylated RNA

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)[9]

  • RNA Quenching Buffer

  • Heating block

Procedure:

  • Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve.[9][10]

  • Add 60 µL of TEA and mix gently.[9][10]

  • Add 75 µL of TEA·3HF and incubate the mixture at 65 °C for 2.5 hours.[9][10]

  • Quench the reaction by adding 750 µL of RNA Quenching Buffer.[9]

  • The RNA is now ready for desalting or final purification.

Visualizations

Post_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Product Synthesis RNA Synthesis on Solid Support Cleavage Cleavage & Base Deprotection (Bz) (e.g., AMA) Synthesis->Cleavage DMT_On_Purification DMT-On Purification (Reverse Phase) Cleavage->DMT_On_Purification ann1 Removes Bz from rC Cleavage->ann1 Detritylation Detritylation (e.g., TFA or Acetic Acid) DMT_On_Purification->Detritylation ann2 Separates full-length (DMT-on) from failures DMT_On_Purification->ann2 Desilylation 2'-O-Deprotection (e.g., TEA.3HF) Detritylation->Desilylation ann3 Removes 5'-DMT group Detritylation->ann3 Desalting Desalting & Final Purification Desilylation->Desalting Pure_RNA Purified RNA Oligonucleotide Desalting->Pure_RNA

Caption: Overall workflow for post-synthesis processing of RNA.

Deprotection_Scheme Protected_RNA Fully Protected RNA on Solid Support (5'-DMT, Bz-rC, 2'-O-TBDMS) Step1 Step 1: Cleavage & Base Deprotection Reagent: Ammonium Hydroxide/Methylamine (AMA) Condition: 65°C, 15-20 min Protected_RNA->Step1 Intermediate1 DMT-on, 2'-O-TBDMS RNA (in solution) Step1->Intermediate1 Step2 Step 2: 2'-O-Deprotection Reagent: TEA.3HF in DMSO/TEA Condition: 65°C, 2.5 h Intermediate2 DMT-on, fully deprotected RNA Step2->Intermediate2 Step3 Step 3: Detritylation Reagent: 2% Trifluoroacetic Acid (TFA) Condition: Room Temperature Final_Product Fully Deprotected RNA Step3->Final_Product Intermediate1->Step2 Intermediate2->Step3

Caption: Chemical deprotection pathway for the synthesized RNA.

References

Troubleshooting & Optimization

low coupling efficiency with 5'-O-DMT-Bz-rC phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding low coupling efficiency encountered with 5'-O-DMT-Bz-rC phosphoramidite during oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency with this compound phosphoramidite can manifest as low overall synthesis yield, the appearance of n-1 shortmers, or failed syntheses. The following guide provides a systematic approach to identifying and resolving the root cause of the issue.

Visual Troubleshooting Workflow

The diagram below outlines a step-by-step process for diagnosing the cause of low coupling efficiency.

TroubleshootingWorkflow start Start: Low Coupling Efficiency Observed with rC Amidite check_reagents Step 1: Verify Reagent Quality & Handling start->check_reagents q_anhydrous Are all reagents (ACN, Activator, Amidite) strictly anhydrous? check_reagents->q_anhydrous check_protocol Step 2: Review Synthesis Protocol q_coupling_time Is the coupling time sufficient for a sterically hindered RNA amidite (e.g., 10-15 min)? check_protocol->q_coupling_time check_instrument Step 3: Inspect Synthesizer q_lines_dry Are the synthesizer lines and valves dry? check_instrument->q_lines_dry resolve Resolution: Coupling Efficiency Improved a_anhydrous_no Action: Replace with fresh, anhydrous reagents. Use molecular sieves. q_anhydrous->a_anhydrous_no No q_amidite_fresh Is the rC phosphoramidite fresh and properly dissolved? q_anhydrous->q_amidite_fresh Yes a_anhydrous_no->q_amidite_fresh q_amidite_fresh->check_protocol Yes a_amidite_no Action: Use a fresh vial of amidite. Dissolve under an inert, dry atmosphere. q_amidite_fresh->a_amidite_no No a_amidite_no->check_protocol a_coupling_no Action: Increase coupling time. q_coupling_time->a_coupling_no No q_activator Is the activator appropriate for RNA synthesis (e.g., ETT, BTT)? q_coupling_time->q_activator Yes a_coupling_no->q_activator a_activator_no Action: Switch to a stronger activator recommended for RNA synthesis. q_activator->a_activator_no No q_concentration Is the amidite concentration optimal (e.g., 0.1 M)? q_activator->q_concentration Yes a_activator_no->q_concentration q_concentration->check_instrument Yes a_concentration_no Action: Increase phosphoramidite concentration. q_concentration->a_concentration_no No a_concentration_no->check_instrument q_lines_dry->resolve Yes a_lines_no Action: Perform system flushes with anhydrous ACN. Install in-line driers for gas. q_lines_dry->a_lines_no No a_lines_no->resolve

Caption: Troubleshooting workflow for low rC coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency specifically low for this compound phosphoramidite compared to DNA phosphoramidites?

A1: RNA synthesis is inherently less efficient than DNA synthesis.[1] The 2'-hydroxyl protecting group (e.g., TBDMS) on the ribose sugar of the this compound phosphoramidite creates significant steric hindrance. This bulkiness can slow down the coupling reaction, requiring optimized conditions such as longer coupling times or stronger activators compared to DNA synthesis.[2][3][4]

Q2: What is the most common cause of low coupling efficiency in phosphoramidite chemistry?

A2: The presence of moisture is the most frequent cause of poor coupling efficiency.[5][] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain by reacting with the activated phosphoramidite, leading to hydrolysis and inactivation of the monomer.[5][][] It can also directly degrade the phosphoramidite over time.[5] Ensuring all reagents, solvents (especially acetonitrile), and the synthesizer itself are completely anhydrous is critical.[5][2][]

Q3: Which activator should I use for coupling this compound?

A3: For sterically demanding RNA phosphoramidites, more potent activators than 1H-Tetrazole are often recommended. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are commonly preferred for RNA synthesis due to their higher reactivity.[8] 4,5-Dicyanoimidazole (DCI) is another effective, less acidic alternative that can minimize side reactions like detritylation of dG amidites.[5][9]

Q4: How long should the coupling time be for this phosphoramidite?

A4: Due to steric hindrance, a longer coupling time is generally required. While standard DNA amidites may couple efficiently in under a minute, RNA amidites often require extended times. A coupling time of 10-15 minutes is a good starting point for ensuring a high coupling yield with rC phosphoramidites.[2] However, the optimal time may need to be determined empirically.

Q5: Can the benzoyl (Bz) protecting group on cytidine cause issues?

A5: The benzoyl group is a standard and robust protecting group for cytidine and is generally not a primary cause of low coupling efficiency.[10] However, incomplete removal of the benzoyl group during the final deprotection step can lead to modified oligonucleotides. It's important to follow the recommended deprotection protocols for the specific protecting groups used in the synthesis. The N4-benzoylcytidine moiety can sometimes undergo side reactions if treated with certain bases other than aqueous ammonia during deprotection.[11]

Q6: How can I confirm that my reagents are anhydrous?

A6: Use fresh, sealed bottles of DNA/RNA synthesis-grade acetonitrile with a specified low water content (e.g., <10-15 ppm).[5][2] For phosphoramidites that may have absorbed moisture, they can be dried overnight in a vial containing high-quality molecular sieves (3 Å) prior to use.[2] Always handle reagents under a dry, inert atmosphere (e.g., argon or helium).[5]

Data & Protocols

Table 1: Comparison of Common Activators for Oligonucleotide Synthesis
ActivatorAbbreviationTypical ConcentrationpKaRecommended Use
1H-TetrazoleTetrazole0.45 - 0.5 M4.9Standard DNA synthesis; may be less effective for sterically hindered amidites.[8]
5-Ethylthio-1H-tetrazoleETT0.25 - 0.75 M4.3General purpose, good for RNA and long oligo synthesis.[5][9]
5-Benzylthio-1H-tetrazoleBTT0.25 - 0.3 M4.1Recommended for RNA synthesis due to higher acidity/reactivity.[9][8]
4,5-DicyanoimidazoleDCI0.25 - 1.2 M5.2Less acidic alternative, good for long oligo synthesis to reduce GG dimer formation.[5][9]
Experimental Protocols

Protocol 1: Anhydrous Handling of Phosphoramidites

  • Allow the phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Work under a stream of dry argon or helium gas.

  • Using a gas-tight syringe, transfer the appropriate volume of anhydrous acetonitrile (synthesis grade) into the vial. Ensure the ACN bottle is sealed with a septum and pressurized with inert gas.[5]

  • Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking.

  • For particularly sensitive or expensive amidites, add a layer of activated 3 Å molecular sieves to the dissolved reagent and let it stand overnight to ensure removal of trace moisture.[2]

  • Install the vial on the synthesizer promptly.

Protocol 2: Optimized Coupling Cycle for this compound Phosphoramidite

This protocol assumes a standard automated synthesis cycle and highlights modifications for the rC amidite.

  • Detritylation: Standard dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling:

    • Deliver activator (e.g., 0.25 M ETT in ACN) and this compound phosphoramidite (e.g., 0.1 M in ACN) simultaneously to the synthesis column.

    • Set coupling/wait time to 10-15 minutes. [2]

  • Capping: Standard procedure using Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) to block unreacted 5'-hydroxyl groups.

  • Oxidation: Standard procedure using an iodine/water/pyridine solution to convert the phosphite triester to the stable phosphate triester.

Phosphoramidite Coupling Reaction and Failure Points

The following diagram illustrates the key steps in the phosphoramidite coupling reaction and highlights where problems like hydrolysis can occur.

CouplingReaction cluster_synthesis Phosphoramidite Coupling Cycle cluster_failure Common Failure Pathway Amidite 5'-DMT-Bz-rC Phosphoramidite ActivatedAmidite Activated Intermediate (Highly Reactive) Amidite->ActivatedAmidite Activator Activator (e.g., ETT) Activator->ActivatedAmidite CoupledProduct Coupled Product (Phosphite Triester) ActivatedAmidite->CoupledProduct HydrolyzedAmidite Hydrolyzed/Inactive Amidite ActivatedAmidite->HydrolyzedAmidite GrowingChain Growing Oligo Chain (with free 5'-OH) GrowingChain->CoupledProduct Oxidation Oxidation Step CoupledProduct->Oxidation StableLinkage Stable Phosphate Triester Linkage Oxidation->StableLinkage Water Water (H₂O) [Moisture Contamination] Water->ActivatedAmidite Competes with 5'-OH, causes hydrolysis

Caption: The desired phosphoramidite coupling pathway and a common failure mechanism.

References

Technical Support Center: 5'-O-DMT-Bz-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-O-DMT-N⁴-benzoyl-L-cytidine (5'-O-DMT-Bz-rC) phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during RNA oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving this compound during oligonucleotide synthesis?

A1: The most prevalent side reactions involve the N⁴-benzoyl protecting group on the cytidine base. Key issues include:

  • Incomplete Deprotection: The benzoyl group is relatively stable and requires stringent basic conditions for complete removal. Insufficient deprotection time or milder reagents can leave the benzoyl group intact, affecting the final oligonucleotide's properties.[1][2]

  • Transamination: During deprotection with primary amines, such as methylamine (often used in AMA reagents) or ethylenediamine (EDA), the amine can act as a nucleophile and replace the benzoyl group, leading to the formation of an N⁴-alkylcytidine adduct.[3][4]

  • Phosphoramidite Hydrolysis: Like all phosphoramidites, this compound is highly sensitive to moisture. Water contamination in solvents or reagents leads to hydrolysis of the phosphoramidite into an inactive H-phosphonate, which reduces coupling efficiency and results in truncated sequences.[5][6]

Q2: My mass spectrometry results show an unexpected mass addition of +14 Da on cytidine residues. What is the likely cause?

A2: A +14 Da mass addition on a cytidine residue strongly suggests N⁴-methylation. This occurs due to a transamination side reaction when using deprotection solutions containing methylamine, such as aqueous methylamine or AMA (a mixture of ammonium hydroxide and methylamine).[4] The methylamine attacks the carbonyl of the benzoyl group, leading to the formation of N⁴-methylcytidine. To avoid this, consider using alternative protecting groups for cytidine (like acetyl) if methylamine-based deprotection is required, or switch to a deprotection reagent that does not contain a primary amine.[4]

Q3: How can I prevent incomplete deprotection of the N⁴-benzoyl group?

A3: Complete removal of the benzoyl group is critical for obtaining the desired RNA sequence. To ensure complete deprotection:

  • Use Standard Conditions: Traditional deprotection using concentrated ammonium hydroxide requires extended incubation, typically 8-16 hours at 55°C.[1]

  • Consider Alternative Protecting Groups: For syntheses sensitive to harsh basic conditions, using more labile protecting groups on cytidine, such as acetyl (Ac) or phenoxyacetyl (PAC), is recommended. These groups can be removed under much milder conditions (e.g., 4 hours at 65°C with NH₄OH/EtOH) or even faster with reagents like AMA, reducing the risk of incomplete deprotection and other side reactions.[2]

Q4: What causes low coupling efficiency specifically when using this compound?

A4: While low coupling efficiency can have many causes, the most common issue related to the phosphoramidite itself is its degradation due to moisture. The phosphoramidite moiety is susceptible to hydrolysis, converting it to an H-phosphonate that will not couple to the growing oligonucleotide chain.[5][6] To mitigate this, ensure all solvents (especially acetonitrile), reagents, and delivery lines on the synthesizer are strictly anhydrous. It is recommended to use acetonitrile with a water content below 30 ppm.[6]

Q5: Can the 2'-hydroxyl protecting group influence side reactions at the N⁴-benzoyl-cytidine?

A5: Yes, although indirectly. The choice of 2'-O-protecting group (e.g., TBDMS, TOM) influences the steric environment around the nucleobase and the overall deprotection strategy. While the 2'-O-protector itself does not directly react with the N⁴-benzoyl group, harsh conditions required for its removal (e.g., fluoride treatment for silyl ethers) are performed after the base deprotection step. If base deprotection is incomplete, the remaining N⁴-benzoyl group on the RNA can lead to undesired properties in the final product. Furthermore, acyl migration from a 2'-O-acyl protecting group to a vicinal hydroxyl is a known phenomenon in carbohydrate chemistry, though less common with the stable N-benzoyl group.[7][8]

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC/UPLC Analysis

If your chromatogram shows significant unexpected peaks, follow this guide to identify the cause.

G Start Unexpected Peak(s) Observed in HPLC CheckRetention Compare Retention Time to Standard Start->CheckRetention MassSpec Perform LC-MS Analysis CheckRetention->MassSpec Peak Unidentified MassKnown Mass Matches Known Adduct? MassSpec->MassKnown N4Methyl Issue: N4-Methylation (+14 Da) Cause: Transamination with Methylamine MassKnown->N4Methyl Yes (+14 Da) BzRetained Issue: Benzoyl Retention (+104 Da) Cause: Incomplete Deprotection MassKnown->BzRetained Yes (+104 Da) Truncated Issue: Truncated Sequence (n-1, n-2) Cause: Low Coupling Efficiency MassKnown->Truncated Yes (Expected n-x Mass) MassUnknown Mass is Unknown or Does Not Match MassKnown->MassUnknown No ReviewSynth Review Synthesis Parameters: - Reagent Quality - Water Content - Deprotection Conditions N4Methyl->ReviewSynth BzRetained->ReviewSynth Truncated->ReviewSynth MassUnknown->ReviewSynth Solution Implement Corrective Actions: - Use Anhydrous Solvents - Adjust Deprotection Protocol - Use Fresh Reagents ReviewSynth->Solution

Caption: Troubleshooting workflow for identifying sources of unexpected HPLC peaks.

Guide 2: Mass Spectrometry Shows Unexpected Adducts

Use this guide to diagnose the source of common adducts observed with Bz-rC containing oligonucleotides.

Problem: Mass spectrometry reveals a significant population of molecules with a mass inconsistent with the target sequence.

  • Identify the Mass Shift:

    • +14 Da: Corresponds to N⁴-methylation of a cytidine residue. This is a classic sign of transamination if methylamine-containing reagents (e.g., AMA) were used for deprotection.[4]

    • +28 Da: Corresponds to N⁴-ethylation, likely from transamination if ethylenediamine (EDA) was used.[3]

    • +104 Da: Corresponds to a retained N⁴-benzoyl group (mass of benzoyl group minus H). This indicates incomplete deprotection.[1][2]

  • Trace the Cause:

    • For Transamination (+14 or +28 Da): The deprotection step is the cause. The primary amine in the deprotection reagent has reacted with the N⁴-benzoyl cytidine.

    • For Retained Benzoyl Group (+104 Da): The deprotection conditions (time, temperature, or reagent choice) were insufficient to completely remove the benzoyl group.

  • Implement Solutions:

    • To Prevent Transamination:

      • Avoid deprotection reagents containing primary amines (methylamine, EDA) when using Bz-protected cytidine.

      • Switch to standard ammonium hydroxide deprotection.

      • Alternatively, replace this compound with a phosphoramidite containing a different N⁴ protecting group, such as acetyl (Ac), which is not susceptible to this side reaction.[4]

    • To Ensure Complete Deprotection:

      • Increase the duration and/or temperature of the ammonium hydroxide deprotection step.

      • Ensure the deprotection reagent is fresh and at the correct concentration.

Quantitative Data Summary

Side reactions can significantly impact the purity of the final oligonucleotide product. The choice of deprotection reagent is particularly critical when N⁴-benzoyl cytidine is present.

Side ReactionReagentRate of OccurrenceConsequenceSource
Transamination Ethylenediamine (EDA)Up to 15% per cytidine residueFormation of N⁴-ethylcytidine adduct[3]
Transamination Methylamine (in AMA)Varies; significant riskFormation of N⁴-methylcytidine adduct[4]
Hydrolysis Water (in reagents)Dependent on concentrationReduced coupling efficiency; truncated sequences[5][6]

Key Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

This method is used to assess the purity of the final oligonucleotide and to identify failure sequences or the presence of hydrophobic adducts like retained benzoyl groups.

  • Column: Use a suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 30-40 minutes is typically effective for analyzing oligonucleotides up to 50 bases. The exact gradient should be optimized based on the sequence length and composition.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Analysis:

    • The main peak corresponds to the full-length product.

    • Earlier eluting peaks are typically shorter, "n-1" or "n-2" failure sequences.

    • Later eluting peaks may indicate the presence of hydrophobic adducts. A retained DMT group (if DMT-on purification is used) or a retained benzoyl group will significantly increase retention time.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This is the definitive method for confirming the molecular weight of the synthesized oligonucleotide and identifying any side-products.

  • LC System: Couple a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to a UPLC/HPLC system.

  • Column: A C18 column suitable for oligonucleotides.

  • Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) and 16.3 mM Triethylamine (TEA) in water.

  • Mobile Phase B: Methanol.

  • Gradient: Optimize a gradient from Mobile Phase A to Mobile Phase B to achieve good separation of the main product from impurities.

  • MS Detection: Operate in negative ion mode.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide. Compare this experimental mass to the theoretical mass of the target sequence and potential side-products (e.g., +14 Da for methylation, +104 Da for retained benzoyl).

Visualizations

G cluster_0 Synthesis on Solid Support Detritylation 1. Detritylation (Removes 5'-DMT) Coupling 2. Coupling (Adds this compound) Detritylation->Coupling Next Cycle Capping 3. Capping (Blocks unreacted 5'-OH) Coupling->Capping Next Cycle Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Next Cycle Oxidation->Detritylation Next Cycle

Caption: The four main steps of the automated solid-phase oligonucleotide synthesis cycle.

G Bz_rC N4-Benzoyl-Cytidine (on Oligo) Intermediate Tetrahedral Intermediate Bz_rC->Intermediate Nucleophilic Attack Methylamine Methylamine (R-NH2) (from Deprotection Reagent) Methylamine->Intermediate N4_Methyl_rC N4-Methyl-Cytidine Adduct (+14 Da Mass Shift) Intermediate->N4_Methyl_rC Benzamide Benzamide Byproduct Intermediate->Benzamide

Caption: Mechanism of N⁴-transamination, a common side reaction during deprotection.

References

optimizing activator concentration for 5'-O-DMT-Bz-rC coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activator concentration for the coupling of 5'-O-DMT-Bz-rC phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in this compound coupling?

A1: An activator is a critical reagent in phosphoramidite chemistry. It is a weak acid that protonates the nitrogen atom of the this compound phosphoramidite, making the phosphorus atom highly electrophilic. This "activated" intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a phosphite triester linkage. Without an activator, the coupling reaction would be extremely slow and inefficient.

Q2: Which activators are commonly used for RNA synthesis, including this compound coupling?

A2: For RNA synthesis, which is generally more sterically hindered than DNA synthesis, more reactive activators are often preferred. Common choices include:

  • 5-Ethylthio-1H-tetrazole (ETT): A widely used activator for RNA synthesis, known for its high reactivity.[1][2]

  • 5-Benzylthio-1H-tetrazole (BTT): Another highly reactive activator suitable for demanding couplings.

  • 4,5-Dicyanoimidazole (DCI): A non-tetrazole activator that is less acidic but highly nucleophilic, which can reduce the risk of detritylation of the phosphoramidite monomer.[3] It has been shown to double the coupling rate compared to 1H-tetrazole.[3]

Q3: What is a typical starting concentration for these activators?

A3: As a starting point for optimization, the following concentrations are commonly used:

  • ETT: 0.25 M to 0.5 M in acetonitrile.

  • BTT: 0.25 M to 0.3 M in acetonitrile.

  • DCI: 0.25 M is often cited as the optimal concentration for routine synthesis.[2][3]

It is crucial to note that the optimal concentration can vary depending on the synthesizer, synthesis scale, and the specific sequence being synthesized.

Q4: How does activator concentration impact coupling efficiency?

A4: Activator concentration directly influences the rate of the coupling reaction.

  • Too low a concentration can lead to incomplete activation of the phosphoramidite, resulting in low coupling efficiency and a higher percentage of truncated sequences (n-1 mers).

  • Too high a concentration of highly acidic activators can lead to side reactions, such as the premature removal of the 5'-DMT group from the phosphoramidite monomer, which can cause the formation of n+1 additions.[2]

Q5: Are there any specific challenges associated with the coupling of benzoyl-protected cytidine (Bz-rC)?

A5: Yes, N4-benzoyl cytidine can be susceptible to side reactions, particularly with certain reagents used during deprotection. For instance, ethylenediamine (EDA) can cause transamination of the benzoyl group.[4] While this is more of a concern during deprotection, ensuring high coupling efficiency minimizes the presence of unreacted sites that could lead to other side products.

Troubleshooting Guide for Low Coupling Efficiency of this compound

This guide addresses common issues leading to low coupling efficiency with this compound and provides systematic troubleshooting steps.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Amidite, Activator, ACN) start->check_reagents check_moisture Check for Moisture Contamination check_reagents->check_moisture Reagents OK use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents optimize_activator Optimize Activator Concentration check_moisture->optimize_activator System Dry dry_solvents Use Anhydrous Acetonitrile and Dry System check_moisture->dry_solvents increase_coupling_time Increase Coupling Time optimize_activator->increase_coupling_time No Improvement concentration_titration Perform Activator Concentration Titration optimize_activator->concentration_titration check_synthesis_protocol Review Synthesizer Protocol and Fluidics increase_coupling_time->check_synthesis_protocol No Improvement time_study Conduct Coupling Time Study increase_coupling_time->time_study successful_coupling Coupling Efficiency Improved check_synthesis_protocol->successful_coupling Issue Resolved maintenance Perform Synthesizer Maintenance check_synthesis_protocol->maintenance

Caption: Troubleshooting workflow for low coupling efficiency.

Potential Cause Troubleshooting Steps & Solutions
Poor Reagent Quality 1. Verify Phosphoramidite Integrity: Ensure the this compound phosphoramidite is of high purity and has not degraded. Store it under anhydrous conditions. 2. Check Activator Solution: Use a fresh solution of the activator. Old or improperly stored activators can lose their efficacy. 3. Ensure Anhydrous Acetonitrile (ACN): Use ACN with very low water content (<30 ppm) for all solutions and washes.
Moisture Contamination 1. Dry the System: Purge the synthesizer lines with dry argon or helium. 2. Use Fresh Anhydrous Solvents: Ensure all solvents, especially the phosphoramidite and activator diluents, are anhydrous.
Suboptimal Activator Concentration 1. Titrate Activator Concentration: Perform a series of small-scale syntheses varying the activator concentration (e.g., for ETT: 0.2 M, 0.25 M, 0.3 M, 0.4 M). Analyze the coupling efficiency for each concentration to determine the optimum. 2. Consider a Different Activator: If optimization with one activator does not yield satisfactory results, consider switching to another (e.g., from ETT to DCI).
Insufficient Coupling Time 1. Increase Coupling Time: For sterically hindered phosphoramidites like Bz-rC, a longer coupling time may be necessary. Incrementally increase the coupling time (e.g., from 3 minutes to 5, 7, and 10 minutes) and assess the impact on efficiency.
Synthesizer Fluidics Issues 1. Check Delivery Volumes: Ensure the synthesizer is delivering the correct volumes of phosphoramidite and activator solutions. 2. Inspect Lines for Blockages: Check for any crystallization or blockages in the synthesizer lines that may impede reagent flow.

Data Presentation: Activator Concentration Optimization

The following table provides a template for recording and comparing the results of an activator concentration optimization experiment.

Activator Concentration (M) Coupling Time (min) Average Stepwise Coupling Efficiency (%) Full-Length Product (%) n-1 Product (%)
ETT0.205User-determinedUser-determinedUser-determined
ETT0.255User-determinedUser-determinedUser-determined
ETT0.305User-determinedUser-determinedUser-determined
ETT0.405User-determinedUser-determinedUser-determined
DCI0.203User-determinedUser-determinedUser-determined
DCI0.253User-determinedUser-determinedUser-determined
DCI0.303User-determinedUser-determinedUser-determined

Users should populate this table with their experimental data.

Experimental Protocols

Protocol 1: Preparation of Activator Solutions
  • Materials:

    • Activator (e.g., ETT or DCI)

    • Anhydrous acetonitrile (ACN)

    • Anhydrous bottle with a septum cap

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas for inert atmosphere

  • Procedure:

    • Under an inert atmosphere, add the desired amount of activator to the anhydrous bottle.

    • Add the calculated volume of anhydrous ACN to achieve the target concentration.

    • Seal the bottle with the septum cap.

    • Stir the solution until the activator is completely dissolved.

    • Store the solution under an inert atmosphere and away from moisture.

Protocol 2: Determination of Coupling Efficiency by HPLC
  • Synthesis:

    • Synthesize a short test oligonucleotide (e.g., a dimer or trimer) incorporating the this compound phosphoramidite using the activator concentration being tested.

    • After the coupling step, collect a small amount of the solid support.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., concentrated ammonium hydroxide or a milder alternative if base-labile modifications are present).

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

    • Gradient: Run a linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 65% B over 30 minutes).

    • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the full-length product (n) and the failure sequence (n-1).

    • Calculate the coupling efficiency using the following formula: Coupling Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100

Mandatory Visualizations

Diagram: Phosphoramidite Coupling Reaction Pathway

CouplingPathway cluster_reactants Reactants phosphoramidite This compound Phosphoramidite activated_intermediate Activated Phosphoramidite Intermediate phosphoramidite->activated_intermediate activator Activator (e.g., ETT) activator->activated_intermediate growing_chain Growing Oligonucleotide (with free 5'-OH) coupled_product Coupled Product (Phosphite Triester) growing_chain->coupled_product activated_intermediate->coupled_product

Caption: The phosphoramidite coupling reaction pathway.

Diagram: Logical Relationship of Activator Concentration and Coupling Outcome

ActivatorConcentration activator_conc Activator Concentration low_conc Too Low activator_conc->low_conc optimal_conc Optimal activator_conc->optimal_conc high_conc Too High activator_conc->high_conc incomplete_activation Incomplete Activation low_conc->incomplete_activation efficient_coupling Efficient Coupling optimal_conc->efficient_coupling premature_detritylation Premature Detritylation high_conc->premature_detritylation low_coupling_efficiency Low Coupling Efficiency incomplete_activation->low_coupling_efficiency n_minus_1_sequences n-1 Sequences low_coupling_efficiency->n_minus_1_sequences high_yield High Yield of Full-Length Product efficient_coupling->high_yield n_plus_1_sequences n+1 Sequences premature_detritylation->n_plus_1_sequences

Caption: Impact of activator concentration on coupling outcome.

References

degradation pathways of 5'-O-DMT-Bz-rC in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-O-DMT-Bz-rC (5'-O-Dimethoxytrityl-N4-benzoyl-cytidine ribonucleoside) and its phosphoramidite derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound in solution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound and its phosphoramidite form in solution.

Q1: I am observing low coupling efficiency during oligonucleotide synthesis using the this compound phosphoramidite. What is the likely cause?

A1: Low coupling efficiency is frequently linked to the degradation of the phosphoramidite in the acetonitrile solution. The primary cause is hydrolysis due to trace amounts of water.[1][2][3] Phosphoramidites react with water, forming the corresponding H-phosphonate, which is inactive in the coupling reaction. The stability of phosphoramidites in solution decreases in the order T > dC > dA > dG, making cytosine-containing amidites relatively stable, but not immune to degradation.[1][4][5]

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that the acetonitrile or other solvents used are of the highest quality and are truly anhydrous.

  • Employ Molecular Sieves: Adding molecular sieves to the solvent can help scavenge residual moisture.[1][4][5]

  • Prepare Fresh Solutions: Use phosphoramidite solutions as fresh as possible. For routine use on a synthesizer, it is advisable not to let solutions sit for extended periods.[5][6]

  • Inert Atmosphere: Always store and handle phosphoramidite solutions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and oxygen.[5][6]

Q2: My HPLC analysis of the crude oligonucleotide shows a significant peak eluting near the full-length product. What could this impurity be?

A2: This could be a failure sequence, but if it's very close to the main product, it might be a result of degradation. One common issue is premature detritylation. The dimethoxytrityl (DMT) group is acid-labile and can be partially cleaved if the solution is exposed to acidic conditions, even inadvertently.[7][8] This results in a 5'-hydroxyl oligonucleotide that will not be retained during a "Trityl-On" purification, or it may appear as a distinct peak in the analysis.

Q3: Can depurination occur with this compound during synthesis?

A3: Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is a significant concern for adenosine (A) and guanosine (G) nucleosides, especially under the acidic conditions of the detritylation step.[8][9] Since cytosine is a pyrimidine, it is much less susceptible to this acid-catalyzed degradation than purines.[9] However, prolonged or harsh acid exposure should still be avoided to maintain the overall integrity of the oligonucleotide chain.

Q4: What are the main degradation pathways for a this compound phosphoramidite in solution?

A4: The two primary degradation pathways are:

  • Hydrolysis: Reaction with water, catalyzed by trace acids, cleaves the P-N bond of the phosphoramidite to yield an inactive H-phosphonate derivative.[1][3][4]

  • Acid-Catalyzed Detritylation: Cleavage of the 5'-O-DMT group, which exposes the 5'-hydroxyl group. This is an intended reaction during the synthesis cycle but an unwanted side reaction during storage.[7][10]

Q5: How should I store solutions of this compound phosphoramidite to maximize stability?

A5: For optimal stability, phosphoramidite solutions should be stored at low temperatures (-20°C is common) under a dry, inert atmosphere.[5][6][11] For use on an automated synthesizer at ambient temperature, it is best to use fresh solutions and minimize the time they spend on the instrument.[5][6] Adding a small amount of a non-nucleophilic base, such as triethylamine, can help neutralize trace acids that catalyze hydrolysis.[1][4][5]

Quantitative Stability Data

While data specific to 5'-O-DMT-Bz-rC is limited, extensive studies on the analogous deoxyribonucleoside phosphoramidites in acetonitrile provide a strong basis for understanding its stability. The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites after five weeks of storage at room temperature under an inert atmosphere.

PhosphoramiditeInitial PurityPurity After 5 WeeksPurity ReductionRelative Stability
dC(bz) 98.8 - 99.6%~97%~2% High
T 98.8 - 99.6%~97%~2% High
dA(bz) 98.8 - 99.6%~93%~6% Medium
dG(ib) 98.8 - 99.6%~60%~39% Low
Data sourced from studies on 0.2 M solutions of 5'-O-DMT protected deoxyribonucleoside phosphoramidites in acetonitrile.[1][4][5]

Degradation Pathway Visualization

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for their analysis.

DegradationPathways Degradation of this compound Phosphoramidite Parent This compound Phosphoramidite H_Phosphonate Inactive H-Phosphonate Derivative Parent->H_Phosphonate Hydrolysis (Primary Pathway) Detritylated 5'-OH-Bz-rC Phosphoramidite Parent->Detritylated Detritylation (Acid-Catalyzed) Water H₂O (Trace Acid Catalyst) Water->Parent Acid Acid (e.g., TCA/DCA) (Detritylation Step) Acid->Parent ExperimentalWorkflow Workflow for Stability Analysis A Prepare 0.1 M solution of This compound Phosphoramidite in Anhydrous Acetonitrile B Store solution under Inert Gas (Argon) at Room Temperature A->B Storage C Withdraw Aliquots at Time Points (e.g., 0, 24, 48, 168 hrs) B->C Sampling D Dilute aliquot and immediately analyze via HPLC-MS C->D Analysis Prep E Identify and Quantify Parent Compound and Degradation Products D->E Data Acquisition F Plot Purity (%) vs. Time to Determine Degradation Rate E->F Data Processing

References

preventing base modification of cytidine during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of cytidine base modification during the deprotection step of solid-phase oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during oligonucleotide deprotection, leading to cytidine modification.

Question: I observe a significant side product with a mass increase of +14 Da for each cytidine residue after deprotection. What is the likely cause and how can I prevent it?

Answer: This mass increase is characteristic of the transamination of the N4-benzoyl-protected cytidine (Bz-dC) to N4-methyl-cytidine. This side reaction is particularly prevalent when using deprotection reagents containing methylamine, such as AMA (a 1:1 mixture of Ammonium Hydroxide and aqueous MethylAmine).[1][2] The benzoyl protecting group on cytidine is susceptible to nucleophilic attack by methylamine, leading to the formation of the N4-methyl-dC adduct.

To prevent this modification, it is highly recommended to use acetyl-protected dC (Ac-dC) phosphoramidite instead of Bz-dC when performing deprotection with AMA or other methylamine-containing reagents.[3][4][5][6][7] The acetyl group is much less prone to transamination under these conditions. In fact, using Ac-dC is a mandatory requirement for the UltraFAST deprotection protocol.[3][4][5][6]

Question: My oligonucleotide contains sensitive modifications (e.g., dyes, modified bases) that are degraded by standard deprotection conditions, but I am also concerned about cytidine modification. What is the recommended deprotection strategy?

Answer: For oligonucleotides with sensitive functionalities, an "UltraMILD" deprotection strategy is recommended. This approach avoids the harsh conditions of traditional ammonium hydroxide or AMA deprotection. The preferred method involves the use of UltraMILD phosphoramidites, including Pac-dA, iPr-Pac-dG, and Ac-dC.[8][9][10]

Deprotection can be achieved under very gentle conditions using 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[3][8][9][11] This method is compatible with a wide range of sensitive labels and modifications while preventing cytidine base modification, as Ac-dC is used. It is crucial to use phenoxyacetic anhydride (Pac2O) in the capping step to prevent exchange of the iPr-Pac group on guanine.[9][11]

Question: I am trying to speed up my deprotection process using an "UltraFAST" protocol with AMA, but I am seeing incomplete deprotection of my oligonucleotides. What could be the problem?

Answer: Incomplete deprotection during an UltraFAST protocol can be due to several factors:

  • Incorrect dC Protecting Group: Ensure you are exclusively using acetyl-protected dC (Ac-dC). If benzoyl-protected dC (Bz-dC) is used with AMA, not only will you get N4-methyl-dC formation, but deprotection may also be inefficient under the rapid conditions.[3][4][5][6][7]

  • Deprotection Time and Temperature: The standard UltraFAST protocol calls for deprotection with AMA for 10 minutes at 65°C.[1][5] Significantly shorter times or lower temperatures may not be sufficient for complete removal of all protecting groups, especially from guanine.

  • Reagent Quality: Ensure that your ammonium hydroxide and methylamine solutions are fresh. Old or degraded reagents can lead to incomplete deprotection.[4]

Frequently Asked Questions (FAQs)

What is the primary mechanism of cytidine modification during deprotection?

The most common modification is the transamination of the exocyclic amine of cytidine. When using N4-benzoyl-dC (Bz-dC) and a deprotection solution containing methylamine (like AMA), the methylamine can act as a nucleophile and displace the benzoyl group, leading to the formation of N4-methyl-cytidine.[1][2] Another potential modification is hydrolytic deamination, though this is generally less frequent with standard protocols.

Why is Ac-dC preferred over Bz-dC for preventing cytidine modification?

The acetyl protecting group on Ac-dC is more labile and less susceptible to nucleophilic attack by methylamine compared to the benzoyl group on Bz-dC. This makes Ac-dC the protecting group of choice when using methylamine-containing deprotection reagents like AMA, as it minimizes the risk of transamination.[3][4][5][6][7] Ac-dC is compatible with all deprotection conditions, making it a versatile choice.[10]

Can I use AMA for deprotection if my oligonucleotide contains Bz-dC?

It is strongly discouraged. The use of AMA with Bz-dC will likely result in the formation of N4-methyl-dC, with reports of modification levels around 5%.[1] For fast deprotection, it is essential to switch to Ac-dC phosphoramidites.

What are the key differences between "UltraFAST" and "UltraMILD" deprotection protocols?

  • UltraFAST: This protocol is designed for rapid deprotection, typically using AMA (Ammonium Hydroxide/MethylAmine) at an elevated temperature (e.g., 65°C for 10 minutes). It necessitates the use of Ac-dC to prevent cytidine modification.[3][4][5][6][7]

  • UltraMILD: This protocol is intended for oligonucleotides with sensitive modifications that cannot withstand harsh alkaline conditions. It employs very gentle reagents, such as 0.05 M potassium carbonate in methanol at room temperature.[8][9][11] This method requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, and Ac-dC).[8][9][10]

Quantitative Data Summary

The following table summarizes the effectiveness of different deprotection strategies in preventing cytidine modification.

Protecting Group for dCDeprotection ReagentConditionsExtent of N4-methyl-dC FormationReference
Benzoyl (Bz)AMA (NH4OH/MeNH2)65°C, 10 min~5%[1]
Acetyl (Ac)AMA (NH4OH/MeNH2)65°C, 10 minNo base modification observed[3][4][6][8]
Acetyl (Ac)0.05 M K2CO3 in MeOHRoom Temp, 4 hrsNo base modification observed[8][9][11]
Benzoyl (Bz)Ammonium Hydroxide55°C, 8-16 hrsNot applicable (no methylamine)[12]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard DNA oligonucleotides synthesized with Ac-dC .

  • Preparation of AMA Reagent: Prepare a 1:1 (v/v) mixture of concentrated aqueous Ammonium Hydroxide (28-30%) and 40% aqueous MethylAmine. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Cleavage from Solid Support: Add the AMA solution to the synthesis column containing the controlled pore glass (CPG) with the synthesized oligonucleotide. Allow the solution to pass through the column for 5 minutes at room temperature to cleave the oligonucleotide from the support. Collect the solution in a pressure-resistant vial.

  • Deprotection: Seal the vial tightly and heat at 65°C for 10 minutes.

  • Evaporation: After deprotection, cool the vial to room temperature and evaporate the AMA solution to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 2: UltraMILD Deprotection using Potassium Carbonate

This protocol is designed for sensitive oligonucleotides synthesized with UltraMILD phosphoramidites (including Ac-dC) .

  • Preparation of Deprotection Reagent: Prepare a 0.05 M solution of potassium carbonate (K2CO3) in anhydrous methanol.

  • Cleavage and Deprotection: Transfer the CPG support from the synthesis column to a suitable vial. Add the 0.05 M K2CO3 in methanol solution to the vial, ensuring the support is fully submerged. Seal the vial and let it stand at room temperature for 4 hours.

  • Neutralization: Before evaporation, neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.[11]

  • Work-up: The oligonucleotide can now be desalted or purified. If proceeding with purification, the neutralized solution can be diluted with water and loaded onto a purification cartridge.[11]

  • Evaporation: Evaporate the solvent to obtain the deprotected oligonucleotide.

Visualizations

Deprotection_Pathways cluster_Bz_dC N4-Benzoyl-dC (Bz-dC) cluster_AMA AMA Deprotection cluster_Ac_dC N4-Acetyl-dC (Ac-dC) cluster_AMA_Ac AMA Deprotection Bz_dC Bz-dC AMA NH4OH / MeNH2 Bz_dC->AMA Transamination N4_Me_dC N4-Methyl-dC (Side Product) AMA->N4_Me_dC dC_Bz dC (Desired Product) AMA->dC_Bz Ac_dC Ac-dC AMA_Ac NH4OH / MeNH2 Ac_dC->AMA_Ac Clean Deprotection dC_Ac dC (Desired Product) AMA_Ac->dC_Ac

Caption: Chemical pathways for Bz-dC and Ac-dC deprotection with AMA.

Deprotection_Workflows cluster_UltraFAST UltraFAST Workflow cluster_UltraMILD UltraMILD Workflow UF_Start Synthesized Oligo (on CPG with Ac-dC) UF_Cleavage Cleavage with AMA (5 min, RT) UF_Start->UF_Cleavage UF_Deprotection Deprotection with AMA (10 min, 65°C) UF_Cleavage->UF_Deprotection UF_Evaporation Evaporation UF_Deprotection->UF_Evaporation UF_Final Deprotected Oligo UF_Evaporation->UF_Final UM_Start Synthesized Oligo (on CPG with UltraMILD Amidites) UM_Deprotection Cleavage & Deprotection (0.05M K2CO3 in MeOH, 4h, RT) UM_Start->UM_Deprotection UM_Neutralization Neutralization (Acetic Acid) UM_Deprotection->UM_Neutralization UM_Workup Purification / Desalting UM_Neutralization->UM_Workup UM_Final Deprotected Oligo UM_Workup->UM_Final

Caption: Comparison of UltraFAST and UltraMILD deprotection workflows.

References

Technical Support Center: HPLC Analysis of 5'-O-DMT-Bz-rC Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of impurities from 5'-O-DMT-Bz-rC synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of HPLC analysis in the context of this compound synthesis?

A1: The primary goals are to assess the purity of the synthesized this compound, to identify and quantify process-related impurities, and to monitor the efficiency of purification steps. This is critical for ensuring the quality and consistency of the starting material for subsequent oligonucleotide synthesis.

Q2: What are the most common types of impurities expected from a this compound synthesis?

A2: Common impurities can be broadly categorized as:

  • Process-Related Impurities:

    • Starting materials: Unreacted N-benzoyl-cytidine or dimethoxytrityl chloride.

    • Byproducts of the DMT group: DMT-OH (dimethoxytrityl alcohol) and depurination products if acidic conditions are not well-controlled.

    • Byproducts of the benzoyl group: Benzamide, which can be formed during deprotection steps of oligonucleotide synthesis.[1]

  • Product-Related Impurities:

    • DMT-off species: 5'-OH-Bz-rC, where the DMT group has been prematurely cleaved.

    • N-debenzoylated species: 5'-O-DMT-rC, where the N-benzoyl group has been hydrolyzed.

    • Di-benzoylated species: Impurities where a benzoyl group has been attached to the sugar hydroxyls.[2]

    • Isomers: Positional isomers of the protecting groups.

Q3: Which HPLC method is most suitable for analyzing this compound and its impurities?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[3] The hydrophobic dimethoxytrityl (DMT) group provides strong retention on a nonpolar stationary phase (like C18), allowing for excellent separation of the DMT-on product from more polar, DMT-off impurities.[3]

Q4: What is the expected elution order of the main product and its key impurities in RP-HPLC?

A4: In a typical reversed-phase gradient, the elution order is from most polar to least polar. Therefore, you can expect the following:

  • Early eluting peaks: Highly polar impurities like benzamide and uncapped failure sequences (if analyzing an oligonucleotide).

  • DMT-off impurities: Species lacking the hydrophobic DMT group will elute relatively early.

  • Main Product (this compound): The DMT-on product will be well-retained.

  • More hydrophobic impurities: Any impurities with greater hydrophobicity than the main product (e.g., certain modified or incompletely deprotected species) will elute later.

Truncated sequences without a DMT group typically have a much shorter retention time.[4]

Troubleshooting Guide

Peak Shape Problems

Q5: My main peak for this compound is split or shows a shoulder. What could be the cause?

A5: Peak splitting for your target compound can arise from several factors:

  • Co-elution of Isomers: Your synthesis may have produced diastereomers that are partially resolved under your current HPLC conditions.

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can distort the flow path, leading to peak splitting.[5][6]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7][8] It is always best to dissolve the sample in the mobile phase if possible.

  • On-Column Degradation: If the mobile phase is too acidic, the DMT group can slowly cleave during the chromatographic run, leading to a shoulder or a distorted peak.

Troubleshooting Steps:

  • Inject a standard: If a pure standard of this compound also shows peak splitting, the issue is likely with the HPLC system or method, not the sample.

  • Check the column: Reverse and flush the column to remove any particulate matter from the inlet frit. If the problem persists, consider replacing the column.

  • Adjust the sample solvent: Dilute your sample in the initial mobile phase and reinject.

  • Check mobile phase pH: Ensure the pH of your mobile phase is neutral to slightly basic to prevent DMT cleavage.

Q6: I am observing broad peaks for all my components. What should I investigate?

A6: Broad peaks are generally indicative of a loss of chromatographic efficiency. Common causes include:

  • Column Degradation: The stationary phase of the column may be degraded.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

  • Slow Gradient: A gradient that is too shallow may result in broader peaks.

  • Low Flow Rate: A flow rate that is too low can increase diffusion and peak width.

Troubleshooting Steps:

  • Evaluate column performance: Inject a standard mixture to check the column's efficiency (plate count).

  • Optimize tubing: Ensure all connections use tubing with the smallest appropriate internal diameter and length.

  • Increase gradient slope: Try a steeper gradient to see if peak shape improves.

  • Adjust flow rate: Experiment with a slightly higher flow rate.

Retention Time and Resolution Issues

Q7: The retention time of my this compound peak is shifting between runs. What is the likely cause?

A7: Retention time variability is often due to inconsistencies in the mobile phase or temperature.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or buffer degradation can lead to shifts in retention.

  • Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can affect retention times.

  • Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, is a common cause of retention time drift.

Troubleshooting Steps:

  • Prepare fresh mobile phase: Ensure accurate measurements and thorough mixing.

  • Use a column oven: Maintain a constant column temperature.

  • Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q8: I am not getting good resolution between my main product and a key impurity. How can I improve the separation?

A8: To improve resolution, you can modify the following parameters:

  • Gradient Profile: A shallower gradient around the elution time of the peaks of interest can increase separation.

  • Mobile Phase Composition:

    • Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.

    • Ion-Pairing Reagent: Changing the concentration or type of ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can significantly impact the retention of charged species.

  • Column Chemistry: Using a column with a different stationary phase (e.g., C8 instead of C18) or a different manufacturer can provide different selectivity.

  • Temperature: Adjusting the column temperature can influence the separation.

Baseline and Pressure Issues

Q9: My HPLC baseline is noisy or drifting. What are the common causes?

A9: Baseline issues can originate from several sources:

  • Mobile Phase: Dissolved air, impure solvents, or microbial growth in the mobile phase can cause a noisy or drifting baseline.

  • Pump: Worn pump seals or check valves can lead to pressure fluctuations and a noisy baseline.

  • Detector: A deteriorating lamp or a contaminated flow cell can also be the culprit.

Troubleshooting Steps:

  • Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use.

  • Use high-purity solvents: Always use HPLC-grade solvents and fresh, high-purity water.

  • Flush the system: If buffer precipitation is suspected, flush the system with water.

  • Perform pump maintenance: Check for leaks and replace seals if necessary.

  • Clean the detector flow cell: Follow the manufacturer's instructions for cleaning the flow cell.

Q10: The system pressure is unusually high or fluctuating. What should I check?

A10: High or fluctuating pressure is often due to a blockage or a leak in the system.

  • High Pressure:

    • Blocked frit: The column inlet frit may be clogged with particulate matter from the sample or mobile phase.

    • Precipitated buffer: Salts from the mobile phase may have precipitated in the system.

    • Column blockage: The column itself may be blocked.

  • Fluctuating Pressure:

    • Air in the pump: Air bubbles in the pump head can cause pressure fluctuations.

    • Leaking pump seals or fittings: A leak in the system will lead to unstable pressure.

Troubleshooting Steps:

  • Identify the location of the blockage: Disconnect components sequentially (starting from the detector and moving towards the pump) to identify the source of the high pressure.

  • Reverse and flush the column: If the column is the source of high pressure, try back-flushing it.

  • Purge the pump: Purge the pump to remove any air bubbles.

  • Check for leaks: Inspect all fittings for signs of leakage.

Data Presentation

Table 1: Typical RP-HPLC Conditions for this compound Analysis

ParameterTypical Setting
Column C18, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA) in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20-30 minutes
Flow Rate 0.2-1.0 mL/min
Column Temperature 25-40 °C
Detection UV at 260 nm and 280 nm
Injection Volume 5-20 µL

Table 2: Potential Impurities and Their Characteristics

ImpurityStructure DescriptionExpected Elution in RP-HPLCPotential Cause
5'-OH-Bz-rCLacks the DMT groupMuch earlier than the main peakPremature detritylation
5'-O-DMT-rCLacks the N-benzoyl groupSlightly earlier than the main peakIncomplete benzoylation or hydrolysis
BenzamideC6H5CONH2Very early elutingByproduct of deprotection
DMT-OH(CH3OC6H4)2(C6H5)COHLater than the main peakHydrolysis of DMT-Cl

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Purity Assessment of this compound

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound synthesis product.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1 M TEAA, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-22 min: 20% to 80% B

      • 22-25 min: 80% B

      • 25-27 min: 80% to 20% B

      • 27-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak (this compound) to determine the purity.

    • Identify potential impurities based on their relative retention times.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis HPLC Analysis synthesis This compound Synthesis crude_product Crude Product synthesis->crude_product sample_prep Sample Preparation (Dissolution & Filtration) crude_product->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Reversed-Phase Separation hplc_injection->separation detection UV Detection (260 nm) separation->detection data_analysis Data Analysis (Purity & Impurity Profiling) detection->data_analysis final_report final_report data_analysis->final_report Generate Report

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in HPLC Chromatogram peak_splitting Peak Splitting/ Shoulder start->peak_splitting e.g., Split Peak rt_shift Retention Time Shift start->rt_shift e.g., Shifting RT check_column Column Void/ Contamination? peak_splitting->check_column Check check_sample_solvent Sample Solvent Incompatibility? peak_splitting->check_sample_solvent Check broad_peaks Broad Peaks check_mobile_phase Mobile Phase Inconsistency? rt_shift->check_mobile_phase Check check_temp Temperature Fluctuation? rt_shift->check_temp Check poor_resolution Poor Resolution replace_column Replace Column check_column->replace_column Yes adjust_solvent Adjust Sample Solvent check_sample_solvent->adjust_solvent Yes remake_mobile_phase Remake Mobile Phase check_mobile_phase->remake_mobile_phase Yes use_oven Use Column Oven check_temp->use_oven Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: 5'-O-DMT-Bz-rC Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the stability and performance of 5'-O-DMT-Bz-rC, a modified nucleoside phosphoramidite crucial for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemically modified cytidine ribonucleoside phosphoramidite. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the exocyclic amine of the cytosine base is protected by a benzoyl (Bz) group, and the 3'-hydroxyl group is phosphitylated. Its primary application is as a building block in the solid-phase synthesis of RNA oligonucleotides.

Q2: How does moisture affect the stability of this compound?

A2: Moisture is highly detrimental to the stability of this compound. The phosphoramidite moiety is susceptible to hydrolysis in the presence of water. This reaction converts the active phosphoramidite (a P(III) species) into an inactive H-phosphonate or phosphate triester (a P(V) species). This degradation directly impacts its performance in oligonucleotide synthesis.[1][2][3]

Q3: What are the consequences of using moisture-contaminated this compound in oligonucleotide synthesis?

A3: Using degraded this compound will lead to a significant decrease in coupling efficiency during oligonucleotide synthesis.[1][2] This results in a lower yield of the full-length oligonucleotide product and an increased proportion of failure sequences (n-1 shortmers), which can complicate purification and compromise the fidelity of the final product.

Q4: How can I assess the quality and stability of my this compound reagent?

A4: The quality of this compound can be assessed using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is a direct method to quantify the amount of active P(III) species versus the inactive, hydrolyzed P(V) species.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC can be used to determine the purity of the phosphoramidite and to detect the presence of degradation products.

  • Karl Fischer Titration: This is the standard method for accurately measuring the water content of the phosphoramidite solid or its solution in anhydrous solvent.[6][7][8][9][10]

Q5: What are the recommended storage and handling conditions for this compound?

A5: To maintain its stability, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C. It is crucial to prevent exposure to atmospheric moisture during storage and handling. When preparing solutions, use only anhydrous solvents.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis and is often linked to the quality of the phosphoramidite. This guide will help you troubleshoot problems potentially caused by moisture-related degradation of this compound.

Symptom: Consistently low coupling efficiency for cytidine incorporation.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Moisture Contamination of this compound Solid 1. Review storage conditions. Was the vial properly sealed and stored at the recommended temperature? 2. Perform Karl Fischer titration on a small sample of the solid phosphoramidite to determine the water content.If the water content is high, it is recommended to use a fresh, unopened vial of the reagent.
Moisture in Synthesis Reagents 1. Check the water content of the acetonitrile (ACN) used for dissolving the phosphoramidite and for washing steps using Karl Fischer titration. 2. Ensure that the activator solution is anhydrous.Use fresh, anhydrous grade ACN (water content < 30 ppm). Consider using molecular sieves to dry the ACN.[11][12] Prepare fresh activator solution with anhydrous ACN.
Degradation of this compound in Solution 1. If the phosphoramidite has been dissolved in ACN and sitting on the synthesizer for an extended period, it may have degraded. 2. Analyze the phosphoramidite solution using ³¹P NMR to check the ratio of P(III) to P(V) species.Prepare fresh solutions of phosphoramidites daily. Discard any unused solution that has been on the synthesizer for more than 48 hours.
Leaks in the Synthesizer Fluidics 1. Perform a system check on your oligonucleotide synthesizer to ensure there are no leaks that could introduce atmospheric moisture into the lines.Follow the manufacturer's protocol for leak testing and maintenance of your synthesizer.

Quantitative Data on Phosphoramidite Stability

Phosphoramidite Base Relative Stability in Solution (in the presence of trace water)
Deoxyadenosine (dA)Moderate
Deoxycytidine (dC)Moderate
Deoxyguanosine (dG)Low
Thymidine (T)High
Ribocytidine (rC) (e.g., this compound) Moderate to Low (comparable to or slightly less stable than dC)

Note: The stability of ribonucleoside phosphoramidites like this compound is generally comparable to their deoxyribonucleoside counterparts, with some studies suggesting they may be slightly more susceptible to degradation.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by ³¹P NMR Spectroscopy

Objective: To determine the ratio of active P(III) phosphoramidite to inactive P(V) hydrolysis products.

Materials:

  • This compound sample

  • Anhydrous acetonitrile-d₃ (CD₃CN)

  • NMR tube with a septum cap

  • Argon or nitrogen gas supply

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh approximately 10-20 mg of the this compound into a clean, dry vial.

  • Add approximately 0.5 mL of anhydrous CD₃CN to dissolve the sample.

  • Transfer the solution to a dry NMR tube under an inert atmosphere.

  • Seal the NMR tube with a septum cap.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the signals in the P(III) region (typically around 148-152 ppm) and the P(V) region (typically around -10 to 10 ppm).

  • Calculate the percentage of the active P(III) species relative to the total phosphorus content. A high-quality phosphoramidite should have >98% P(III) content.[4]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a solid sample of this compound.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • This compound sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves pre-titrating the solvent to a dry endpoint.

  • Accurately weigh a sample of the this compound (typically 50-100 mg) in a dry, tared container.

  • Quickly add the sample to the titration vessel.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content, usually in ppm or percentage. A high-quality phosphoramidite should have a water content of < 100 ppm.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Issue cluster_troubleshooting Troubleshooting Pathway cluster_analysis Analytical Procedures Low_Coupling_Efficiency Low Coupling Efficiency Observed Check_Amidite Assess this compound Quality Low_Coupling_Efficiency->Check_Amidite Primary Suspect Check_Reagents Verify Reagent Anhydrousness Low_Coupling_Efficiency->Check_Reagents Check_System Inspect Synthesizer Low_Coupling_Efficiency->Check_System P_NMR 31P NMR Analysis (Check for P(V) impurities) Check_Amidite->P_NMR KF_Titration Karl Fischer Titration (Measure Water Content) Check_Amidite->KF_Titration HPLC RP-HPLC Analysis (Assess Purity) Check_Amidite->HPLC Check_Reagents->KF_Titration degradation_pathway Active_Amidite This compound (Active P(III) Species) Inactive_Product H-phosphonate / Phosphate (Inactive P(V) Species) Active_Amidite->Inactive_Product Hydrolysis Water H₂O (Moisture) Water->Inactive_Product

References

strategies to improve yield in long RNA synthesis with 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve yield in long RNA synthesis, specifically addressing challenges encountered when using 5'-O-DMT-Bz-rC phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of long RNA synthesis often low?

A1: The synthesis of long RNA oligonucleotides (>50 nucleotides) is inherently challenging due to the cumulative effect of coupling efficiency at each step. Unlike DNA synthesis, RNA synthesis involves the sterically bulky 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which can hinder the coupling reaction.[1][2] Even a small decrease in coupling efficiency from the ideal ~99% per step results in a significant drop in the final yield of the full-length product. For instance, a 98% average coupling efficiency for a 100-mer oligo would theoretically yield only about 13% of the full-length product.

Q2: What are the specific challenges associated with using this compound in long RNA synthesis?

A2: The primary challenge with this compound arises during the final deprotection step. The benzoyl (Bz) protecting group on cytidine is relatively robust and requires specific conditions for complete removal. Incomplete deprotection can lead to the final RNA product containing Bz-modified cytidine residues, which can affect its structure and function.[3] Furthermore, certain deprotection reagents, like methylamine, can cause a side reaction with the benzoyl group on cytidine, leading to the formation of N4-methyl-cytidine.[4]

Q3: Are there alternatives to Benzoyl (Bz) protection for cytidine?

A3: Yes, other protecting groups for the exocyclic amine of cytidine are available, such as acetyl (Ac) or isobutyryl (iBu).[5][6] Acetyl-protected cytidine (Ac-rC) is particularly noteworthy as it is compatible with ultrafast deprotection protocols using reagents like a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can reduce deprotection times and may avoid the N4-methyl-cytidine side reaction.[7]

Q4: How critical is the choice of activator for long RNA synthesis?

A4: The choice of activator is crucial for achieving high coupling efficiency. More potent activators, such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), can significantly increase the rate and efficiency of the coupling step, which is especially important for long RNA synthesis.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during long RNA synthesis using this compound.

Issue 1: Low Yield of Full-Length RNA Product

Potential Cause Recommended Solution
Suboptimal Coupling Efficiency 1. Optimize Coupling Time: For sterically hindered RNA phosphoramidites, extend the coupling time to ensure the reaction goes to completion. A standard coupling time might be 6 minutes or longer.[2] 2. Use a Potent Activator: Employ a more reactive activator like 0.25M ETT to enhance coupling kinetics.[2] 3. Ensure Anhydrous Conditions: Moisture significantly reduces coupling efficiency. Use fresh, anhydrous acetonitrile for phosphoramidite and activator solutions.
Secondary Structure Formation For long RNA sequences, secondary structures can form on the solid support, hindering reagent access. Consider using synthesis supports with larger pore sizes (e.g., 1000 Å or 2000 Å CPG) for oligonucleotides longer than 75-100 bases.[2]
Depurination The acidic deblocking step to remove the 5'-DMT group can cause depurination (loss of A or G bases), especially in long synthesis runs. Use a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[8]

Issue 2: Presence of Unexpected Impurities in the Final Product

Potential Cause Recommended Solution
Incomplete Deprotection of Benzoyl Groups The benzoyl group on cytidine can be difficult to remove completely. 1. Optimize Deprotection Conditions: Ensure adequate time and temperature for the deprotection step. Using aqueous methylamine is generally faster for removing the Bz group compared to ammonium hydroxide.[9] 2. Alternative Reagents: Consider a two-step deprotection protocol if Bz removal is problematic. However, be mindful of potential side reactions.
N4-methyl-cytidine Formation (+14 Da mass addition) This side reaction occurs when using methylamine-based reagents (like AMA) for deprotection of Bz-protected cytidine.[4] 1. Use an Alternative Deprotection Reagent: Deprotection with ethanolic ammonia can be used, although it is slower.[9] 2. Use an Alternative Protecting Group: For future syntheses, consider using Ac-rC phosphoramidite if you plan to use a fast methylamine-based deprotection protocol.[7]
Chain Cleavage Premature removal of the 2'-O-silyl protecting group during the base deprotection step can lead to cleavage of the RNA backbone. Ensure that the base deprotection conditions are not harsh enough to affect the 2'-O-protecting group. Using a mixture of ammonium hydroxide and ethanol can minimize the loss of the 2'-O-TBDMS group.[10]

Quantitative Data Summary

Protecting GroupDeprotection ReagentTemperatureHalf-life (t½)
N-benzoyl (Bz) on Cytidine Aqueous MethylamineRoom Temp.~ 30 minutes
Ethanolic Ammonia55 °CSeveral hours
N-acetyl (Ac) on Cytidine Aqueous MethylamineRoom Temp.< 10 minutes
Ethanolic Ammonia55 °C~ 1-2 hours
N-isobutyryl (iBu) on Guanine Aqueous MethylamineRoom Temp.~ 45 minutes
Ethanolic Ammonia55 °C> 10 hours

Data synthesized from studies on deprotection kinetics. Actual times may vary based on oligonucleotide sequence and length.[9]

Experimental Protocols

Protocol: Solid-Phase Synthesis of a Long RNA Oligonucleotide

This protocol outlines the general steps for automated solid-phase synthesis of RNA.

Materials:

  • 5'-O-DMT, N-acyl protected RNA phosphoramidites (including this compound)

  • Solid support (e.g., CPG, 1000 Å)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Deblocking solution (e.g., 3% DCA in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

Procedure:

  • Synthesizer Setup: Prepare fresh solutions and load them onto a properly maintained automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles.

    • Step 1: Deblocking: The 5'-DMT group of the support-bound nucleoside is removed with the deblocking solution.

    • Step 2: Coupling: The next phosphoramidite (e.g., this compound) is activated by the activator solution and coupled to the free 5'-hydroxyl group. For long RNA, this step should be extended (e.g., 6-12 minutes).[2][12]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired RNA sequence is assembled.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification.

Protocol: Deprotection of RNA containing Bz-rC

Materials:

  • Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA)

  • N-Methylpyrrolidinone (NMP)

  • RNA Quenching Buffer

  • Sodium Acetate (3M, pH 5.2)

  • 1-Butanol

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support with the synthesized RNA to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15-20 minutes. This step cleaves the RNA from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

    • Cool the vial and transfer the supernatant to a new tube.

    • Evaporate the solution to dryness in a speed vacuum concentrator.[13][14]

  • 2'-O-TBDMS Deprotection (Desilylation):

    • To the dried pellet, add a solution of TEA·3HF/NMP/TEA or a similar fluoride-based reagent. A common mixture is 115 µL DMSO, 60 µL TEA, and 75 µL TEA·3HF.[14]

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Precipitation:

    • Quench the reaction by adding an appropriate quenching buffer or by proceeding directly to precipitation.

    • Add 25 µL of 3M Sodium Acetate and 1 mL of 1-butanol.

    • Incubate at -70°C for at least 1 hour.

    • Centrifuge to pellet the RNA.

    • Wash the pellet with 70% ethanol and dry.

  • Resuspend: Resuspend the purified RNA in an appropriate RNase-free buffer.

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Deprotection & Purification start Start with Solid Support deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add this compound) deblock->couple cap Capping (Block Failures) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize loop_end Repeat for each nucleotide oxidize->loop_end loop_end->deblock Next cycle cleave Cleavage & Base Deprotection (e.g., AMA at 65°C) loop_end->cleave Synthesis Complete desilylate 2'-OH Deprotection (e.g., TEA·3HF) cleave->desilylate precipitate Precipitation & Wash desilylate->precipitate purify Purification (e.g., HPLC/PAGE) precipitate->purify final_rna Purified Long RNA purify->final_rna

Caption: Workflow for long RNA synthesis and deprotection.

troubleshooting_yield cluster_synthesis_issues Synthesis Problems cluster_deprotection_issues Deprotection Problems start Low Yield of Full-Length RNA coupling Low Coupling Efficiency? start->coupling depurination Depurination? start->depurination incomplete_deprotection Incomplete Bz Removal? start->incomplete_deprotection side_reaction N4-Me-C Side Reaction? start->side_reaction cleavage Backbone Cleavage? start->cleavage sol_coupling Increase Coupling Time Use Potent Activator Ensure Anhydrous Conditions coupling->sol_coupling sol_depurination Use Milder Deblock (e.g., DCA) depurination->sol_depurination sol_incomplete Optimize Deprotection Time/Temperature incomplete_deprotection->sol_incomplete sol_side_reaction Use Alternative Deprotection (e.g., Ethanolic Ammonia) or use Ac-rC amidite side_reaction->sol_side_reaction sol_cleavage Use Milder Base Deprotection Conditions cleavage->sol_cleavage

Caption: Troubleshooting logic for low yield in long RNA synthesis.

References

Validation & Comparative

A Head-to-Head Comparison: 5'-O-DMT-Bz-rC vs. 5'-O-DMT-Ac-rC in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of phosphoramidites is a critical determinant of success in RNA synthesis. The selection of the exocyclic amine protecting group for cytidine, in particular, can significantly impact coupling efficiency, deprotection kinetics, and the purity of the final oligonucleotide product. This guide provides an objective comparison of two commonly used cytidine phosphoramidites: 5'-O-DMT-N4-benzoyl-rC (5'-O-DMT-Bz-rC) and 5'-O-DMT-N4-acetyl-rC (5'-O-DMT-Ac-rC), supported by experimental data to inform your selection process.

The primary difference between these two reagents lies in the choice of the protecting group for the N4 amino group of cytidine: a benzoyl (Bz) group versus an acetyl (Ac) group. This seemingly minor structural variance leads to notable differences in their performance during solid-phase RNA synthesis.

Performance Comparison: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes the key performance parameters of this compound and 5'-O-DMT-Ac-rC based on available experimental data.

Performance ParameterThis compound5'-O-DMT-Ac-rCKey Considerations
Typical Coupling Efficiency >99%>99%Both phosphoramidites can achieve high coupling efficiencies under optimized conditions. However, the bulkier benzoyl group may present slightly more steric hindrance compared to the acetyl group, a factor that becomes more significant in the synthesis of long or sterically demanding RNA sequences.
Deprotection Conditions Standard: Ammonium hydroxide/methylamine (AMA) at 65°C for extended periods (e.g., 1-2 hours).Mild: AMA at 65°C for a significantly shorter duration (e.g., 10-15 minutes).The acetyl group is considerably more labile than the benzoyl group, allowing for faster and milder deprotection conditions. This is advantageous for sensitive RNA modifications that may be compromised by prolonged exposure to harsh basic conditions.
Potential Side Reactions Prone to transamination with primary amine-based deprotection reagents (e.g., methylamine), leading to the formation of N4-methyl-cytidine impurities.Not susceptible to transamination. The rapid hydrolysis of the acetyl group prevents the competing transamination reaction.The risk of transamination with Bz-rC can lead to sequence- and context-dependent impurities that may be difficult to separate from the target oligonucleotide.
Compatibility Compatible with standard RNA synthesis cycles and most other protecting groups.Compatible with standard and "fast-deprotection" synthesis strategies. The milder deprotection conditions enhance its compatibility with a broader range of sensitive modifications.The choice between Bz and Ac protection for cytidine can influence the selection of protecting groups for other bases (A, G) to ensure uniform deprotection kinetics.

Experimental Protocols

The following provides a generalized methodology for solid-phase RNA synthesis using an automated synthesizer, highlighting the key differences in the deprotection steps for Bz- and Ac-protected cytidine.

I. Automated Solid-Phase RNA Synthesis Cycle

This cycle is identical for both this compound and 5'-O-DMT-Ac-rC.

  • Deblocking: Removal of the 5'-O-DMT group from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling: Activation of the phosphoramidite (either Bz-rC or Ac-rC) with an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT) and subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using a solution of iodine in tetrahydrofuran/water/pyridine.

This four-step cycle is repeated for each nucleotide addition.

II. Cleavage and Deprotection

This is the critical stage where the protocols for Bz-rC and Ac-rC diverge.

For Oligonucleotides Synthesized with this compound:

  • Cleavage from Solid Support and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA; 1:1, v/v) at 65°C for 1 to 2 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases (including the benzoyl group from cytidine) and the phosphate groups.

  • 2'-O-Silyl Group Deprotection: After removal of the AMA solution, the oligonucleotide is treated with a fluoride reagent, such as triethylamine trihydrofluoride (TEA·3HF) or anhydrous triethylamine/HF in N-methyl-2-pyrrolidone (NMP), to remove the 2'-O-silyl protecting groups (e.g., TBDMS).

  • Desalting and Purification: The fully deprotected RNA is then desalted and purified, typically by HPLC or PAGE.

For Oligonucleotides Synthesized with 5'-O-DMT-Ac-rC:

  • Cleavage from Solid Support and Base Deprotection: The solid support is treated with AMA (1:1, v/v) at 65°C for a much shorter duration of 10 to 15 minutes.[1] This is sufficient to cleave the oligonucleotide and remove all base and phosphate protecting groups.

  • 2'-O-Silyl Group Deprotection: The procedure is the same as for Bz-rC, involving treatment with a fluoride reagent.

  • Desalting and Purification: The fully deprotected RNA is desalted and purified as described above.

Visualizing the Workflow

The following diagrams illustrate the key decision points and workflows in RNA synthesis when choosing between Bz-rC and Ac-rC.

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_choice Cytidine Phosphoramidite Choice cluster_deprotection Cleavage & Deprotection cluster_final Final Steps start Start Synthesis cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) start->cycle choice Select rC Protecting Group cycle->choice bz_deprotect Bz-rC Deprotection (AMA, 65°C, 1-2h) choice->bz_deprotect Benzoyl (Bz) ac_deprotect Ac-rC Deprotection (AMA, 65°C, 10-15min) choice->ac_deprotect Acetyl (Ac) silyl_deprotect 2'-O-Silyl Deprotection bz_deprotect->silyl_deprotect ac_deprotect->silyl_deprotect purify Purification & QC silyl_deprotect->purify

RNA synthesis workflow with Bz-rC vs. Ac-rC.

The following diagram illustrates the key side reaction associated with the use of benzoyl-protected cytidine.

Transamination_Reaction cluster_bz Bz-Protected Cytidine cluster_reagent Deprotection Reagent Bz_C N4-Benzoyl-Cytidine Desired_C Cytidine (Desired Product) Bz_C->Desired_C Hydrolysis (Major Pathway) Side_Product N4-Methyl-Cytidine (Transamination Byproduct) Bz_C->Side_Product Transamination (Side Reaction) Methylamine Methylamine (in AMA)

Transamination side reaction with Bz-rC.

Conclusion and Recommendations

The choice between this compound and 5'-O-DMT-Ac-rC depends on the specific requirements of the RNA synthesis project.

  • For routine synthesis of unmodified or robustly modified RNA oligonucleotides , this compound is a cost-effective and reliable option, provided that the potential for transamination is considered and addressed during purification.

  • For the synthesis of RNA containing sensitive modifications, long RNA sequences, or when the highest purity is paramount , 5'-O-DMT-Ac-rC is the superior choice. The milder and faster deprotection conditions minimize the risk of damage to the oligonucleotide and prevent the formation of transamination-related impurities.

References

A Head-to-Head Comparison: Benzoyl vs. Isobutyryl Protection for Cytidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups for nucleobases is a critical decision that significantly impacts yield, purity, and the integrity of the final product. This guide provides an in-depth, objective comparison of two commonly used N4-protecting groups for cytidine: Benzoyl (Bz) and Isobutyryl (iBu). Supported by experimental data, this document will delve into the nuances of their performance, from protection and deprotection efficiency to potential side reactions, to aid in the selection of the optimal strategy for your specific application.

Executive Summary

Both Benzoyl and Isobutyryl groups effectively protect the exocyclic amine of cytidine during oligonucleotide synthesis. The primary distinction lies in their relative lability and deprotection kinetics. Isobutyryl is the more labile of the two, allowing for faster and milder deprotection conditions. This can be particularly advantageous when synthesizing oligonucleotides containing sensitive modifications. However, the robustness of the Benzoyl group may be preferred in standard, large-scale syntheses where harsh conditions are not a concern. A significant drawback of the Benzoyl group is its susceptibility to transamination when using amine-based deprotection reagents, a side reaction that is less prevalent with the Isobutyryl group.

Quantitative Data Summary

The following tables provide a summary of key quantitative data comparing the performance of Benzoyl and Isobutyryl protection for cytidine.

Table 1: Protection Reaction

Protecting GroupReagentsSolventYieldReference
Benzoyl (Bz) Benzoyl Chloride, Triethylamine, DMAPAcetonitrile≥93%[1]
Isobutyryl (iBu) Isobutyryl Chloride, PyridinePyridine60%[2]

Table 2: Deprotection Kinetics

Protecting GroupDeprotection ReagentTemperatureHalf-life (t½)Reference
Benzoyl (Bz) Concentrated Ammonium HydroxideRoom Temperature~2 hours[1]
Isobutyryl (iBu) Concentrated Ammonium HydroxideRoom Temperature<4 hours (complete deprotection)[3]

Table 3: Side Reactions during Deprotection

Protecting GroupDeprotection ReagentSide ReactionExtent of Side ReactionReference
Benzoyl (Bz) EthylenediamineTransamination~16%[1]
Isobutyryl (iBu) EthylenediamineTransamination~4%[1]
Benzoyl (Bz) Aqueous MethylamineN4-methylationCan be significant[4]

Chemical Structures and Workflows

To visualize the chemical differences and the procedural workflows, the following diagrams are provided.

cluster_Bz N4-Benzoyl-Cytidine cluster_iBu N4-Isobutyryl-Cytidine Bz iBu

Caption: Chemical structures of N4-Benzoyl-Cytidine and N4-Isobutyryl-Cytidine.

cluster_protection Protection cluster_Bz_prot Benzoyl Protection cluster_iBu_prot Isobutyryl Protection cluster_deprotection Deprotection Cytidine Cytidine Bz_reagents Benzoyl Chloride, Triethylamine, DMAP Cytidine->Bz_reagents iBu_reagents Isobutyryl Chloride, Pyridine Cytidine->iBu_reagents Bz_product N4-Benzoyl-Cytidine Bz_reagents->Bz_product Yield: ≥93% iBu_product N4-Isobutyryl-Cytidine iBu_reagents->iBu_product Yield: 60% Bz_deprot N4-Benzoyl-Cytidine Deprot_reagent Conc. NH4OH Bz_deprot->Deprot_reagent t½ ~2h iBu_deprot N4-Isobutyryl-Cytidine iBu_deprot->Deprot_reagent Faster (complete in <4h) Deprotected_Cytidine Cytidine Deprot_reagent->Deprotected_Cytidine

Caption: Comparative workflow of Benzoyl and Isobutyryl protection and deprotection of Cytidine.

Experimental Protocols

Protocol 1: N4-Benzoylation of Cytosine

This protocol is adapted from a patent describing a high-yield synthesis of N4-benzoylcytosine.[1]

Materials:

  • Cytosine (anhydrous)

  • Acetonitrile

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Benzoyl chloride

Procedure:

  • To a reactor under a nitrogen atmosphere, add 100 L of acetonitrile, 22 kg (196 mol) of anhydrous cytosine, 25 g of DMAP, and 24 kg of triethylamine.

  • Cool the mixture to 5-8 °C.

  • Slowly add 34 kg of benzoyl chloride to the mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for one hour at 25 °C.

  • Slowly warm the reaction mixture to 40-45 °C and maintain this temperature for a period of time to ensure the reaction goes to completion (monitoring by TLC or HPLC is recommended).

  • Upon completion, the product can be isolated and purified by standard procedures.

Expected Yield: ≥93%

Protocol 2: N4-Isobutyrylation of 2'-Deoxycytidine

This protocol is based on a method described for the synthesis of N4-isobutyryl-2'-deoxycytidine.[2]

Materials:

  • 2'-Deoxycytidine

  • Anhydrous pyridine

  • Isobutyryl chloride

  • Water

  • Concentrated ammonia (29%)

  • Diethyl ether

Procedure:

  • Dissolve 2'-deoxycytidine in anhydrous pyridine.

  • Add isobutyryl chloride (16 mmoles) to the solution.

  • Allow the acylation reaction to proceed for 2 hours at room temperature.

  • Cool the reaction mixture to 0 °C and add 3 ml of water, followed by 3 ml of 29% ammonia after 5 minutes.

  • Evaporate the solution to near dryness and dissolve the residue in 75 ml of water.

  • Wash the aqueous solution with 3 x 50 ml of diethyl ether.

  • Concentrate the aqueous phase to precipitate N4-isobutyryl-2'-deoxycytidine as a white solid.

  • Keep the solution at 5 °C overnight to maximize precipitation.

  • Filter the solid product to obtain the desired compound.

Expected Yield: 60%

Discussion and Conclusion

The choice between benzoyl and isobutyryl protection for cytidine is a trade-off between stability and lability. The benzoyl group offers greater stability, which can be beneficial for long and complex oligonucleotide syntheses. However, this stability comes at the cost of requiring more stringent deprotection conditions, which can be detrimental to sensitive oligonucleotides. Furthermore, the propensity of the benzoyl group to undergo transamination with amine-based deprotection reagents is a significant concern that can lead to impurities.

On the other hand, the isobutyryl group's higher lability allows for milder and faster deprotection, making it a more suitable choice for the synthesis of modified oligonucleotides or those containing sensitive functionalities. The reduced incidence of transamination is another clear advantage of the isobutyryl group.

Recommendation:

  • For standard, unmodified oligonucleotides where robustness is prioritized and harsh deprotection is acceptable, benzoyl protection is a viable and cost-effective option.

  • For the synthesis of modified or sensitive oligonucleotides that require mild deprotection conditions to preserve their integrity, isobutyryl protection is the superior choice. Its faster deprotection kinetics and lower susceptibility to side reactions contribute to a higher purity of the final product.

Ultimately, the optimal protecting group strategy will depend on the specific requirements of the oligonucleotide being synthesized and the downstream applications. Researchers are encouraged to consider the factors outlined in this guide to make an informed decision that best suits their research goals.

References

A Comparative Guide to 2'-O-Protecting Groups for 5'-O-DMT-Bz-rC in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. A critical aspect of this synthesis is the choice of the 2'-hydroxyl protecting group on the ribonucleoside phosphoramidites. This guide provides an objective comparison of the performance of 5'-O-DMT-N4-benzoyl-cytidine (5'-O-DMT-Bz-rC) functionalized with three commonly used 2'-O-protecting groups: tert-butyldimethylsilyl (TBDMS), tri-iso-propylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl orthoester (ACE). The selection of the appropriate protecting group significantly impacts coupling efficiency, deprotection conditions, and the overall yield and purity of the final RNA product.

Performance Comparison

The following table summarizes the key performance indicators for this compound equipped with TBDMS, TOM, and ACE as 2'-O-protecting groups. The data presented is a synthesis of information from various scientific publications and technical notes.

Performance Metric2'-O-TBDMS2'-O-TOM2'-O-ACE
Average Stepwise Coupling Efficiency ~98.5-99%[1]>99%[2]>99%[3]
Coupling Time 6-15 minutes[1][4]3-6 minutes[5]< 60 seconds[6]
Deprotection Conditions Two-step: 1. Base (e.g., AMA or NH4OH/EtOH) to remove base and phosphate protecting groups. 2. Fluoride source (e.g., TEA·3HF or TBAF) for silyl group removal[7].Two-step: 1. Base (e.g., AMA or EMAM) to remove base and phosphate protecting groups. 2. Fluoride source (e.g., TEA·3HF) for silyl group removal[5][8].Three-step: 1. Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) for phosphate deprotection. 2. Methylamine for base deprotection and cleavage. 3. Mild acid (e.g., 100 mM acetic acid, pH 3.8) for orthoester removal[6][9].
Deprotection Time Base deprotection: 10 min - 17 hrs. Silyl deprotection: 2.5 - 4 hrs[5][7].Base deprotection: 10 min - overnight. Silyl deprotection: 2.5 hrs[5].Phosphate deprotection: 30 min. Base deprotection: 10 min. ACE deprotection: 30 min[6][9].
Crude Purity (for a 20mer) ~77.6%[2]~80.1%[2]High, often allowing for direct use after deprotection[3]
Stability of Protected Oligo Moderate. Risk of 2' to 3' silyl migration under basic conditions[4][8].High. Acetal structure prevents migration[8].High. Stable to handling and purification in protected form[3].
Suitability for Long RNA Synthesis Less suitable for sequences >40 nucleotides due to cumulative yield loss[3].Well-suited for long RNA synthesis[2][8].Excellent for long RNA synthesis (>100 nucleotides)[3].

Experimental Protocols

The following are generalized, comparative experimental protocols for the synthesis of an RNA oligonucleotide using this compound phosphoramidites with TBDMS, TOM, and ACE protecting groups on a standard automated DNA/RNA synthesizer.

Phosphoramidite Monomer Preparation

The synthesis of the respective 5'-O-DMT-N4-benzoyl-2'-O-protected-cytidine-3'-CE-phosphoramidites is a prerequisite. Detailed synthetic procedures can be found in the literature. For example, a method for the selective 2'-O-silylation of 5'-O-DMT-N-benzoyl-cytidine using an organic catalyst has been described for the preparation of the TBDMS-protected monomer[10].

Solid-Phase Oligonucleotide Synthesis

General Synthesis Cycle: The standard phosphoramidite cycle is employed, consisting of detritylation, coupling, capping, and oxidation steps. Key differences lie in the coupling step parameters.

  • Detritylation: Removal of the 5'-O-DMT group is typically achieved using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) are commonly used activators[5][7].

    • Coupling Time:

      • TBDMS: A longer coupling time of 6-15 minutes is generally required due to the steric hindrance of the TBDMS group[1][4].

      • TOM: A shorter coupling time of 3-6 minutes is sufficient[5].

      • ACE: Rapid coupling is achieved in under 60 seconds[6].

  • Capping: Unreacted 5'-hydroxyl groups are capped, typically using a mixture of acetic anhydride and N-methylimidazole. For TBDMS and TOM chemistry, UltraMild Cap Mix A is recommended when using base-labile protecting groups on guanosine to prevent their exchange[7].

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

Cleavage and Deprotection

3.1. TBDMS-Protected RNA

  • Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of aqueous ammonium hydroxide and ethanol (3:1 v/v) for 17 hours at 55°C or with ammonium hydroxide/methylamine (AMA) for 10 minutes at 65°C[7]. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • Drying: The resulting solution is concentrated to dryness.

  • 2'-O-TBDMS Deprotection: The dried residue is redissolved in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA) and heated at 65°C for 2.5 hours[7]. Alternatively, 1M tetrabutylammonium fluoride (TBAF) in THF can be used.

  • Quenching and Desalting: The reaction is quenched, and the fully deprotected RNA is desalted using methods like ethanol precipitation or size-exclusion chromatography.

3.2. TOM-Protected RNA

  • Cleavage and Base/Phosphate Deprotection: The solid support is treated with AMA for 10 minutes at 65°C or with ethanolic methylamine/aqueous methylamine (EMAM) overnight at room temperature[5].

  • Drying: The solution is concentrated to dryness.

  • 2'-O-TOM Deprotection: The residue is dissolved in anhydrous DMSO, and TEA·3HF is added. The mixture is heated at 65°C for 2.5 hours[5].

  • Quenching and Desalting: The reaction is quenched with an appropriate buffer, and the RNA is desalted.

3.3. ACE-Protected RNA

  • Phosphate Deprotection: The support-bound oligonucleotide is treated with a 1 M solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF for 30 minutes to remove the methyl protecting groups on the phosphates[6].

  • Cleavage and Base Deprotection: The support is then treated with 40% aqueous methylamine for 10 minutes at 55°C to cleave the oligonucleotide and deprotect the exocyclic amines[6]. This step also modifies the 2'-ACE groups, making them more labile to acid.

  • Drying/Desalting: The fully deprotected RNA is then lyophilized or desalted.

Visualizations

The following diagrams illustrate the chemical structures of the protecting groups and a generalized workflow for the comparative evaluation.

Caption: Structures of TBDMS, TOM, and ACE 2'-O-protecting groups.

G Comparative Experimental Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection start Start with CPG-support bound initial nucleoside detritylation Detritylation (DCA/TCA) start->detritylation coupling Coupling with this compound-2'-O-PG Phosphoramidite detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation for next nucleotide cleavage_tbdms TBDMS: AMA or NH4OH/EtOH repeat->cleavage_tbdms TBDMS Chemistry cleavage_tom TOM: AMA or EMAM repeat->cleavage_tom TOM Chemistry deprotect_ace1 ACE: S2Na2 repeat->deprotect_ace1 ACE Chemistry deprotect_tbdms TBDMS: TEA·3HF or TBAF cleavage_tbdms->deprotect_tbdms purification Purification & Analysis (HPLC, MS) deprotect_tbdms->purification deprotect_tom TOM: TEA·3HF cleavage_tom->deprotect_tom deprotect_tom->purification cleavage_ace ACE: Methylamine deprotect_ace1->cleavage_ace deprotect_ace2 ACE: Mild Acid cleavage_ace->deprotect_ace2 deprotect_ace2->purification

Caption: Generalized workflow for comparing the performance of different 2'-O-protecting groups.

Conclusion

The choice of a 2'-O-protecting group for the synthesis of RNA oligonucleotides using this compound is a critical decision that influences the efficiency, yield, and purity of the final product.

  • TBDMS chemistry, while historically significant, is associated with longer coupling times and a higher risk of side reactions, making it less ideal for the synthesis of long or complex RNA molecules.

  • TOM chemistry offers a significant improvement over TBDMS, with higher coupling efficiencies and greater stability of the protecting group, rendering it a robust choice for a wide range of RNA synthesis applications, including longer oligonucleotides[2][8].

  • ACE chemistry provides the fastest coupling times and a unique deprotection strategy that avoids the use of fluoride reagents. Its high efficiency and the stability of the protected RNA make it particularly well-suited for high-throughput synthesis and the preparation of very long RNA sequences[3].

Ultimately, the optimal choice will depend on the specific requirements of the research, including the desired length and purity of the RNA, the scale of the synthesis, and the available instrumentation and reagents. For demanding applications requiring high purity and the synthesis of long oligonucleotides, TOM and ACE chemistries represent the current state-of-the-art.

References

Stability Showdown: Bz-rC versus a Field of Protected Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oligonucleotide Synthesis and Drug Development

In the intricate world of oligonucleotide synthesis, the stability of protected ribonucleosides is a critical parameter dictating the efficiency of synthesis and the purity of the final product. Among the plethora of protecting groups for the exocyclic amines of ribonucleosides, N4-benzoyl-cytidine (Bz-rC) has long been a standard choice. However, the evolving landscape of RNA therapeutics and diagnostics demands a deeper understanding of its stability profile in comparison to other commonly employed protecting groups. This guide provides an objective, data-driven comparison of the stability of Bz-rC against other alternatives, offering valuable insights for researchers, scientists, and professionals in drug development.

At a Glance: Comparative Stability Under Basic Conditions

The stability of exocyclic amine protecting groups is most crucial during the final deprotection step of oligonucleotide synthesis, which is typically carried out under basic conditions. The rate of removal of these groups can significantly impact the integrity of the synthesized RNA. The following table summarizes the deprotection half-lives of various protecting groups on deoxyribonucleosides under different basic conditions, providing a strong indication of their relative stabilities.

Protecting GroupNucleosideDeprotection ConditionsHalf-life (t½) in hours[1]
Benzoyl (Bz) dC Aqueous Methylamine < 0.1
Ethanolic Ammonia2.5
dA Aqueous Methylamine< 0.1
Ethanolic Ammonia4.0
Acetyl (Ac) dC Aqueous Methylamine < 0.1
Ethanolic Ammonia0.5
iso-Butyryl (iBu) dG Aqueous Methylamine < 0.1
Ethanolic Ammonia1.5
Phenoxyacetyl (PAC) dAAqueous Methylamine< 0.1
Ethanolic Ammonia< 0.2
tert-Butylphenoxyacetyl (tBPAC) dAAqueous Methylamine< 0.1
Ethanolic Ammonia< 0.2

Data sourced from a study on 2'-deoxyribonucleosides, which provides a relevant comparison for the relative lability of these exocyclic amine protecting groups.[1]

From this data, it is evident that under the potent conditions of aqueous methylamine, all tested protecting groups, including the standard benzoyl group, are cleaved rapidly.[1] However, when using milder conditions like ethanolic ammonia, significant differences in lability emerge. Acetyl-protected cytidine (Ac-dC) is deprotected significantly faster than benzoyl-protected cytidine (Bz-dC).[2] This faster deprotection of the acetyl group can be advantageous in minimizing side reactions.[2] The phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) groups are even more labile and are often employed in "fast-deprotection" strategies.[1]

Stability Under Acidic Conditions: A Qualitative Overview

While the primary focus of stability is often on basic deprotection, the behavior of protected ribonucleosides under acidic conditions, encountered during the detritylation step of oligonucleotide synthesis (typically with trichloroacetic acid or dichloroacetic acid), is also a crucial consideration.

Prolonged exposure to acidic conditions can lead to side reactions such as depurination, especially for purine nucleosides.[3] While specific kinetic data for the acidic hydrolysis of N-acyl protected ribonucleosides is less readily available in comparative studies, the general principle is that the amide bond of the protecting group is susceptible to acid-catalyzed hydrolysis. However, this process is generally much slower than the detritylation reaction. The choice of a milder acid or shorter exposure times can help minimize any potential degradation.

Degradation Pathway of N-Acyl Protected Cytidine

The primary degradation pathway for N-acyl protected cytidine, such as Bz-rC, under both acidic and basic conditions is the hydrolysis of the exocyclic N-acyl amide bond to yield the unprotected cytidine. The mechanisms, however, differ.

G Degradation Pathways of N-Acyl Protected Cytidine cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 N-Acyl Cytidine A2 Protonated Carbonyl A1->A2 H+ A3 Tetrahedral Intermediate A2->A3 H2O A4 Unprotected Cytidine + Carboxylic Acid A3->A4 -H+ B1 N-Acyl Cytidine B2 Tetrahedral Intermediate B1->B2 OH- B3 Unprotected Cytidine + Carboxylate B2->B3

Caption: Acid- and base-catalyzed hydrolysis of N-acyl cytidine.

In an acidic environment, the carbonyl oxygen of the acyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the unprotected amine and the carboxylate anion.

Experimental Protocols

Accurate assessment of ribonucleoside stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses.

Protocol 1: General HPLC Analysis of Ribonucleoside Stability

This protocol provides a framework for analyzing the degradation of a protected ribonucleoside over time under specific stress conditions (e.g., acidic or basic).

1. Sample Preparation:

  • Prepare a stock solution of the protected ribonucleoside (e.g., Bz-rC) of known concentration in an appropriate solvent (e.g., acetonitrile/water).
  • Prepare the stress solutions (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions).
  • At time zero, mix the ribonucleoside stock solution with the stress solution to achieve the desired final concentrations.
  • Incubate the reaction mixture at a controlled temperature.
  • At specified time points, withdraw an aliquot of the reaction mixture and immediately neutralize it to quench the reaction (e.g., with an equivalent amount of NaOH for the acid-stressed sample, or HCl for the base-stressed sample).
  • Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.[4][5]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 50 mM ammonium acetate buffer, pH 5.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 5% to 50% B over 20 minutes is a good starting point. The gradient should be optimized to achieve good separation between the protected ribonucleoside and its degradation products.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at a wavelength where both the protected and unprotected nucleosides have significant absorbance (e.g., 260 nm and 300 nm for Bz-rC).[4]
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the protected ribonucleoside and its degradation products by comparing their retention times with those of authentic standards.
  • Integrate the peak areas of the protected ribonucleoside at each time point.
  • Plot the natural logarithm of the peak area of the protected ribonucleoside versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Experimental Workflow Diagram

G Workflow for Ribonucleoside Stability Analysis A Prepare Ribonucleoside Stock Solution C Incubate at Controlled Temperature A->C B Prepare Stress (Acid/Base) Solution B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction (Neutralize) D->E F Dilute for HPLC E->F G HPLC Analysis F->G H Data Processing (Peak Integration) G->H I Kinetic Analysis (Rate Constant, Half-life) H->I

Caption: HPLC-based workflow for stability testing.

Conclusion

The selection of a protecting group for ribonucleoside synthesis is a multifaceted decision that hinges on the specific requirements of the synthetic strategy and the desired purity of the final oligonucleotide. While Bz-rC remains a reliable and widely used protecting group, alternatives such as Ac-rC offer advantages in terms of faster deprotection under milder basic conditions, potentially reducing the incidence of side reactions. For applications requiring very rapid deprotection, PAC and tBPAC protecting groups present even more labile options.

This guide provides a foundational comparison to aid researchers in making informed decisions. It is crucial to consider the interplay between the protecting groups on all four ribonucleosides, the desired deprotection strategy, and the sensitivity of the final oligonucleotide product to the reaction conditions. The provided experimental protocols offer a starting point for conducting in-house stability studies to validate the optimal choice for a specific application.

References

HPLC Retention Time Analysis: A Comparative Guide to Bz-rC and Ac-rC Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analysis of synthetic oligonucleotides is paramount. High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, stands as a cornerstone technique for the purification and characterization of these complex biomolecules. The choice of protecting groups for the nucleobases, such as benzoyl (Bz) for ribocytidine (rC) versus acetyl (Ac) for rC, significantly influences their chromatographic behavior. This guide provides a detailed comparison of the HPLC retention times for Bz-rC and Ac-rC containing oligonucleotides, supported by established chromatographic principles and a comprehensive experimental protocol.

Executive Summary

Comparative HPLC Retention Time Data

The following table illustrates the expected relative retention times for two hypothetical 20-mer oligoribonucleotides of the same sequence, with one containing a single Bz-rC modification and the other an Ac-rC modification. The data is based on the fundamental principles of reversed-phase chromatography, where increased hydrophobicity leads to stronger interaction with the stationary phase and thus, a longer elution time.

Oligonucleotide Sequence (20-mer)ModificationProtecting GroupExpected Retention Time (minutes)
5'-r(X...C...X)-3'Ac-rCAcetyl (Ac)~ 15.2
5'-r(X...C...X)-3'Bz-rCBenzoyl (Bz)~ 16.5

Note: The retention times presented are illustrative and can vary based on the specific HPLC system, column chemistry, gradient profile, and the overall sequence of the oligonucleotide.

The Underlying Principle: Hydrophobicity

The separation mechanism in reversed-phase HPLC is driven by the differential partitioning of analytes between the mobile phase and the hydrophobic stationary phase.

cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar, e.g., C18) Oligo_Ac Oligo-Ac-rC (Less Hydrophobic) Binding_Site Hydrophobic Interaction Sites Oligo_Ac->Binding_Site Weaker Interaction (Shorter Retention) Oligo_Bz Oligo-Bz-rC (More Hydrophobic) Oligo_Bz->Binding_Site Stronger Interaction (Longer Retention) prep Sample Preparation (Dissolve oligo in water) inject Injection (5 µL into HPLC) prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect analyze Data Analysis (Determine Retention Time) detect->analyze

Confirming the Incorporation of 5'-O-DMT-Bz-rC in Synthetic Oligonucleotides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the accurate confirmation of the incorporation of each building block is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for verifying the successful incorporation of 5'-O-dimethoxytrityl-N4-benzoyl-2'-O-tert-butyldimethylsilyl-cytidine (5'-O-DMT-Bz-rC), a crucial protected ribonucleoside phosphoramidite in RNA synthesis.

This guide presents a detailed overview of the primary analytical techniques, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), alongside enzymatic and fluorescence-based assays. By offering a side-by-side comparison of their performance, supported by experimental protocols and data, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs, ensuring the fidelity and quality of their synthesized oligonucleotides.

Performance Comparison of Analytical Methods

The choice of analytical technique for confirming the incorporation of this compound depends on various factors, including the desired level of detail, throughput requirements, and available instrumentation. Mass spectrometry offers direct and precise mass measurement, while enzymatic and fluorescence-based assays provide indirect evidence of incorporation.

FeatureMALDI-TOF MSESI-MSEnzymatic AssaysFluorescence-Based Assays
Principle Measures the time-of-flight of ions to determine mass-to-charge ratio.Generates ions by electrospray, allowing for the analysis of multiply charged molecules.Relies on the ability of a polymerase to incorporate the modified nucleotide, detected via various means.Detects the presence of the modification through a fluorescent signal.
Primary Output Mass spectrum with singly charged ions.Mass spectrum with multiply charged ions, requiring deconvolution.Gel electrophoresis, colorimetric, or fluorescent readout.Fluorescence intensity.
Sensitivity High (fmol to pmol range).[1]Very high (fmol to pmol range).[1]Variable, generally lower than MS.High, dependent on the fluorophore and assay design.[2][3]
Accuracy High mass accuracy (typically within 0.1%).Higher mass accuracy than MALDI-TOF (typically within 0.02%).[4]Indirect, does not provide mass confirmation.Indirect, does not provide mass confirmation.
Throughput High, well-suited for screening.[5]Lower than MALDI-TOF.[5]Can be adapted for high-throughput screening.High, suitable for 96-well plate formats.[2][3]
Analysis of long oligos (>50 bases) Less effective, resolution decreases.[4]More effective, maintains accuracy and resolution.[4]Applicable.Applicable.
Tolerance to impurities Relatively tolerant.[6]Less tolerant, requires highly purified samples.[1][6]Can be sensitive to impurities that inhibit enzymes.Can be affected by fluorescent impurities.
Cost Lower instrumentation cost than ESI-MS.Higher instrumentation cost.Generally lower cost.Lower to moderate cost.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for confirming the incorporation of this compound using mass spectrometry involves the synthesis of the oligonucleotide, followed by purification and analysis. The diagram below illustrates the key steps in this process.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Synthesis (incorporation of this compound) cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC or SPE Purification (DMT-on or DMT-off) cleavage->purification ms_analysis MALDI-TOF MS or ESI-MS purification->ms_analysis data_analysis Data Analysis (Compare observed vs. theoretical mass) ms_analysis->data_analysis

Caption: Experimental workflow for mass spectrometry analysis.

Detailed Experimental Protocols

Mass Spectrometry Protocols

1. MALDI-TOF MS Protocol for Modified Oligonucleotides

  • Sample Preparation:

    • Synthesize the oligonucleotide incorporating this compound.

    • Cleave the oligonucleotide from the solid support and deprotect it.

    • Purify the oligonucleotide using High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE). Desalting is a critical step.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 solution of acetonitrile and deionized water.

  • Sample Spotting:

    • Mix the purified oligonucleotide sample (typically 1 µL) with the matrix solution (1 µL) on a MALDI target plate.

    • Allow the mixture to air-dry, forming co-crystals of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum by irradiating the sample spot with a laser.

  • Data Analysis:

    • Determine the molecular weight of the oligonucleotide from the major peak in the spectrum.

    • Compare the observed mass with the calculated theoretical mass of the sequence containing the this compound modification. A match confirms successful incorporation.

2. LC-ESI-MS Protocol for Modified Oligonucleotides

  • Sample Preparation:

    • Synthesize, cleave, deprotect, and purify the oligonucleotide as described for MALDI-TOF MS. Ensure the final sample is in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography:

    • Inject the sample into an HPLC system equipped with a column suitable for oligonucleotide separation (e.g., a reversed-phase C18 column).

    • Use a mobile phase gradient, often containing an ion-pairing agent like triethylammonium acetate (TEAA) or a volatile buffer, to separate the modified oligonucleotide from impurities.

  • Electrospray Ionization and Mass Spectrometry:

    • The eluent from the HPLC is directed into the electrospray ionization source of the mass spectrometer.

    • The oligonucleotide is ionized, typically forming multiply charged negative ions.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • The resulting spectrum of multiply charged ions is deconvoluted using appropriate software to determine the parent molecular weight of the oligonucleotide.

    • Compare the deconvoluted mass with the theoretical mass to confirm incorporation.

Alternative Method Protocols

1. Enzymatic Assay (Primer Extension)

This assay indirectly confirms the incorporation of the modified nucleotide by a DNA or RNA polymerase.

  • Materials:

    • Template DNA or RNA strand.

    • Primer complementary to a region of the template, leaving an overhang where the modified nucleotide is to be incorporated.

    • DNA or RNA polymerase.

    • The modified nucleotide triphosphate (rCTP in this case, with appropriate modifications for polymerase recognition).

    • Other required dNTPs or NTPs.

    • Reaction buffer.

    • Gel electrophoresis reagents.

  • Protocol:

    • Anneal the primer to the template.

    • Set up a polymerase reaction containing the primer-template duplex, polymerase, reaction buffer, the modified rCTP, and a subset of the other required NTPs. A control reaction without the modified NTP should be run in parallel.

    • Incubate the reaction at the optimal temperature for the polymerase.

    • Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis:

    • Successful incorporation of the this compound (or a derivative recognizable by the polymerase) will result in a product of the expected extended length, which will be absent or significantly reduced in the control reaction.

2. Fluorescence-Based Assay

This method can be designed in various ways, often relying on a change in fluorescence upon incorporation of the modified nucleotide.[2][3] One common approach involves a fluorescently labeled probe.

  • Materials:

    • Template strand.

    • Primer.

    • A fluorescently labeled probe that binds to the template downstream of the primer. The probe is often dual-labeled with a fluorophore and a quencher.

    • Polymerase with 5' to 3' exonuclease activity.

    • The modified nucleotide triphosphate.

    • Other required dNTPs or NTPs.

    • Reaction buffer.

    • A real-time PCR instrument or a fluorescence plate reader.

  • Protocol:

    • Combine the template, primer, probe, polymerase, modified NTP, other NTPs, and buffer in a reaction vessel (e.g., a PCR tube or well of a 96-well plate).

    • During the extension phase, if the polymerase incorporates the modified nucleotide and proceeds, its exonuclease activity will degrade the downstream probe, separating the fluorophore from the quencher and leading to an increase in fluorescence.

    • Monitor the fluorescence signal in real-time or at the end of the reaction.

  • Data Analysis:

    • An increase in fluorescence compared to a negative control (lacking the modified nucleotide or the polymerase) indicates successful incorporation. The intensity of the signal can be proportional to the amount of incorporation.[2][3]

Conclusion

The confirmation of this compound incorporation is a critical quality control step in the synthesis of modified RNA oligonucleotides. Mass spectrometry, particularly ESI-MS for its high accuracy and suitability for longer oligonucleotides, provides the most direct and definitive evidence of successful incorporation.[4] MALDI-TOF MS is a valuable high-throughput alternative for routine screening of shorter oligonucleotides.[5] When direct mass analysis is not feasible or required, enzymatic and fluorescence-based assays offer indirect but effective methods for confirming incorporation, with the advantage of often being lower in cost and adaptable to high-throughput formats. The selection of the most appropriate method will ultimately be guided by the specific experimental requirements, available resources, and the desired level of analytical detail.

References

Evaluating the Purity of Synthetic RNA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical methodologies for assessing the purity of oligonucleotides synthesized using 5'-O-DMT-N4-benzoyl-rC (Bz-rC) and its common alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical techniques, supported by detailed experimental protocols and data presentation, to ensure the quality and reliability of synthetic RNA.

The burgeoning field of RNA therapeutics and diagnostics demands synthetic oligonucleotides of the highest purity. The fidelity of these molecules is paramount to their efficacy and safety. The synthesis of RNA oligonucleotides is a complex process involving a series of chemical reactions where protecting groups on the nucleoside phosphoramidites play a crucial role. The choice of these protecting groups can significantly impact the efficiency of the synthesis and the purity of the final product. This guide focuses on the evaluation of oligonucleotides synthesized using the common 5'-O-DMT-N4-benzoyl-rC (Bz-rC) phosphoramidite and compares it with alternatives, providing a framework for robust quality control.

The Role of Protecting Groups in RNA Synthesis

During solid-phase RNA synthesis, the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) and the 2'-hydroxyl group of the ribose sugar must be protected to prevent unwanted side reactions. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.

For cytidine, the N4-amino group is commonly protected with a benzoyl (Bz) group. However, alternative protecting groups such as acetyl (Ac) or phenoxyacetyl (Pac) are also utilized. The choice of the N4-protecting group can influence the deprotection conditions and, consequently, the final purity of the oligonucleotide. The 2'-hydroxyl group is typically protected with a tert-butyldimethylsilyl (TBDMS) group. An alternative to TBDMS is the triisopropylsilyloxymethyl (TOM) group, which is reported to offer higher coupling efficiencies, especially for longer RNA sequences, due to reduced steric hindrance.[1][2]

The efficiency of the synthesis and the completeness of the deprotection steps directly affect the purity of the final oligonucleotide product. Incomplete reactions can lead to the formation of impurities such as n-1 shortmers (sequences missing one nucleotide) and other truncated sequences.[3] Therefore, rigorous analytical methods are essential to quantify the purity of the synthesized oligonucleotides.

Comparative Analysis of Analytical Techniques

Several analytical techniques are employed to assess the purity of synthetic oligonucleotides. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ion-Exchange HPLC (IEX-HPLC) Separation based on the negative charge of the phosphate backbone.[4]Excellent resolution for shorter oligonucleotides (<40 bases). Good for separating failure sequences.Resolution decreases with increasing oligonucleotide length.
Reversed-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the oligonucleotide.[5]Suitable for both small and large-scale purification. Good for separating full-length product from shorter, less hydrophobic failure sequences.Resolution can be lower for longer oligonucleotides compared to IEX-HPLC.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine the molecular weight.[6][7]Confirms the identity and sequence of the oligonucleotide.[6] Can identify and characterize impurities.[8]Not inherently quantitative for purity assessment without coupling to a separation technique like HPLC.[6]
Capillary Electrophoresis (CE) Separation based on the size and charge of the molecules in a capillary filled with a sieving matrix.[9][10]High resolution, especially for longer oligonucleotides.[9] Requires very small sample volumes.[10] Provides accurate quantitative information on purity.[10]Can be more sensitive to sample matrix effects.

Experimental Protocols

Below are detailed protocols for the key analytical techniques used to evaluate oligonucleotide purity.

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)

Objective: To separate and quantify the purity of a synthetic oligonucleotide based on the charge of its phosphate backbone.

Materials:

  • HPLC System with a UV detector

  • Anion-exchange column (e.g., DNAPac PA200)

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Oligonucleotide sample dissolved in nuclease-free water

Procedure:

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Injection: Inject 5-20 µL of the oligonucleotide sample.

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A

    • 5-35 min: Linear gradient from 0% to 100% Mobile Phase B

    • 35-40 min: 100% Mobile Phase B

    • 40-45 min: Linear gradient from 100% to 0% Mobile Phase B

    • 45-50 min: 100% Mobile Phase A (re-equilibration)

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage of the full-length product relative to the total peak area.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the purity of a synthetic oligonucleotide based on its hydrophobicity.

Materials:

  • HPLC System with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile, pH 7.0

  • Oligonucleotide sample dissolved in nuclease-free water

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 minutes.

  • Sample Injection: Inject 5-20 µL of the oligonucleotide sample.

  • Gradient Elution:

    • 0-5 min: 5% Mobile Phase B

    • 5-25 min: Linear gradient from 5% to 50% Mobile Phase B

    • 25-30 min: Linear gradient from 50% to 100% Mobile Phase B

    • 30-35 min: 100% Mobile Phase B

    • 35-40 min: Linear gradient from 100% to 5% Mobile Phase B

    • 40-45 min: 5% Mobile Phase B (re-equilibration)

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity.[11]

Mass Spectrometry (MS) - ESI-MS

Objective: To confirm the molecular weight and identify impurities in a synthetic oligonucleotide sample.

Materials:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with an HPLC system (LC-MS)

  • Solvents and columns as per the RP-HPLC protocol

  • Oligonucleotide sample dissolved in nuclease-free water

Procedure:

  • LC Separation: Perform an RP-HPLC separation as described in the protocol above.

  • MS Analysis:

    • The eluent from the HPLC is directly introduced into the ESI source.

    • Set the mass spectrometer to operate in negative ion mode.

    • Acquire data over a mass range appropriate for the expected oligonucleotide and its potential impurities (e.g., m/z 500-2500).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the main product and any impurities.

    • Compare the measured molecular weight with the theoretical molecular weight of the target oligonucleotide.

Capillary Electrophoresis (CE)

Objective: To separate and quantify the purity of a synthetic oligonucleotide with high resolution.

Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused silica capillary

  • Sieving matrix (e.g., replaceable linear polyacrylamide)

  • Running Buffer: 100 mM Tris-borate, 7 M Urea, pH 8.3

  • Oligonucleotide sample dissolved in nuclease-free water

Procedure:

  • Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by nuclease-free water, and then fill with the running buffer containing the sieving matrix.

  • Sample Injection: Inject the sample electrokinetically (e.g., 5 kV for 5 seconds).

  • Separation: Apply a separation voltage (e.g., -15 kV).

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the full-length oligonucleotide.[10]

Visualizing the Workflow and Structures

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure of the key phosphoramidite, the oligonucleotide synthesis cycle, and the analytical workflow.

cluster_synthesis Solid-Phase RNA Synthesis Cycle start Start with solid support deblock 1. Deblocking (DMT removal) start->deblock couple 2. Coupling (Add 5'-O-DMT-Bz-rC phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize end_cycle Repeat for next nucleotide oxidize->end_cycle end_cycle->deblock cleave Cleavage & Deprotection end_cycle->cleave purify Purification cleave->purify final_oligo Pure Oligonucleotide purify->final_oligo

Caption: Workflow of solid-phase RNA synthesis.

cluster_structure 5'-O-DMT-N4-benzoyl-rC Phosphoramidite struct struct Base Cytosine (N4-Benzoyl) Ribose Ribose Ribose->Base 1' Phosphoramidite 3'-Phosphoramidite Ribose->Phosphoramidite 3' DMT 5'-O-DMT DMT->Ribose 5'

Caption: Structure of 5'-O-DMT-N4-benzoyl-rC phosphoramidite.

cluster_analysis Oligonucleotide Purity Analysis Workflow sample Crude Oligonucleotide Sample hplc HPLC Analysis (IEX or RP) sample->hplc ms Mass Spectrometry (LC-MS) sample->ms ce Capillary Electrophoresis sample->ce purity Purity Assessment (% Full-Length Product) hplc->purity identity Identity Confirmation (Molecular Weight) ms->identity ce->purity

Caption: Analytical workflow for oligonucleotide purity.

Conclusion

The purity of synthetic oligonucleotides is a critical quality attribute that directly impacts their performance in research, diagnostic, and therapeutic applications. The use of this compound phosphoramidite is a well-established method for RNA synthesis, but the choice of protecting groups and the subsequent purification and analysis are crucial for obtaining high-purity material. A multi-pronged analytical approach, combining the quantitative power of HPLC and CE with the identity confirmation of MS, provides a comprehensive evaluation of oligonucleotide purity. The detailed protocols and comparative information in this guide serve as a valuable resource for scientists to ensure the quality and integrity of their synthetic RNA molecules.

References

A Comparative Study of Deprotection Conditions for Benzoyl (Bz) vs. Acetyl (Ac) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate protecting groups is a critical strategic decision in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and drug development. Among the most common protecting groups for hydroxyl and amino functionalities are the acetyl (Ac) and benzoyl (Bz) groups. While both are acyl-type protecting groups, their relative stability and the conditions required for their removal differ significantly. This guide provides an objective comparison of the deprotection conditions for Bz and Ac groups, supported by experimental data, to aid in the rational design of synthetic routes.

General Stability and Reactivity

Generally, the benzoyl group is more stable to hydrolysis than the acetyl group. This increased stability is attributed to the electronic effect of the benzene ring, which delocalizes the electron density of the carbonyl group, making it less electrophilic and thus less susceptible to nucleophilic attack. The steric bulk of the benzoyl group can also contribute to its lower reactivity compared to the less hindered acetyl group.

The relative order of lability to basic hydrolysis is: Acetyl (Ac) > Benzoyl (Bz). This differential stability allows for the selective deprotection of acetyl groups in the presence of benzoyl groups, a valuable strategy in the synthesis of complex molecules.

Comparative Deprotection Data

The following tables summarize quantitative data on the deprotection of acetyl and benzoyl groups under various conditions.

Table 1: Deprotection of O-Acetyl vs. O-Benzoyl Groups

Substrate TypeProtecting GroupReagent/ConditionsSolventTimeYield (%)Reference(s)
Aryl EsterAcetylPhSH (1 eq), K₂CO₃ (5 mol%)NMP15 min>95[1]
Aryl EsterBenzoylPhSH (1 eq), K₂CO₃ (5 mol%)NMP15 min~4[1]
Carbohydrate (mixed esters)Acetylp-TsOH·H₂O (0.2 eq)CH₂Cl₂/MeOH4-12 h80-95[2]
Carbohydrate (mixed esters)Benzoylp-TsOH·H₂O (0.2 eq)CH₂Cl₂/MeOH4-12 hUnaffected[2]
2'-DeoxyribonucleosideAcetyl (N-Ac)Aqueous Methylamine (AMA)Watert₁/₂ < 5 min-[3]
2'-DeoxyribonucleosideBenzoyl (N-Bz)Aqueous Methylamine (AMA)Watert₁/₂ < 5 min-[3]
2'-DeoxyribonucleosideAcetyl (N-Ac)Ethanolic AmmoniaEthanolt₁/₂ = 13 h-[3]
2'-DeoxyribonucleosideBenzoyl (N-Bz)Ethanolic AmmoniaEthanolt₁/₂ = 30 h-[3]
Peracetylated α-glucoseAcetylAmano Lipase A, pH 7Aqueous->99
Ribonucleoside (mixed esters)Acetyl & BenzoylDBU---[4]

Table 2: Deprotection of N-Acetyl vs. N-Benzoyl Groups

Substrate TypeProtecting GroupReagent/ConditionsSolventTimeYield (%)Reference(s)
N-acetyl-2'-deoxycytidine (O-protected)N-AcetylSchwartz's reagent (3 eq)THF30 min57[5]
N-benzoyl-2'-deoxycytidine (O-protected)N-BenzoylSchwartz's reagent (3 eq)THF30 minUnaffected[5]
General AmidesN-AcetylThionyl chloride, Pyridine1,2-dichloroethane4 hHigh[6]
General AmidesN-BenzoylRefluxing conc. HCl or NaOMe/MeOH---[7]

Deprotection Mechanisms and Workflows

The most common mechanism for the cleavage of both acetyl and benzoyl esters is base-catalyzed hydrolysis, also known as saponification (a BAC2 mechanism). Under acidic conditions, the mechanism typically proceeds via protonation of the carbonyl oxygen followed by nucleophilic attack (an AAC2 mechanism).

Deprotection_Mechanisms cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis B_Start Ester (Ac or Bz) B_Int Tetrahedral Intermediate B_Start->B_Int Nucleophilic Attack B_Prod Carboxylate + Alcohol B_Int->B_Prod Collapse, loss of alkoxide B_Nuc ⁻OH A_Start Ester (Ac or Bz) A_Protonated Protonated Ester A_Start->A_Protonated Protonation A_Int Tetrahedral Intermediate A_Protonated->A_Int Nucleophilic Attack A_Prod Carboxylic Acid + Alcohol A_Int->A_Prod Proton Transfer & Elimination A_H H⁺ A_H2O H₂O

Deprotection mechanisms for acetyl and benzoyl esters.

The general workflow for deprotection involves reaction setup, monitoring, workup, and purification. The choice of workup procedure is dependent on the specific deprotection conditions employed.

Deprotection_Workflow Start Protected Substrate Reaction Add Deprotection Reagent(s) (e.g., NaOMe, TFA, etc.) Monitor by TLC/LC-MS Start->Reaction Workup Quench Reaction (e.g., add acid/base) Aqueous Extraction Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Deprotected Product Purification->Product

A general experimental workflow for deprotection.

Experimental Protocols

Protocol 1: Zemplén De-O-acetylation of a Peracetylated Carbohydrate

This protocol describes a standard procedure for the removal of O-acetyl groups from a carbohydrate using catalytic sodium methoxide in methanol.[8]

  • Materials:

    • O-acetylated carbohydrate (1.0 equiv)

    • Anhydrous Methanol (MeOH)

    • Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M or 25 wt%)

    • Ion-exchange resin (H⁺ form, e.g., Amberlite IR120)

    • Argon or Nitrogen for inert atmosphere

  • Procedure:

    • Dissolve the O-acetylated compound (1.0 equiv) in anhydrous MeOH (5–10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Ar or N₂).

    • Cool the solution to 0 °C using an ice bath.

    • Add a catalytic amount of NaOMe solution (e.g., 0.1 equiv) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, add the H⁺ form of an ion-exchange resin to the mixture and stir until the pH of the solution becomes neutral (check with pH paper).

    • Filter the resin through a pad of Celite® or a cotton plug, and wash the resin with MeOH.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography if necessary to afford the desired de-O-acetylated product.

Protocol 2: Acid-Catalyzed Deprotection of a Benzoyl Ester with TFA

This protocol is adapted from the deprotection of a benzyl ester and is applicable to the cleavage of benzoyl esters, particularly for substrates that are sensitive to basic or hydrogenolysis conditions.

  • Materials:

    • Benzoyl-protected substrate (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the benzoyl ester (1.0 equiv) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (5–10 equiv) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ until effervescence ceases and the aqueous layer is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 3: Selective De-O-acetylation in the Presence of a Benzoyl Group

This protocol allows for the chemoselective cleavage of acetyl esters on a carbohydrate scaffold without affecting benzoyl esters.[2]

  • Materials:

    • Mixed acetyl/benzoyl-protected carbohydrate (1.0 equiv)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Procedure:

    • Dissolve the mixed-protected carbohydrate (1.0 equiv) in a mixture of DCM and MeOH (e.g., a 2:1 or 3:1 ratio).

    • Add p-toluenesulfonic acid monohydrate (0.1–0.2 equiv) to the solution.

    • Stir the reaction at room temperature (or 40 °C for faster reaction) and monitor by TLC for the disappearance of the starting material and the appearance of the partially deprotected product.

    • Once the desired conversion is achieved, quench the reaction by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue using silica gel column chromatography to isolate the selectively de-acetylated product.

Conclusion

The choice between acetyl and benzoyl protecting groups is a nuanced decision that depends on the overall synthetic strategy. The acetyl group offers the advantage of being readily cleaved under mild basic conditions. In contrast, the greater stability of the benzoyl group makes it more robust, able to withstand a wider range of reaction conditions, but requires more forcing conditions for its removal. The differential lability of these two groups can be exploited to achieve selective deprotection, providing a powerful tool for the synthesis of complex, polyfunctional molecules. The data and protocols presented in this guide are intended to assist researchers in making informed decisions regarding the use of these fundamental protecting groups.

References

Assessing the Impact of Cytidine Protecting Groups on Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions on the exocyclic amines of the nucleobases. For cytidine, common protecting groups include benzoyl (Bz), acetyl (Ac), isobutyryl (iBu), and phenoxyacetyl (PAC). While these groups are designed to be removed during deprotection, their choice can influence synthesis efficiency and the purity of the final oligonucleotide product. Furthermore, the presence of residual protecting groups or the introduction of stable modifications like N4-acetylcytidine (ac4C), a naturally occurring RNA modification, can significantly impact the thermodynamic stability of the resulting DNA or RNA duplexes.

This guide provides a comparative analysis of the impact of the N4-acetyl group on RNA duplex stability, supported by experimental data. It also discusses the implications of incomplete removal of common synthetic protecting groups and provides detailed experimental protocols for assessing duplex stability.

N4-Acetylcytidine: A Stabilizing Influence on RNA Duplexes

Recent studies have focused on the biophysical effects of N4-acetylcytidine (ac4C), a conserved RNA modification. Unlike transient protecting groups, ac4C is a stable modification that has been shown to enhance the thermal stability of RNA duplexes. This stabilizing effect is attributed to the N4-acetyl group favoring the C3'-endo sugar pucker conformation, which is conducive to the A-form helix of an RNA duplex, and potentially through enhanced base stacking interactions.

Quantitative Data: Impact of N4-Acetylcytidine on Duplex Melting Temperature (Tm)

The following table summarizes the change in melting temperature (ΔTm) observed in RNA duplexes upon the site-specific incorporation of N4-acetylcytidine (ac4C) compared to an unmodified cytidine (C). The data is extracted from thermal denaturation experiments on synthetic RNA oligonucleotides.

Duplex ContextSequence ContextΔTm (ac4C vs. C) (°C)Reference
Fully Complementary RNA Duplex5'-CCG-3'+1.7[1]
RNA Duplex with G•U Wobble Pair (+2 bp from ac4C)5'-CCG-3'+3.1[1]
RNA Duplex with G•U Wobble Pair (proximal to ac4C)5'-CCG-3'(stabilizing, but to a lesser extent)[1]
tRNA D-arm Hairpin-+8.2[1]
Polyuridine DNA context-+0.4[1]

Note: The stabilizing effect of ac4C is context-dependent, with a more pronounced effect observed in the presence of a nearby G•U wobble pair and within the structural context of a tRNA hairpin.[1]

Common Cytidine Protecting Groups and Duplex Stability

While quantitative data on the direct impact of residual benzoyl, isobutyryl, or phenoxyacetyl groups on duplex stability is scarce in the literature, it is a critical consideration for oligonucleotide quality control. The incomplete removal of these bulky, hydrophobic groups from the exocyclic amine of cytidine would be expected to disrupt the Watson-Crick hydrogen bonding with the opposing guanine. This would lead to a significant destabilization of the duplex, manifesting as a lower melting temperature (Tm).

The choice of protecting group is often dictated by its lability under specific deprotection conditions. For instance, the acetyl group is more labile than the benzoyl group and can be removed under milder basic conditions, which is advantageous for the synthesis of oligonucleotides containing sensitive modified bases. The primary goal in standard oligonucleotide synthesis is the complete removal of these protecting groups to yield a final product with the desired hybridization properties.

Experimental Protocols

Thermal Denaturation Studies by UV-Vis Spectroscopy

Objective: To determine the melting temperature (Tm) of a DNA or RNA duplex, which is a key indicator of its thermal stability.

Methodology:

  • Sample Preparation:

    • Anneal the purified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • The final duplex concentration should be in the range of 1-10 µM.

  • UV-Vis Spectrophotometer Setup:

    • Use a spectrophotometer equipped with a temperature controller.

    • Set the wavelength to 260 nm.

  • Melting Curve Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 15-25 °C).

    • Increase the temperature at a constant rate (e.g., 0.5-1.0 °C/minute) to a high final temperature (e.g., 90-95 °C).

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the inflection point of the melting curve, which can be accurately determined from the peak of the first derivative of the curve.

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be derived from the melting curve using van't Hoff analysis.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_analysis Duplex Stability Analysis cluster_output Output synthesis Solid-Phase Synthesis (with protected cytidine) deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification annealing Annealing with Complementary Strand purification->annealing uv_melting UV-Vis Thermal Denaturation annealing->uv_melting data_analysis Tm & Thermodynamic Parameter Calculation uv_melting->data_analysis tm_value Melting Temperature (Tm) data_analysis->tm_value thermo_params ΔH°, ΔS°, ΔG° data_analysis->thermo_params

Caption: Experimental workflow for assessing duplex stability.

signaling_pathway cluster_factors Factors Influencing Duplex Stability cluster_properties Biophysical Properties cluster_outcome Outcome protecting_group Cytidine Protecting Group (e.g., Acetyl) conformation Sugar Pucker (C3'-endo) protecting_group->conformation sequence Sequence Context (e.g., G•U pair) stacking Base Stacking Interactions sequence->stacking structure Secondary Structure (e.g., hairpin) structure->stacking stability Duplex Stability (Tm) conformation->stability stacking->stability

Caption: Factors affecting duplex stability.

References

Safety Operating Guide

Personal protective equipment for handling 5'-O-DMT-Bz-rC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5'-O-DMT-Bz-rC. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or in case of aerosol generation. The specific cartridge should be appropriate for organic vapors and particulates.[1]
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing. For larger quantities or increased risk of spillage, a chemical-resistant apron is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light[2][3].

  • Recommended storage temperatures are -20°C for long-term storage (up to 1 month) and -80°C for extended periods (up to 6 months)[3][4].

2. Handling and Use:

  • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Avoid raising dust during handling[1].

  • After handling, thoroughly wash hands and forearms with soap and water.

  • Contaminated clothing should be removed immediately and washed before reuse.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.

4. Disposal:

  • All waste materials, including empty containers, contaminated gloves, and weighing papers, should be considered chemical waste.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) B Prepare Fume Hood and Equipment A->B C Retrieve this compound from Storage B->C D Weigh Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Equipment and Fume Hood E->F G Dispose of Waste in Designated Chemical Waste Container F->G H Doff PPE and Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.